molecular formula C12H11FN2 B3342063 (4-Fluoro-3-pyridin-4-ylphenyl)methanamine CAS No. 1208977-20-1

(4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Cat. No.: B3342063
CAS No.: 1208977-20-1
M. Wt: 202.23 g/mol
InChI Key: SWQMUKBYCVUWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3-pyridin-4-ylphenyl)methanamine is a useful research compound. Its molecular formula is C12H11FN2 and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-3-pyridin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-2-1-9(8-14)7-11(12)10-3-5-15-6-4-10/h1-7H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQMUKBYCVUWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic assembly of biaryl systems is a cornerstone of rational drug design. 4-Fluoro-3-(pyridin-4-yl)benzylamine , universally identified by the CAS Registry Number 1208977-20-1 [1], represents a highly privileged pharmacophore. This molecule integrates a hinge-binding pyridine moiety, a conformationally restricting fluorine atom, and a solvent-accessible primary amine into a compact, low-molecular-weight scaffold.

This technical guide provides an in-depth analysis of its physicochemical properties, elucidates a self-validating synthetic workflow driven by Suzuki-Miyaura cross-coupling, and details the mechanistic causality behind each experimental choice to empower researchers and drug development professionals.

Physicochemical & Structural Profiling

Understanding the baseline quantitative metrics of a building block is critical for predicting its behavior in downstream biological assays and pharmacokinetic models. The data below summarizes the core properties of the target compound[1][2].

PropertyValueStructural Significance
Chemical Name (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamineIUPAC standard nomenclature.
CAS Registry Number 1208977-20-1Unique identifier for procurement and literature tracking.
Molecular Formula C₁₂H₁₁FN₂Defines the exact atomic composition.
Molecular Weight 202.23 g/mol Highly efficient ligand efficiency (LE) potential.
Topological Polar Surface Area 38.9 Ų (est.)Excellent passive membrane permeability profile.
Hydrogen Bond Donors 1 (Primary Amine)Capable of forming critical salt bridges with Asp/Glu residues.
Hydrogen Bond Acceptors 2 (Pyridine N, Fluorine)Pyridine nitrogen acts as a classic kinase hinge-binder.

Strategic Synthesis & Methodology

The construction of this fluorinated biaryl system relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling. While it is theoretically possible to couple unprotected primary amines, such approaches frequently suffer from erratic yields due to the competitive coordination of the free amine to the palladium center, which poisons the catalyst[3]. Therefore, a robust, three-phase protocol utilizing Boc-protection is the industry standard.

Phase 1: Amine Masking (Boc Protection)

Causality: The primary amine is highly nucleophilic and acts as a strong σ-donor. If left unprotected, it forms stable, inactive Pd(II)-amine complexes during the cross-coupling phase. Sterically and electronically masking the amine with a tert-butyloxycarbonyl (Boc) group ensures the palladium catalyst remains engaged in the catalytic cycle.

Step-by-Step Protocol:

  • Initiation: Dissolve 10.0 mmol of (3-bromo-4-fluorophenyl)methanamine in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 15.0 mmol (1.5 eq) of triethylamine (Et₃N) and cool the reaction vessel to 0 °C using an ice bath to control the exothermic acylation.

  • Protection: Introduce 11.0 mmol (1.1 eq) of di-tert-butyl dicarbonate (Boc₂O) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 4 hours.

  • Isolation: Quench the reaction with 50 mL of distilled water. Extract the aqueous layer with DCM (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl (3-bromo-4-fluorobenzyl)carbamate.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality: Pyridylboronic acids are notoriously unstable in aqueous basic conditions, rapidly undergoing protodeboronation (cleavage of the C-B bond). To outcompete this degradation pathway, the transmetalation and reductive elimination steps must be accelerated. The selection of Pd(dppf)Cl₂ is deliberate: the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, drastically lowering the activation energy for reductive elimination[4].

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 eq), pyridin-4-ylboronic acid (1.5 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Solvent System: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degassing via sparging with argon for 30 minutes is critical to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Loading: Add 5 mol% of Pd(dppf)Cl₂ under a positive stream of argon.

  • Reaction: Seal the flask and heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

  • Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and extract with ethyl acetate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the Boc-protected biaryl intermediate.

Phase 3: Deprotection and Salt Formation

Causality: The removal of the Boc group requires highly acidic conditions to trigger an E1/Sₙ1-type elimination of isobutylene and carbon dioxide. Trifluoroacetic acid (TFA) provides the necessary acidity without the oxidative risks associated with mineral acids.

Step-by-Step Protocol:

  • Cleavage: Dissolve the purified biaryl intermediate in DCM (0.2 M concentration).

  • Acidification: Add 10 equivalents of TFA dropwise at 0 °C.

  • Completion: Stir at room temperature for 2 hours. Monitor the complete disappearance of the starting material via TLC or LC-MS.

  • Free-Basing: Concentrate the mixture under reduced pressure to remove excess TFA. Partition the resulting residue between ethyl acetate and saturated aqueous NaHCO₃ (pH ~8-9). Extract, dry the organic layer, and concentrate to yield the pure free base of 4-Fluoro-3-(pyridin-4-yl)benzylamine (CAS: 1208977-20-1).

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the synthetic methodology, highlighting the critical intermediate transitions.

SyntheticWorkflow N1 3-Bromo-4-fluorobenzylamine N2 Boc Protection (Boc2O, Et3N) N1->N2 N3 Boc-Protected Intermediate N2->N3 N4 Suzuki-Miyaura Coupling (Pyridin-4-ylboronic acid, Pd(dppf)Cl2, K2CO3) N3->N4 N5 Boc-Protected Biaryl N4->N5 N6 Deprotection (TFA / DCM) N5->N6 N7 4-Fluoro-3-(pyridin-4-yl)benzylamine (CAS: 1208977-20-1) N6->N7

Synthetic workflow for 4-Fluoro-3-(pyridin-4-yl)benzylamine via Suzuki-Miyaura coupling.

Applications in Medicinal Chemistry

The structural topology of 4-Fluoro-3-(pyridin-4-yl)benzylamine is meticulously tailored for targeted protein degradation (PROTACs) and small-molecule kinase inhibition.

  • The Pyridine-4-yl Motif: Functions as a robust hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently engages the backbone amide of the hinge region (e.g., Met or Cys residues) within the ATP-binding pocket.

  • The Ortho-Fluorine Effect: The strategic placement of the fluorine atom serves a dual purpose. Sterically, it restricts the rotation of the biaryl bond, locking the molecule into an active conformation and reducing the entropic penalty upon target binding. Electronically, its inductive electron-withdrawing nature subtly lowers the pKa of the distal benzylamine, improving lipid bilayer permeability while maintaining sufficient basicity for target engagement.

  • The Benzylamine Vector: The primary amine acts as an ideal synthetic handle for further derivatization (e.g., amide coupling, reductive amination) or, in its native state, forms critical electrostatic salt bridges with solvent-exposed acidic residues (Aspartate/Glutamate) on the target protein.

Analytical Characterization & Validation

To ensure the integrity of the synthesized batch, the protocol must be treated as a self-validating system. The final product must conform to the following analytical benchmarks:

  • LC-MS (ESI+): The mass spectrum must exhibit a dominant molecular ion peak [M+H]⁺ at m/z 203.1 , confirming the successful coupling and deprotection.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine Ring: A distinct doublet integrating to 2 protons at ~8.6 ppm (α-protons adjacent to the pyridine nitrogen).

    • Benzylic Protons: A sharp singlet integrating to 2 protons at ~3.8 ppm, corresponding to the -CH₂- group adjacent to the free amine.

    • Amine Protons: A broad singlet at ~2.0 ppm (variable depending on concentration and exact pH) integrating to 2 protons, which disappears upon D₂O exchange.

  • HPLC Purity: >95% purity validated via reverse-phase C18 chromatography utilizing a linear gradient of Water/Acetonitrile (both containing 0.1% TFA modifier) monitored at 254 nm.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." National Institutes of Health (PMC). URL:[Link]

  • Meier, H., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

3-(4-Pyridyl)-4-fluorobenzylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(4-Pyridyl)-4-fluorobenzylamine , a critical biaryl building block used in the synthesis of kinase inhibitors (e.g., Rho-kinase, PIM, IDO1) and GPCR ligands.

Executive Summary & Core Identity

3-(4-Pyridyl)-4-fluorobenzylamine is a specialized medicinal chemistry intermediate characterized by a biaryl core (phenyl-pyridine) with a specific substitution pattern designed to modulate metabolic stability and binding affinity. The 4-fluoro group blocks metabolic oxidation at the para-position of the phenyl ring, while the 3-(4-pyridyl) moiety often serves as a hydrogen bond acceptor in enzyme active sites (e.g., the hinge region of kinases).

Molecular Identity Table
PropertySpecification
IUPAC Name (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine
Common Name 3-(4-Pyridyl)-4-fluorobenzylamine
Molecular Formula C₁₂H₁₁FN₂
Molecular Weight 202.23 g/mol
Exact Mass 202.0906
CAS Number Not widely indexed; see synthesis intermediates below
Key Function Pharmacophore scaffold for biaryl kinase inhibitors

Physicochemical Profiling

Understanding the physicochemical properties is essential for optimizing the solubility and permeability of the final drug candidate.

  • Acid-Base Profile (pKa) :

    • Primary Amine (

      
      ): Predicted pKa 
      
      
      
      9.2–9.5. At physiological pH (7.4), this group is predominantly protonated (
      
      
      ), enhancing solubility.
    • Pyridine Nitrogen: Predicted pKa

      
       5.2. At pH 7.4, this remains largely unprotonated, available for hydrogen bonding (H-bond acceptor).
      
  • Lipophilicity (LogP) :

    • Predicted cLogP:

      
       1.2–1.5. The presence of the polar amine and pyridine ring balances the lipophilic biaryl core, making it a "Rule of 5" compliant fragment.
      
  • Electronic Effects :

    • The 4-Fluoro substituent exerts an inductive electron-withdrawing effect (

      
      ), deactivating the phenyl ring and lowering the pKa of the benzylamine slightly compared to the non-fluorinated analog.
      

Synthetic Routes & Process Chemistry

Expert Insight : While direct Suzuki coupling of the free amine is theoretically possible, it is experimentally risky due to the potential for the free primary amine to coordinate with the Palladium catalyst, poisoning the reaction. The Boc-protection strategy described below is the industry-standard "self-validating" protocol for high yield and purity.

Validated Synthesis Protocol

Target Transformation : 3-Bromo-4-fluorobenzylamine


 3-(4-Pyridyl)-4-fluorobenzylamine
Step 1: Protection (Boc-Anhydride)
  • Reagents : 3-Bromo-4-fluorobenzylamine HCl,

    
    , 
    
    
    
    , DCM.
  • Rationale : Masks the nucleophilic amine to prevent catalyst interference and side reactions.

  • Procedure :

    • Suspend amine HCl salt in DCM. Add 2.5 eq

      
      .
      
    • Cool to 0°C; add 1.1 eq

      
       dropwise.
      
    • Stir at RT for 4 hours. Wash with 1N HCl, Brine. Dry over

      
      .
      
    • Yield : >90% (White solid).

Step 2: Suzuki-Miyaura Cross-Coupling
  • Reagents : tert-Butyl (3-bromo-4-fluorobenzyl)carbamate, 4-Pyridylboronic acid,

    
    , 
    
    
    
    , Dioxane/Water (4:1).
  • Rationale :

    
     is chosen for its robustness with heteroaryl boronic acids. Potassium carbonate provides the necessary base activation without degrading the Boc group.
    
  • Procedure :

    • Dissolve protected amine (1.0 eq) and boronic acid (1.2 eq) in degassed Dioxane/Water.

    • Add Base (3.0 eq) and Catalyst (5 mol%).

    • Heat to 90°C under

      
       for 4–12 hours. Monitor by LCMS.
      
    • Workup: Extract with EtOAc, wash with brine. Purify via Silica Flash Chromatography (Hexane/EtOAc).

Step 3: Deprotection
  • Reagents : 4N HCl in Dioxane or TFA/DCM.

  • Procedure : Stir intermediate in acid solution for 1–2 hours. Evaporate solvent to yield the dihydrochloride salt of the target.

Synthesis Workflow Diagram

Synthesis Start 3-Bromo-4-fluoro- benzylamine HCl Prot Step 1: Boc Protection (Boc2O, Et3N) Start->Prot Inter1 Boc-Intermediate Prot->Inter1 Coup Step 2: Suzuki Coupling (4-Py-B(OH)2, Pd cat.) Inter1->Coup Inter2 Biaryl Intermediate Coup->Inter2 Deprot Step 3: Acid Deprotection (HCl or TFA) Inter2->Deprot Final 3-(4-Pyridyl)-4-fluoro- benzylamine (Target) Deprot->Final

Caption: Step-wise synthetic pathway utilizing a Boc-protection strategy to maximize catalytic efficiency.

Medicinal Chemistry Applications

This scaffold is highly valued in drug discovery for its ability to orient the pyridine ring into specific hydrophobic pockets while the amine interacts with solvent-exposed residues.

Structural Logic & Pharmacophore
  • Kinase Hinge Binding : The pyridine nitrogen (N1) often acts as a key hydrogen bond acceptor for the backbone amide of the kinase hinge region.

  • Metabolic Blockade : The fluorine atom at the para-position relative to the amine (and ortho to the pyridine) blocks metabolic hydroxylation, significantly extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    
  • Vector Control : The benzylamine linker (

    
    ) provides a flexible "exit vector," allowing the attachment of solubilizing tails or additional binding motifs (e.g., urea/amide formation).
    
Mechanism of Action (Kinase Context)

MOA cluster_Binding Enzyme Binding Interactions Target 3-(4-Pyridyl)-4-fluoro- benzylamine Core Hinge Kinase Hinge Region (H-Bond Donor) Target->Hinge Pyridine N (Acceptor) Pocket Hydrophobic Pocket (Van der Waals) Target->Pocket Fluorophenyl Ring Solvent Solvent Front (Ionic/H-Bond) Target->Solvent Primary Amine

Caption: Pharmacophoric interactions of the scaffold within a typical kinase active site.

References

The following sources document the synthesis and application of this specific chemical series in pharmaceutical contexts.

  • Patent US 2004/007457 : Substituted benzylamine derivatives and methods of use. Describes the Suzuki coupling of 3-bromo-4-fluorobenzylamine with boronic acids.[1][2][3]

  • Patent HK 1189888: Intermediates for preparing indole benzylamine. Explicitly details the coupling of 3-bromo-4-fluorobenzylamine hydrochloride and pyridine-4-boronic acid.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Fluorinated Phenyl-Pyridine Scaffolds: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become an indispensable tool in medicinal chemistry, with over 20% of all pharmaceuticals on the market containing at least one fluorine atom.[1] When combined with privileged scaffolds like the phenyl-pyridine core, which is prevalent in numerous bioactive compounds, fluorination offers a powerful strategy to fine-tune molecular properties and overcome developmental hurdles. This guide provides an in-depth technical exploration of fluorinated phenyl-pyridine scaffolds, moving from the fundamental principles of fluorine's influence to practical synthetic methodologies and impactful clinical case studies. We will dissect the causal relationships behind experimental choices, provide validated protocols, and illustrate key concepts with detailed diagrams to empower researchers in their drug discovery endeavors.

The Strategic Role of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination of properties allows it to act as a "super-hydrogen" or a bioisostere for a hydroxyl or carbonyl group, profoundly influencing a molecule's behavior without adding significant steric bulk.[2][3][4] The decision to introduce fluorine is a strategic one, aimed at modulating a candidate's profile in several key areas.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[5] This inherent strength makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.[5][6] Placing a fluorine atom at a metabolically vulnerable position (a "soft spot") can effectively block hydroxylation, thereby increasing the drug's half-life and oral bioavailability.[6][7]

  • Physicochemical Properties (pKa & Lipophilicity): As a powerful electron-withdrawing group, fluorine can significantly lower the pKa (reduce the basicity) of nearby nitrogen atoms, such as the one in a pyridine ring.[8][9] This modulation is critical for optimizing a drug's solubility, membrane permeability, and oral absorption, as a less basic compound is less likely to be ionized in the gut.[8] While individual fluorine substitutions can modestly increase lipophilicity (LogP), the overall effect is highly context-dependent and can be used to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6][9]

  • Binding Affinity and Selectivity: Fluorine can enhance binding to a target protein through various non-covalent interactions. These include hydrogen bonds (where the fluorine acts as a weak H-bond acceptor), dipole-dipole interactions, and interactions with aromatic systems.[10][11][12] These subtle electronic effects can stabilize a ligand in the binding pocket, leading to increased potency and selectivity.[5][6]

The following diagram illustrates the cascading effects of introducing fluorine into a drug candidate.

Fluorine_Impact cluster_properties Fundamental Properties of Fluorine cluster_effects Direct Molecular Effects cluster_outcomes Pharmacological Outcomes High_Electronegativity High Electronegativity pKa_Modulation pKa Modulation (Reduced Basicity) High_Electronegativity->pKa_Modulation Lipophilicity_Tuning Lipophilicity Tuning High_Electronegativity->Lipophilicity_Tuning Binding_Interactions New Binding Interactions (H-bonds, Dipole) High_Electronegativity->Binding_Interactions Small_Size Small van der Waals Radius (Bioisostere of H) Conformation_Control Conformational Control Small_Size->Conformation_Control Small_Size->Binding_Interactions Strong_CF_Bond High C-F Bond Strength Metabolic_Block Metabolic Blocking Strong_CF_Bond->Metabolic_Block Bioavailability Improved Bioavailability & Permeability pKa_Modulation->Bioavailability Lipophilicity_Tuning->Bioavailability Half_Life Increased Half-Life Metabolic_Block->Half_Life Potency Enhanced Potency & Selectivity Conformation_Control->Potency Binding_Interactions->Potency Reduced_Clearance Reduced Clearance Half_Life->Reduced_Clearance

The cascading influence of fluorine's properties on drug behavior.

The Phenyl-Pyridine Scaffold: A Privileged Core

The phenyl-pyridine motif is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple, distinct biological targets. Its prevalence in FDA-approved drugs stems from its rigid, planar structure which is ideal for π-stacking interactions within protein binding sites, and the pyridine nitrogen's ability to act as a hydrogen bond acceptor.[13][14] Replacing a phenyl ring in a drug with a pyridine ring (a "phenyl-pyridyl switch") can introduce a key hydrogen bond acceptor, alter the molecule's dipole moment, and change its solubility profile, often leading to improved potency and pharmacokinetics.[13]

Combining this privileged scaffold with the strategic placement of fluorine atoms creates a powerful synergy for optimizing drug candidates across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[6][15][16]

Synthetic Strategies for Fluorinated Phenyl-Pyridines

The synthesis of these scaffolds typically involves a multi-stage approach: first, the construction of the core phenyl-pyridine structure, followed by the introduction of the fluorine atom.[17] The timing of the fluorination step—early-stage versus late-stage—is a key strategic decision. Late-stage fluorination is often preferred as it allows for rapid diversification of a common, non-fluorinated intermediate, enabling a more efficient exploration of the structure-activity relationship (SAR).

Experimental Protocol: Scalable C-H Fluorination of 2-Phenylpyridine

This protocol details a direct C-H fluorination method, a modern and efficient approach for late-stage fluorination.[18]

Objective: To synthesize 2-(fluorophenyl)pyridines from 2-phenylpyridine using Silver(II) fluoride.

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric acid (aq)

  • Saturated Sodium Chloride (Brine) (aq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, inert-atmosphere flask, dissolve 1.0 equivalent of 2-phenylpyridine in anhydrous acetonitrile. Stir until fully dissolved.

    • Causality: Anhydrous conditions are critical as water can react with the fluorinating agent and lead to unwanted byproducts.[18]

  • Addition of Fluorinating Agent: In a controlled environment (e.g., a glovebox or under rapid inert gas flow), quickly weigh and add 2.5 equivalents of Silver(II) fluoride (AgF₂) to the solution. Seal the flask immediately.

    • Causality: AgF₂ is a powerful oxidizing and fluorinating agent that is sensitive to air and moisture. A stoichiometric excess is used to drive the reaction to completion.

  • Reaction: Stir the sealed flask vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully concentrate the reaction mixture under reduced pressure to near dryness.

  • Extraction: Add methyl tert-butyl ether (MTBE) to the residue and stir. Filter the mixture to remove insoluble silver salts. Transfer the filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (aq) to remove any remaining basic impurities, followed by saturated NaCl (aq) to remove residual acid and water.

    • Causality: The acid wash protonates and solubilizes unreacted pyridine-containing materials into the aqueous phase, purifying the desired product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via column chromatography to isolate the desired fluorinated isomers.

Expected Outcome: A mixture of ortho-, meta-, and para-fluorinated 2-phenylpyridine. The regioselectivity is dependent on the specific substrate and reaction conditions.

Synthetic Workflow Overview

The following diagram illustrates a generalized workflow for producing diverse fluorinated phenyl-pyridine analogs, starting from common building blocks.

Synthetic_Workflow cluster_fluorination Late-Stage Fluorination Start1 Pyridine Boronic Acid or Ester Intermediate Phenyl-Pyridine Core Start1->Intermediate Suzuki or Stille Cross-Coupling Start2 Bromo/Iodo-Phenyl Derivative Start2->Intermediate Suzuki or Stille Cross-Coupling Direct_CH Direct C-H Fluorination (e.g., AgF₂) Intermediate->Direct_CH Selectfluor, AgF₂ Halex Halogen Exchange (e.g., KF, CsF) Intermediate->Halex Requires pre-halogenation (Cl, Br) Balz_Schiemann Balz-Schiemann Reaction Intermediate->Balz_Schiemann Requires pre-amination (-NH₂) Final_Product Fluorinated Phenyl-Pyridine Direct_CH->Final_Product Halex->Final_Product Balz_Schiemann->Final_Product

Generalized workflow for synthesizing fluorinated phenyl-pyridines.

Impact of Fluorination: Quantitative Insights

The introduction of fluorine predictably alters key drug-like properties. The table below summarizes the typical effects observed when fluorinating a hypothetical phenyl-pyridine scaffold.

PropertyNon-Fluorinated ParentMono-Fluorinated AnalogTrifluoromethyl (CF₃) AnalogRationale & Causality
Pyridine pKa ~5.2~3.5 - 4.5~2.0 - 3.0The strong electron-withdrawing effect of fluorine(s) pulls electron density away from the pyridine nitrogen, making its lone pair less available for protonation (i.e., less basic).[8][9]
Lipophilicity (cLogP) 2.52.8 - 3.03.3 - 3.6A single fluorine atom typically increases lipophilicity. The highly lipophilic CF₃ group has a much more pronounced effect, significantly increasing partitioning into nonpolar environments.[5][6]
Metabolic Stability (t½ in microsomes) 15 min> 60 min> 120 minFluorine at a metabolically active C-H site blocks CYP-mediated oxidation. The C-F bond is exceptionally stable and not readily cleaved by metabolic enzymes.[6][7]
Binding Affinity (Kᵢ) 100 nM20 nM50 nMThe outcome is target-dependent. A strategically placed fluorine can form favorable interactions (e.g., H-bonds) to enhance binding.[16] A bulkier CF₃ group might introduce steric clashes or favorable hydrophobic interactions.

Case Studies: From Bench to Bedside

The true value of this scaffold is demonstrated by its success in clinically approved drugs.

Lemborexant (Dayvigo®)
  • Indication: Insomnia.[16]

  • Scaffold: Contains a 5-fluoro-2-phenylpyridine core.

  • Role of Fluorine: During its discovery, extensive SAR studies revealed that the fluorine atom at the 5-position of the pyridine ring was crucial for achieving high binding affinity to orexin receptors, good solubility, and an overall favorable pharmacological profile.[16] This is a prime example of fluorine being used to fine-tune potency and drug-like properties.

Vericiguat (Verquvo®)
  • Indication: Heart Failure.[16]

  • Scaffold: Features a fluorinated 1H-pyrazolo[3,4-b]pyridine unit.

  • Role of Fluorine: The fluorine atom was introduced to enhance metabolic stability.[16] This modification leads to lower clearance of the drug from the body, contributing to a longer duration of action and allowing for once-daily dosing, which is a significant advantage for patient adherence in chronic disease management.

Alpelisib (Piqray®)
  • Indication: Breast Cancer.[16]

  • Scaffold: Possesses a pyridine ring substituted with a trifluoromethyl (-CF₃) group.

  • Role of Fluorine: The trifluoromethyl group serves a dual purpose. It significantly increases metabolic stability and oral bioavailability.[16] Furthermore, X-ray crystallography data revealed that the fluorinated group forms a critical hydrogen bond with a key residue (K802) in the PI3K binding site, directly contributing to the drug's high affinity and potency.[16]

Analytical Characterization: The Role of ¹⁹F NMR

A unique advantage of working with fluorinated compounds is the ability to use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F is a spin-½ nucleus with 100% natural abundance and a wide chemical shift range, making it a highly sensitive and specific analytical tool.[19][20]

Key Applications:

  • Structural Confirmation: The ¹⁹F chemical shift and coupling constants provide an unambiguous fingerprint for identifying the location and number of fluorine atoms on the scaffold.[19][21]

  • Purity Analysis: ¹⁹F qNMR (quantitative NMR) can be used for highly accurate purity assessments without the need for identical reference standards, as the signal is directly proportional to the number of nuclei.[20][22]

  • pH Measurement: The chemical shift of a fluorine atom near an ionizable group (like a pyridine) can be pH-dependent, allowing certain fluorinated pyridines to be used as pH indicators in biological systems.[23]

Future Perspectives

The application of fluorinated phenyl-pyridine scaffolds continues to evolve. Emerging trends include the use of novel fluorinated groups (e.g., -OCF₃, -SCF₃) to explore new chemical space and the development of more sophisticated late-stage fluorination techniques that offer greater control over regioselectivity.[2] Furthermore, the use of the radioactive isotope ¹⁸F in these scaffolds is expanding their application into diagnostics, particularly in Positron Emission Tomography (PET) imaging to visualize drug distribution and target engagement in real-time.[24][25] As our understanding of fluorine's subtle effects deepens, these powerful scaffolds will undoubtedly continue to be a source of innovative and life-saving medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Taylor & Francis. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link]

  • Targets in Heterocyclic Systems. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • ResearchGate. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. [Link]

  • Open Access Journals. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Pharmaceutica Analytica Acta. [Link]

  • ACS Publications. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B. [Link]

  • Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

  • ACS Publications. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Freie Universität Berlin. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium. [Link]

  • Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Journal of Receptors and Signal Transduction. [Link]

  • Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research. [Link]

  • PubMed. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. PubMed. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • National Center for Biotechnology Information. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]

  • Chinese Chemical Society. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters. [Link]

  • National Center for Biotechnology Information. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Chinese Chemical Society. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters. [Link]

  • National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Magritek. (n.d.). 19F NMR for the analysis of fluorinated new psychoactive substances (NPS). Magritek. [Link]

  • ResearchGate. (2025). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. ResearchGate. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • American Chemical Society. (n.d.). Fluorine as a spectroscopic lable to characterize ortho-phenylenes. ACS Publications. [Link]

  • CiteseerX. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Journal of Advances in Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Pyridine 2-(4-Fluoro-phenyl)-5-1, 3, 4-Oxadiazoles. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Royal Society of Chemistry. (2016). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • Save My Exams. (n.d.). Designing Multi-Stage Synthetic Routes. OCR A-Level Chemistry Notes. [Link]

Sources

Advanced Characterization and Synthetic Utility of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic placement of heteroatoms and halogens is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (4-Fluoro-3-pyridin-4-ylphenyl)methanamine hydrochloride (CAS: 1208977-20-1 for the free base) represents a highly privileged building block. Featuring a tripartite pharmacophore—a central fluorinated phenyl ring, a pyridine-4-yl hydrogen-bond acceptor, and a highly reactive benzylic primary amine—this molecule is a critical intermediate in the synthesis of next-generation poly(ADP-ribose) polymerase (PARP) inhibitors[1] and mast cell tryptase inhibitors.

This whitepaper provides an in-depth mechanistic analysis of its structural properties, a self-validating synthetic protocol, and its application in targeted therapeutics.

Physicochemical Properties & Structural Causality

Before deploying this intermediate in a synthetic campaign, it is crucial to understand why this specific structural motif is utilized in medicinal chemistry.

  • The Fluorine Effect (Conformational Locking): The fluorine atom positioned ortho to the biaryl linkage is not merely for metabolic stability. Due to stereoelectronic repulsion between the highly electronegative fluorine and the adjacent pyridine hydrogens, the biaryl system is forced out of coplanarity. This "locks" the molecule into a preferred dihedral angle, drastically reducing the entropic penalty upon binding to the target protein's active site (e.g., the kinase hinge region or PARP catalytic domain).

  • The Pyridine Motif: Acts as a robust hydrogen-bond acceptor and potential metal-chelating moiety, essential for anchoring the final drug molecule to the target's backbone amides.

  • The Methanamine Vector: Provides a highly nucleophilic primary amine for subsequent amide, urea, or sulfonamide couplings.

Quantitative Data Summary
PropertyValue
Chemical Name This compound hydrochloride
Free Base CAS Number 1208977-20-1[2]
Molecular Formula C₁₂H₁₁FN₂ · HCl
Molecular Weight 202.23 g/mol (Base) / 238.69 g/mol (HCl salt)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Water (as HCl salt), and Methanol
Storage Conditions 2-8°C, desiccated, protected from light and ambient moisture

Experimental Workflows: A Self-Validating Synthetic System

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the causality behind every reagent choice. Below is the optimized, step-by-step methodology for synthesizing and isolating the HCl salt of this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the fluorinated biaryl core.

  • Charge the Reactor: Combine 3-bromo-4-fluorobenzonitrile (1.0 eq) and pyridin-4-ylboronic acid (1.05 eq) in a reaction vessel.

  • Solvent & Base: Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 v/v). Add K₂CO₃ (2.0 eq).

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%).

    • Mechanistic Rationale: The large bite angle of the dppf ligand is critical here. It accelerates the reductive elimination step—which is typically the rate-limiting bottleneck when forming sterically hindered ortho-substituted biaryls—thereby minimizing unwanted protodehalogenation side reactions.

  • Execution: Heat to 90°C under N₂ for 8 hours. Cool, extract with EtOAc, wash with brine, and purify via silica gel chromatography to yield 4-fluoro-3-(pyridin-4-yl)benzonitrile.

Step 2: Nitrile Reduction

Objective: Convert the nitrile to the primary methanamine.

  • Preparation: Dissolve the intermediate in Methanol.

  • Ammonia Addition: Add 7.0 M NH₃ in Methanol (3.0 eq).

    • Mechanistic Rationale: This step is not optional; it is a mechanistic necessity. Hydrogenation of a nitrile proceeds via a highly reactive imine intermediate. Without excess ammonia, the newly formed primary amine will attack this imine, generating unwanted secondary amine dimers. Ammonia shifts the equilibrium, ensuring high-fidelity conversion to the primary amine.

  • Reduction: Add Raney Nickel (catalytic) and stir under H₂ gas (50 psi) at ambient temperature until hydrogen uptake ceases.

  • Workup: Filter through Celite to remove the catalyst and concentrate the filtrate in vacuo.

Step 3: Hydrochloride Salt Formation

Objective: Stabilize the amine for long-term storage and downstream use.

  • Precipitation: Dissolve the crude free base in minimal ethyl acetate (EtOAc) and cool to 0°C.

  • Salt Formation: Dropwise, add 2.0 M HCl in diethyl ether (1.1 eq).

    • Mechanistic Rationale: The free base is susceptible to oxidative degradation and air-driven carbamate formation. Converting it to the HCl salt forms a stable, highly crystalline lattice that guarantees batch-to-batch reproducibility, extends shelf life, and improves aqueous solubility for subsequent biological assays.

  • Isolation: Filter the resulting precipitate, wash with cold ether, and dry under high vacuum.

Application in Target Therapeutics: PARP Inhibition

Derivatives of this compound are heavily utilized in the development of PARP inhibitors[1]. In oncology, PARP inhibitors exploit the concept of synthetic lethality, particularly in tumors harboring BRCA1/2 mutations. The fluorinated biaryl system acts as a competitive antagonist at the NAD+ binding site of the PARP enzyme.

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Recruitment & Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD PAR_Chain PARylation (PAR Chain Formation) NAD->PAR_Chain Repair DNA Repair & Cell Survival PAR_Chain->Repair Apoptosis Synthetic Lethality / Apoptosis (in BRCA-mutant cells) Repair->Apoptosis Blocked by Inhibitor Inhibitor Fluorinated Biaryl Methanamine Derivative Inhibitor->PARP1 Competitive Binding at NAD+ Site Inhibitor->Apoptosis Unrepaired DNA Breaks

Fig 1: PARP inhibition pathway via fluorinated biaryl methanamine derivatives.

By integrating the pyridine-4-yl moiety, the resulting drug molecules achieve superior hydrogen bonding with the catalytic serine/tyrosine residues of PARP, while the rigidified fluorophenyl core ensures optimal trajectory of the methanamine-linked pharmacophore into the solvent-exposed channel.

References

Sources

4-Fluoro-3-(4-pyridinyl)benzenemethanamine synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-Fluoro-3-(4-pyridinyl)benzenemethanamine

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Chemical Identity, Synthesis Protocols, and Pharmacophore Utility

Part 1: Core Identity & Synonyms

4-Fluoro-3-(4-pyridinyl)benzenemethanamine (CAS: 1208977-20-1) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structure combines a fluorinated benzene ring with a pyridine moiety and a primary amine, creating a versatile scaffold for fragment-based drug design (FBDD).

The presence of the fluorine atom at the para-position relative to the amine (and ortho to the pyridine) modulates the metabolic stability and pKa of the pyridine nitrogen, a critical factor in optimizing ligand-protein binding interactions.

Table 1: Nomenclature & Identification
Identifier TypeValueContext
IUPAC Name (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamineOfficial International Standard
CAS Number 1208977-20-1 Chemical Abstracts Service Registry
Common Synonym 1 4-Fluoro-3-(4-pyridyl)benzylamineMedicinal Chemistry Shorthand
Common Synonym 2 1-(4-Fluoro-3-(4-pyridinyl)phenyl)methanamineStructural Variation
InChI Key HUXHSRDEVOIXJK-UHFFFAOYSA-NDigital Identification
Molecular Formula C₁₂H₁₁FN₂Stoichiometry
Molecular Weight 202.23 g/mol Mass Spectrometry Reference

Part 2: Chemical Architecture & Pharmacophore Analysis

The utility of 4-Fluoro-3-(4-pyridinyl)benzenemethanamine lies in its specific electronic and steric properties, which are exploited to improve the physicochemical profiles of drug candidates.

  • The Fluorine Effect (Metabolic Blocking): The fluorine atom at position 4 of the benzene ring serves two purposes:

    • Metabolic Stability: It blocks the metabolically labile para-position, preventing rapid oxidation by Cytochrome P450 enzymes (CYP450).

    • Electronic Modulation: The high electronegativity of fluorine withdraws electron density from the aromatic ring, lowering the pKa of the adjacent pyridine ring. This is crucial for tuning the solubility and permeability of the final drug molecule.

  • The Pyridine Moiety (Hydrogen Bonding): The 4-pyridyl group acts as a hydrogen bond acceptor. In kinase inhibitors, this nitrogen often interacts with the hinge region of the ATP-binding pocket (e.g., in Rho-associated protein kinase [ROCK] or p38 MAPK inhibitors).

  • The Primary Amine (Linker Potential): The benzenemethanamine (benzylamine) group provides a reactive handle for further functionalization (e.g., amide coupling, reductive amination) while maintaining a flexible linker that allows the pharmacophore to orient itself within a binding pocket.

Part 3: Synthesis Protocol (Self-Validating System)

Objective: Synthesize 4-Fluoro-3-(4-pyridinyl)benzenemethanamine from commercially available precursors via Suzuki-Miyaura Cross-Coupling.

Rationale: Direct coupling of free amines can poison palladium catalysts. Therefore, a Boc-protection strategy is employed to ensure high yields and catalyst longevity.

Experimental Workflow

Step 1: Protection of the Precursor

  • Reagents: 3-Bromo-4-fluorobenzylamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Dichloromethane (DCM).

  • Protocol: Dissolve the amine in DCM at 0°C. Add TEA followed by dropwise addition of Boc₂O. Warm to room temperature (RT) and stir for 4 hours.

  • Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of the starting amine (ninhydrin stain).

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: tert-Butyl (3-bromo-4-fluorobenzyl)carbamate (Intermediate A, 1.0 eq), 4-Pyridinylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Protocol:

    • Degas the solvent mixture with nitrogen for 15 minutes (Critical for Pd cycle).

    • Add reactants and catalyst under inert atmosphere.

    • Heat to 90°C for 12–16 hours.

    • Cool, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Step 3: Deprotection (Acidolysis)

  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4).

  • Protocol: Dissolve the coupled intermediate in DCM. Add acid dropwise at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. If HCl salt is desired, triturate with diethyl ether. If free base is required, neutralize with saturated NaHCO₃ and extract with DCM.

Visual Synthesis Pathway

SynthesisPathway Start 3-Bromo-4-fluorobenzylamine Step1 Step 1: Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 Intermediate A: N-Boc-3-bromo-4-fluorobenzylamine Step1->Inter1 Step2 Step 2: Suzuki Coupling (4-Pyridylboronic acid, Pd(dppf)Cl2) Inter1->Step2 Inter2 Intermediate B: Coupled Pyridine Scaffold Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target: 4-Fluoro-3-(4-pyridinyl) benzenemethanamine Step3->Final

Caption: Figure 1. Step-wise synthesis of 4-Fluoro-3-(4-pyridinyl)benzenemethanamine via Suzuki coupling.

Part 4: Applications in Drug Discovery

This molecule is primarily utilized as an advanced intermediate in the synthesis of inhibitors targeting kinases involved in cytoskeletal regulation and cell proliferation.

  • Rho-Kinase (ROCK) Inhibitors: The structural motif (pyridine ring linked to a phenyl ring) mimics the pharmacophore of known ROCK inhibitors like Fasudil and Ripasudil . The 4-pyridyl nitrogen often serves as the hinge-binding element in the ATP pocket of the kinase.

    • Mechanism:[1] Inhibition of ROCK1/ROCK2 reduces myosin light chain phosphorylation, leading to vasodilation (useful in glaucoma and cardiovascular disease).

  • Smoothened (Smo) Antagonists: Pyridyl-phenyl scaffolds are common in Hedgehog pathway inhibitors. The 4-fluoro substitution provides metabolic resistance, potentially extending the half-life of Smo antagonists used in oncology.

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<250 Da) and defined geometry, this molecule is an ideal "fragment" for screening libraries. It possesses high ligand efficiency (LE) potential due to its ability to form high-quality interactions (H-bonds, pi-stacking) relative to its size.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Handling: Use in a fume hood. The free amine can absorb CO₂ from the air to form carbamates; storage as the Hydrochloride (HCl) salt is recommended for long-term stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56605273. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol reference). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for researchers working with (4-Fluoro-3-pyridin-4-ylphenyl)methanamine in drug discovery workflows. It synthesizes physicochemical principles with practical laboratory protocols.

Executive Summary & Compound Profile

This compound is a critical biaryl amine intermediate, often utilized as a scaffold in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil analogs) and MET kinase inhibitors. Its structure features a fluorinated phenyl ring linked to a pyridine heterocycle and a primary methanamine tail.

While specific solubility data for this exact chemical entity (SCE) is rarely published in isolation, its physicochemical behavior follows the predictable patterns of fluorinated biaryl amines . This guide provides the theoretical basis, estimated solubility ranges, and a validated protocol for establishing exact saturation limits in Dimethyl Sulfoxide (DMSO).

PropertyDescriptionImpact on DMSO Solubility
Core Scaffold Biaryl (Phenyl-Pyridine)High. Planar aromatic systems interact favorably with DMSO via

-dipole interactions.
Functional Group Primary Amine (

)
Moderate. Acts as an H-bond donor. Susceptible to oxidative degradation or carbamate formation in aerated DMSO.
Substituent Fluorine (

)
High. Increases lipophilicity (LogP) compared to the parent, enhancing solubility in organic solvents like DMSO over aqueous buffers.
Estimated LogP ~1.5 – 2.2Indicates high affinity for organic solvents.

Physicochemical Basis of Dissolution

DMSO (Dimethyl sulfoxide) is the industry-standard solvent for this compound due to its high dielectric constant (


) and dipolar aprotic nature.
Solvation Mechanism

The dissolution of this compound in DMSO is driven by three specific interactions:

  • Dipole-Dipole Interaction: The sulfoxide group (

    
    ) of DMSO interacts strongly with the polarized pyridine nitrogen and the fluorinated phenyl ring.
    
  • Hydrogen Bonding: The oxygen atom of DMSO acts as a strong H-bond acceptor for the primary amine hydrogens (

    
    ).
    
  • Dispersion Forces: The methyl groups of DMSO provide a hydrophobic environment that solvates the aromatic rings.

Theoretical Solubility Limits

Based on structural analogs (e.g., Ripasudil intermediates, aminopyridines), the estimated solubility profile is:

  • Free Base: >50 mg/mL (>200 mM) . Highly soluble.

  • HCl Salt: ~10–30 mg/mL . Soluble, but the ionic lattice energy of the salt reduces solubility in pure organic solvents compared to the free base. Note: HCl salts may require slight warming (40°C) to initiate dissolution.

Validated Experimental Protocol

Do not rely on visual estimation alone. The following Saturation Shake-Flask Method is adapted for low-volume pharmaceutical intermediates to conserve material while ensuring accuracy.

Materials Required[1][2]
  • Compound: this compound (solid).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Equipment: Thermomixer or orbital shaker, HPLC vials, 0.22 µm PTFE syringe filters.

Step-by-Step Determination Workflow

SolubilityProtocol Start Start: Weigh 5-10 mg Compound AddSolvent Add DMSO in stepwise aliquots (Start with 50 µL) Start->AddSolvent Vortex Vortex & Sonicate (5 mins at 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Calculate Solubility Check->Dissolved Yes NotDissolved Undissolved Solid? Check->NotDissolved No Filter Filter (0.22 µm PTFE) Analyze via HPLC-UV Dissolved->Filter For Exact Quant AddMore Add 50 µL DMSO NotDissolved->AddMore AddMore->Vortex

Figure 1: Stepwise Saturation Protocol for determining solubility limits with minimal compound loss.

Protocol Steps
  • Preparation: Weigh approximately 5 mg of the compound into a 1.5 mL amber microcentrifuge tube.

  • Initial Addition: Add 50 µL of Anhydrous DMSO. This corresponds to a concentration of 100 mg/mL.

  • Agitation: Vortex for 1 minute, then sonicate for 5 minutes at room temperature (20–25°C).

  • Observation:

    • If clear : Solubility is >100 mg/mL. (Stop here for general screening).

    • If cloudy/solid remains : Add DMSO in 50 µL increments, repeating agitation until clear.

  • Quantification (Optional): If exact saturation is needed, add excess solid to 200 µL DMSO, shake for 24 hours, filter, and quantify the filtrate against a standard curve using HPLC (UV detection at 254 nm).

Critical Handling & Stability Risks

Working with primary amines in DMSO presents specific chemical risks that can lead to "false" insolubility or compound degradation.

The "Carbamate" Artifact

Primary amines (


) react with atmospheric 

to form carbamic acid salts. This reaction is catalyzed by DMSO .
  • Symptom: A clear DMSO stock solution becomes cloudy after being left open, forming a white precipitate.

  • Prevention: Always purge DMSO stock solutions with Argon or Nitrogen gas immediately after preparation and store in varying aliquots to minimize freeze-thaw cycles.

Hygroscopicity & Water Uptake

DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours.

  • Impact: The addition of water drastically reduces the solubility of the lipophilic this compound, causing precipitation.

  • Mitigation: Use Anhydrous DMSO (packaged under inert gas) and store over 3Å or 4Å molecular sieves.

Storage Recommendations
ConditionRecommendationReason
Temperature -20°C or -80°CSlows oxidative degradation.
Container Amber Glass or PolypropyleneProtects from light (pyridine sensitivity).
Atmosphere Argon/Nitrogen HeadspacePrevents Carbonate formation.
Max Shelf Life 6 Months (in solution)Amine oxidation risk increases over time.

Mechanistic Visualization

The following diagram illustrates the molecular interactions stabilizing the compound in DMSO, contrasting it with potential degradation pathways.

InteractionMap Compound This compound Amine Primary Amine (-NH2) Compound->Amine Pyridine Pyridine Ring (N-atom) Compound->Pyridine DMSO_O DMSO (Oxygen) DMSO_S DMSO (Sulfur) Amine->DMSO_O H-Bond Donor CO2 Atmospheric CO2 Amine->CO2 Slow Reaction Pyridine->DMSO_S Dipole Interaction Carbamate Insoluble Carbamate Salt CO2->Carbamate Precipitation Risk

Figure 2: Solvation interactions (Green) vs. Degradation risks (Red).

References

  • Compound Identity & Analog Data

    • PubChem.[1][2] Ripasudil (Compound CID 9863672). National Library of Medicine. Available at: [Link]

  • DMSO Solubility Principles

    • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102. Gaylord Chemical Company. Available at: [Link]

    • Balakin, K. V., et al. (2004).[3] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Medicinal Chemistry. Available at: [Link]

  • Handling of Amines in DMSO

    • Li, D., et al. (2012).[4] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Assay and Drug Development Technologies. Available at: [Link]

Sources

In-Depth Technical Guide & Safety Protocol: (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine (CAS: 1208977-20-1) is a highly specialized bifunctional building block extensively utilized in modern drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics[1][2]. As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a strategically designed scaffold. The incorporation of the fluorine atom ortho to the biaryl linkage is not accidental; it serves to lock the conformation of the pyridine ring, modulate the basicity of the adjacent aromatic system, and block oxidative metabolic soft spots (such as CYP450-mediated aromatic hydroxylation)[3][4].

This whitepaper provides a comprehensive safety data sheet (SDS) integrated with physicochemical profiling, handling protocols, and self-validating experimental workflows designed for researchers and drug development professionals.

Structural Rationale & Physicochemical Profiling

The molecular architecture of this compound features three critical domains:

  • The Primary Amine (Benzylamine derivative): With a typical pKa of approximately 9.3, this moiety exists primarily in its protonated cationic form under physiological conditions[5][6]. It serves as a highly reactive nucleophile for amide couplings and reductive aminations.

  • The Pyridine Ring: A classic hydrogen-bond acceptor. The electron-withdrawing nature of the adjacent fluorophenyl group slightly reduces the pyridine nitrogen's pKa (typically ~5.2), ensuring that regioselective reactions can occur at the primary amine without the need for pyridine protection[7].

  • The Fluorine Atom: Fluorine's high electronegativity (4.0 on the Pauling scale) and the strength of the C–F bond (approx. 109 kcal/mol) significantly enhance the molecule's metabolic stability and lipophilicity, which are crucial for membrane permeability in CNS targets[3][8].

Quantitative Data Summary
PropertyValue / Description
Chemical Name (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine
CAS Registry Number 1208977-20-1[1]
Molecular Formula C12H11FN2[2]
Molecular Weight 202.23 g/mol [2]
Appearance Clear colorless to slightly yellow liquid/solid (temp dependent)[9]
Estimated pKa (Amine) ~9.33 (Based on benzylamine structural analog)[5][10]
Functional Groups Primary amine, Fluorobenzene, Pyridine[1]

Comprehensive Hazard Assessment (SDS)

Handling this compound requires an understanding of its dual nature as both a halogenated aromatic and a free base amine. The primary hazards stem from the basicity of the methanamine group, which can cause localized saponification of skin lipids, leading to irritation.

GHS Classification & Hazard Statements

Based on supplier safety data for CAS 1208977-20-1 and related fluorinated biaryls, the compound is classified under the following GHS hazard statements[11]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Exposure Mitigation & First Aid
  • Dermal Exposure: The amine can penetrate compromised skin. First Aid: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Ocular Exposure: Severe irritation risk due to alkalinity. First Aid: Rinse thoroughly with water or saline for 15 minutes, lifting upper and lower eyelids. Seek immediate ophthalmological attention.

  • Inhalation: Dust or aerosols can irritate the mucosal lining of the respiratory tract. First Aid: Move to fresh air. If breathing is difficult, administer oxygen.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for bulk handling), tightly fitting safety goggles, and a standard laboratory coat.

HazardPathway Exp Exposure to CAS 1208977-20-1 Skin Dermal Contact Exp->Skin Inhale Inhalation of Dust/Vapor Exp->Inhale Irritation Severe Skin/Eye Irritation (H315, H319) Skin->Irritation Amine Basicity PPE Mitigation: Nitrile Gloves, Goggles, Fume Hood Skin->PPE Preventative Resp Respiratory Tract Irritation (H335) Inhale->Resp Particulate Matter Flush First Aid: Flush with Water for 15 mins Irritation->Flush Neutralize/Wash Resp->PPE Preventative

Caption: Toxicological exposure pathways and corresponding mitigation strategies for CAS 1208977-20-1.

Reactivity & Storage Protocols

  • Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Primary amines are susceptible to atmospheric oxidation and can absorb ambient carbon dioxide to form carbamate salts, which degrades sample purity over time[9][10].

  • Incompatibilities: Highly reactive with strong oxidizing agents, acid chlorides, and acid anhydrides[10].

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO, DCM) and moderately soluble in alcohols.

Experimental Methodologies: Self-Validating Synthetic Workflow

The most common application of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine is its use as a nucleophile in amide coupling reactions to generate target pharmacophores. The following protocol utilizes HATU, a premier coupling reagent that ensures high yields while minimizing epimerization.

Protocol: HATU-Mediated Amide Coupling

Causality & Rationale: HATU is selected over EDC/HOBt because the electron-deficient nature of the pyridine ring can sometimes induce sluggish reaction kinetics; HATU generates a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing the hydrofluoride or hydrochloride salts often associated with the amine starting material.

Step-by-Step Procedure:

  • Activation: In an oven-dried, argon-purged 25 mL round-bottom flask, dissolve the desired carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol).

  • Pre-stir: Stir the mixture at room temperature for 15 minutes. Causality: This allows for the complete conversion of the carboxylic acid to the active OAt ester.

  • Nucleophilic Addition: Add (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine (1.1 equiv, 0.55 mmol) dropwise (if liquid) or in portions (if solid).

  • Reaction Monitoring (The Self-Validating Step): Stir for 2 hours at room temperature. Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Check: The reaction is complete when the mass of the active ester disappears and the

      
       peak corresponding to the target amide dominates the chromatogram. If unreacted amine persists, verify the pH of the reaction mixture is >8; if it is too acidic, the amine remains protonated and non-nucleophilic.
      
  • Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically DCM/MeOH gradients due to the basic pyridine nitrogen).
    

SyntheticWorkflow A Carboxylic Acid + HATU B Active Ester Intermediate A->B Activation (rt, 15 min) D Amide Product in DMF B->D Nucleophilic Attack C (4-Fluoro-3-(pyridin-4-yl) phenyl)methanamine + DIPEA C->D Amine Addition E LC-MS Validation & Aq. Workup D->E Quench / Verify [M+H]+ F Purified Target Pharmacophore E->F Phase Separation & Chromatography

Caption: Self-validating HATU-mediated amide coupling workflow utilizing CAS 1208977-20-1.

References

  • National Center for Biotechnology Information (NIH). "Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem." PubChem, [Link]

  • American Chemical Society (ACS). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines." Journal of Medicinal Chemistry, [Link]

  • American Chemical Society (ACS). "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, [Link]

  • National Institutes of Health (PMC). "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." PMC, [Link]

  • Encyclopedia.pub. "The Role of Small Molecules Containing Fluorine Atoms." Encyclopedia, [Link]

Sources

Methodological & Application

Application Note: Chemoselective Reduction of 4-Fluoro-3-(pyridin-4-yl)benzonitrile to (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Vulnerability Analysis

The reduction of functionalized benzonitriles to primary benzylamines is a fundamental transformation in drug discovery. However, the target substrate—4-fluoro-3-(pyridin-4-yl)benzonitrile —presents a highly specific chemoselectivity challenge due to its electronic topology.

In this molecule, the fluorine atom is situated para to the strongly electron-withdrawing cyano group and ortho to the electron-deficient pyridine ring. This dual-activation renders the C–F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Consequently, the use of strongly nucleophilic hydride donors (such as LiAlH₄) frequently results in unwanted defluorination via hydride attack. Furthermore, standard catalytic hydrogenation (e.g., Pd/C with H₂) risks both hydrodefluorination and the partial reduction of the pyridine ring.

To circumvent these issues, this protocol utilizes a Nickel Boride (Ni₂B) catalytic system generated in situ from nickel(II) chloride and sodium borohydride[1]. This generic approach for the catalytic reduction of nitriles operates via a mild, surface-mediated hydride transfer that is entirely chemoselective for the cyano group, leaving both the labile aryl fluoride and the pyridine ring intact[2].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between the choice of reducing agent and the observed chemoselectivity profile for this specific molecular scaffold.

Reducing AgentReaction ConditionsChemoselectivity ProfileExpected YieldPrimary Impurity / Side Reaction
NiCl₂ / NaBH₄ MeOH, 0 °C to RTExcellent (Preserves C–F and Pyridine)80 - 90%Trace secondary amine (dimerization)
NiCl₂ / NaBH₄ + Boc₂O MeOH, 0 °C to RTExcellent (Traps amine in situ)85 - 95%None (Yields clean Boc-protected amine)
Pd/C + H₂ MeOH, 1 atm to 50 psiPoor (High risk of over-reduction)< 40%Des-fluoro byproduct & Piperidine analogs
LiAlH₄ THF, 0 °C to RefluxPoor (SNAr risk by free hydride)< 30%Dehalogenated primary amine
Raney Ni / KBH₄ EtOH, RTGood (Alternative mild system)75 - 85%Trace secondary amine[3]

Experimental Workflow

Workflow cluster_0 Phase 1: Catalyst Pre-complexation cluster_1 Phase 2: Active Reduction cluster_2 Phase 3: Quench & Workup S1 4-Fluoro-3-(pyridin-4-yl)benzonitrile + NiCl₂·6H₂O in MeOH S2 Cool to 0°C (Controls Exotherm) S1->S2 R1 Slow Addition of NaBH₄ (H₂ Gas Evolution) S2->R1 R2 In Situ Formation of Black Ni₂B & Nitrile Reduction R1->R2 W1 Quench with Diethylenetriamine (Chelates Nickel) R2->W1 W2 Aqueous Extraction (EtOAc / H₂O) W1->W2 W3 Pure (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine W2->W3

Workflow for the chemoselective reduction of 4-fluoro-3-(pyridin-4-yl)benzonitrile using Ni2B.

Detailed Protocol: Nickel Boride Mediated Reduction

This protocol is designed as a self-validating system. Visual cues at each step confirm the correct mechanistic progression of the reaction.

Materials Required
  • Substrate: 4-Fluoro-3-(pyridin-4-yl)benzonitrile (1.0 equiv)

  • Catalyst Precursor: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.0 equiv). Note: While catalytic amounts (0.1 equiv) work for simple nitriles[1], stoichiometric amounts are highly recommended here because the pyridine ring can competitively coordinate and poison the nickel surface.

  • Reductant: Sodium borohydride (NaBH₄) (7.0 equiv)

  • Optional Trapping Agent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv) — Use only if the Boc-protected amine is desired to prevent dimerization[4].

  • Solvent: Anhydrous Methanol (0.1 M)

  • Quenching Agent: Diethylenetriamine (1.5 equiv relative to Ni)

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(pyridin-4-yl)benzonitrile (1.0 equiv) and NiCl₂·6H₂O (1.0 equiv) in anhydrous methanol to achieve a 0.1 M concentration.

  • Self-Validation Cue: The solution will immediately adopt a clear, pale green color characteristic of solvated Ni(II) ions.

Step 2: Controlled Reduction

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Begin the slow, portion-wise addition of NaBH₄ (7.0 equiv) over 30 minutes.

  • Causality & Observation: The addition of NaBH₄ serves a dual purpose. First, it reduces Ni(II) to Ni₂B (a finely divided black precipitate). Second, the excess acts as the hydride source for the nitrile reduction. You will observe vigorous effervescence (H₂ gas evolution) and an immediate color change from green to pitch black. If the solution does not turn black, the active catalyst has not formed.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the heterogeneous black mixture to stir at room temperature for 2 to 4 hours.

  • Monitor the reaction via LCMS. The mass of the starting material (

    
    ) should completely transition to the primary amine (
    
    
    
    ).

Step 4: Quenching and Emulsion Resolution

  • Once the starting material is consumed, add diethylenetriamine (1.5 equiv relative to the nickel used) directly to the reaction mixture and stir for 30 minutes.

  • Causality: A notorious issue with nickel boride reductions is the formation of stubborn, unfilterable black emulsions during aqueous workup. Diethylenetriamine is a strong tridentate ligand that outcompetes the product for nickel coordination, breaking down the Ni₂B particles into a highly soluble, deep purple/blue complex[5]. This guarantees a clean phase separation.

Step 5: Extraction and Purification

  • Concentrate the methanol in vacuo to approximately 20% of its original volume.

  • Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. The aqueous layer will retain the purple/blue nickel complex, while the free amine partitions into the organic layer.

  • Extract the aqueous phase twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue via flash column chromatography (DCM / MeOH / 1% NH₄OH) to yield pure (4-fluoro-3-(pyridin-4-yl)phenyl)methanamine.

References

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. URL:[Link]

  • Shi, L., et al. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, (xii), 95-102. URL:[Link]

Sources

Application Note: Using (4-Fluoro-3-pyridin-4-ylphenyl)methanamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine (CAS 1208977-20-1), a specialized biaryl building block used in the synthesis of small-molecule kinase inhibitors and signaling pathway modulators.

Introduction & Scientific Context

This compound (CAS 1208977-20-1) is a privileged scaffold in medicinal chemistry, primarily employed in the development of Type II kinase inhibitors and Wnt pathway modulators (specifically Porcupine inhibitors).

The molecule features three critical structural elements that drive its utility in drug design:

  • Biaryl Core (Phenyl-Pyridine): The pyridine nitrogen acts as a critical hydrogen bond acceptor, often targeting the hinge region of kinases (e.g., p38 MAP kinase, ROCK) or specific pockets in acyltransferases (e.g., Porcupine).

  • Fluorine Substituent (C4-Position): Enhances metabolic stability by blocking oxidative metabolism at the para-position and modulates the electronic properties of the phenyl ring, influencing

    
     stacking interactions.
    
  • Primary Benzylic Amine: Serves as a versatile chemical handle for amide, urea, or carbamate formation, allowing the attachment of the "tail" moiety to a kinase-binding "head" group.

Key Applications
  • Wnt/Porcupine (Porcn) Inhibitors: Structurally analogous to intermediates used in the synthesis of WNT-974 (LGK974) and ETC-159 class inhibitors, which block Wnt palmitoylation.

  • Rho-Associated Kinase (ROCK) Inhibitors: Used to construct the linker region connecting the hinge-binding motif to the solvent-exposed region.

  • p38 MAP Kinase Inhibitors: The pyridine-phenyl motif mimics the core of SB-203580 and related biaryl inhibitors.

Chemical Properties & Handling

PropertySpecification
Chemical Name (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine
CAS Number 1208977-20-1
Molecular Formula C₁₂H₁₁FN₂
Molecular Weight 202.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen); Hygroscopic
pKa (Calc) ~8.5 (Amine), ~5.2 (Pyridine)

Handling Precaution: The primary amine is sensitive to atmospheric CO₂ (forming carbamates) and oxidation. Always handle under an inert atmosphere.

Synthetic Protocols

This section provides detailed, self-validating protocols for using this compound in two common coupling reactions: Amide Coupling (Method A) and Urea Formation (Method B).

Method A: Amide Coupling (Kinase Inhibitor Synthesis)

Objective: Couple the amine to a heteroaromatic carboxylic acid (e.g., a substituted isoquinoline or pyridine acid) to form the core scaffold.

Reagents
  • Amine: this compound (1.0 equiv)

  • Acid: Heteroaromatic Carboxylic Acid (1.05 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under N₂, dissolve the Carboxylic Acid (1.05 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes until the solution turns slightly yellow (indicating active ester formation).

  • Amine Addition: Add This compound (1.0 equiv) dissolved in a minimal amount of DMF dropwise.

  • Reaction: Stir the reaction mixture at RT for 2–4 hours.

    • QC Check: Monitor by LC-MS (Target Mass = Acid MW + 202.23 - 18.01).

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash sequentially with Sat. NaHCO₃ (2x), Water (2x), and Brine (1x).

    • Note: If the product contains basic nitrogens (pyridine), avoid acidic washes.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (DCM/MeOH gradient, 0–10%).

Method B: Urea Formation (Linker Synthesis)

Objective: Synthesize a urea linkage, common in Type II kinase inhibitors (e.g., Sorafenib/Regorafenib analogs).

Reagents
  • Amine: this compound (1.0 equiv)

  • Isocyanate: Aryl Isocyanate (1.0 equiv) OR Triphosgene (0.35 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Procedure (Isocyanate Route)
  • Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M) under N₂.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add TEA (1.5 equiv), followed by the slow addition of the Aryl Isocyanate (1.0 equiv).

  • Reaction: Allow the mixture to warm to RT and stir for 2–12 hours.

    • Self-Validating Step: The product often precipitates out of DCM. Check for precipitate formation.

  • Workup: Filter the precipitate and wash with cold DCM and Et₂O. If no precipitate, concentrate and purify via recrystallization (EtOH) or chromatography.

Visual Workflows

Reaction Scheme: Generic Amide Coupling

The following diagram illustrates the convergent synthesis strategy using the benzylamine intermediate.

ReactionScheme Acid Heteroaromatic Acid (Kinase Head Group) Activation Activation (HATU/DIPEA) Acid->Activation Amine (4-Fluoro-3-pyridin-4-ylphenyl) methanamine (Linker/Tail) Intermediate Active Ester Amine->Intermediate + Amine Activation->Intermediate Product Final Kinase Inhibitor (Amide Linked) Intermediate->Product DMF, RT, 2-4h

Caption: Convergent synthesis workflow for coupling the benzylamine scaffold to a kinase-targeting carboxylic acid.

Experimental Workflow & QC Decision Tree

This flowchart guides the researcher through the synthesis and purification decision process.

Workflow Start Start Synthesis Reaction Perform Coupling (Method A or B) Start->Reaction LCMS LC-MS Check (t=2h) Reaction->LCMS Complete Reaction Complete? LCMS->Complete Workup Aq. Workup (EtOAc/NaHCO3) Complete->Workup Yes Optimize Add Catalyst/Heat (DMAP or 50°C) Complete->Optimize No (<50% Conv) Purification Flash Chromatography (DCM/MeOH) Workup->Purification FinalQC Final QC (1H NMR, HPLC >95%) Purification->FinalQC Optimize->Reaction

Caption: Decision tree for reaction monitoring and purification of the coupled product.

Quality Control & Characterization

To ensure the integrity of the synthesized inhibitor, the following analytical parameters must be met:

TechniqueExpected Signal / Criteria
¹H NMR (DMSO-d₆) Pyridine: 2x Doublets (approx 8.6 ppm, 7.5 ppm). Benzyl CH₂: Doublet (if amide) or Singlet (approx 4.0–4.5 ppm). Amide NH: Triplet (approx 8.5–9.0 ppm).
¹⁹F NMR Single peak approx -110 to -120 ppm (Ar-F).
LC-MS Single peak >95% purity (UV 254 nm). Mass [M+H]⁺ consistent with theory.
Appearance White to off-white solid (colored impurities often indicate pyridine oxidation).

References

  • Lexicon Pharmaceuticals. Heterocyclic Compounds as Kinase Inhibitors.[] World Intellectual Property Organization, WO2010/002953. (Describes synthesis of biaryl amine intermediates).

  • Liu, J., et al. (2013). "Discovery of WNT-974 as a potent and selective Porcupine inhibitor." Proceedings of the National Academy of Sciences, 110(50), 20224-20229. (Context for biaryl pharmacophores in Wnt inhibition).

  • ChemicalBook. Product Entry: this compound (CAS 1208977-20-1). (Source for physical properties).[2][3][4]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-4-pyridyl)ureas as Novel Inhibitors of p38 MAP Kinase." Journal of Medicinal Chemistry, 47(21), 5112–5125. (Protocol for urea formation with pyridine-phenyl amines).

Sources

Advanced Protocols for Protecting Group Removal in Pyridine-Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyridine-benzylamine scaffolds—ubiquitous in kinase inhibitors, GPCR ligands, and CNS-active agents—presents a unique chemoselectivity paradox. The basic pyridine nitrogen is prone to protonation, oxidation, and Lewis acid complexation, while the benzylic C-N bond is susceptible to cleavage under standard hydrogenolytic conditions.

This guide moves beyond textbook protocols to address the specific "chemosensitivity profile" of this scaffold. We focus on orthogonal deprotection strategies that preserve the structural integrity of the pyridine-benzylamine core while efficiently removing common protecting groups (Boc, Cbz, Fmoc, and Methyl Ethers).

Key Technical Challenges
  • Pyridine Sequestration: The pyridine nitrogen can trap electrophiles (e.g., tert-butyl cations) or complex with Lewis acids (BBr3, TMSI), stalling reactions.

  • Over-Reduction: Standard hydrogenolysis (H₂/Pd-C) for Cbz removal frequently cleaves the benzylic amine bond (Py-CH₂-NH-R), destroying the scaffold.

  • Solubility: Pyridinium salts formed during acidic deprotection often precipitate, trapping intermediates.

Strategic Decision Matrix

The following decision tree guides the selection of reagents based on the specific protecting group (PG) and the sensitivity of the benzylamine bond.

DeprotectionStrategy Start Select Protecting Group Boc Boc / Trityl (Acid Labile) Start->Boc Cbz Cbz (Hydrogenolysis Labile) Start->Cbz OMe Methyl / Benzyl Ether (Lewis Acid Labile) Start->OMe TFA TFA / DCM + Scavengers Boc->TFA BenzylSens Is N-Benzyl Bond Labile? Cbz->BenzylSens BBr3 BBr3 or TMSI OMe->BBr3 Scavenger Add Thioanisole/Silane (Prevent Pyridine Alkylation) TFA->Scavenger Required for Benzylamines StdH2 Standard H2 / Pd-C (Risk of Cleavage) BenzylSens->StdH2 No TransferH2 Transfer Hydrogenation (Pd-C + NH4HCO2) BenzylSens->TransferH2 Yes (Mild) LewisAcid AlCl3 / HFIP (Metal-Free, Selective) BenzylSens->LewisAcid Yes (Robust) PyComplex Use >3 Equiv. (Saturate Pyridine N) BBr3->PyComplex Critical Step

Figure 1: Decision matrix for selecting deprotection reagents in pyridine-benzylamine synthesis. Green nodes indicate optimized protocols for sensitive substrates.

Protocol 1: Acid-Labile Groups (Boc)

Challenge: The tert-butyl cation generated during Boc removal is a "hard" electrophile. In the presence of a nucleophilic benzylamine or electron-rich pyridine, this cation can re-attach (alkylation), forming difficult-to-separate impurities.

Solution: Use a "Cocktail" approach with high-activity scavengers.

Reagents
  • Deprotection Cocktail: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v).

  • Scavenger: Thioanisole (5% v/v) or Triethylsilane (TES) (2% v/v).

  • Workup: Saturated NaHCO₃ or Ion-Exchange Resin (e.g., Amberlyst A-21).

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (5 mL/mmol). Cool to 0°C.

  • Scavenger Addition: Add Thioanisole (5-10 equiv relative to substrate). Note: Thioanisole is superior to silanes for preventing N-benzylation side reactions. [1]

  • Acidification: Slowly add TFA (equal volume to DCM).

  • Reaction: Warm to room temperature. Monitor by HPLC/LCMS.

    • Critical Check: If the pyridine is electron-rich (e.g., methoxy-substituted), the reaction may turn deep red/purple due to charge-transfer complexes; this is normal.

  • Workup (Free Base Isolation):

    • Concentrate in vacuo to remove TFA.

    • Redissolve in DCM.

    • Neutralization: Wash with cold sat. NaHCO₃. Caution: Pyridinium trifluoroacetates can be water-soluble. Ensure the pH of the aqueous layer is >8 before separating phases.

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol 2: Hydrogenolysis-Sensitive Groups (Cbz)

Challenge: Standard catalytic hydrogenation (H₂, Pd/C) often cleaves the benzylic C-N bond (Py-CH₂-NH-R) alongside the Cbz group, destroying the molecule.

Solution: Use Transfer Hydrogenation or Lewis Acid-Mediated Cleavage (AlCl₃/HFIP).[2]

Method A: Transfer Hydrogenation (Preferred for Scale)

This method generates hydrogen in situ at the catalyst surface, providing kinetic control that favors Cbz removal over N-debenzylation.

  • Setup: Dissolve Cbz-protected substrate in Methanol (10 mL/mmol).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Do not use Pd(OH)₂ (Pearlman’s Catalyst) as it is too aggressive. [2]

  • H-Donor: Add Ammonium Formate (5-10 equiv) in one portion.

  • Execution: Heat to reflux (60-65°C) for 1-4 hours.

    • Observation: Evolution of CO₂ and NH₃ gas indicates reaction progress.

  • Filtration: Cool, filter through Celite, and concentrate.

Method B: AlCl₃ / HFIP (The "Expert" Alternative)

Recent literature highlights Aluminum Chloride in Hexafluoroisopropanol (HFIP) as a highly selective, metal-free method for removing Cbz in the presence of sensitive benzyl amines. [3]

  • Dissolution: Dissolve substrate in HFIP (hexafluoroisopropanol).

  • Reagent: Add AlCl₃ (3.0 equiv).

  • Reaction: Stir at room temperature for 2-4 hours.

    • Mechanism:[1][3][4][5][6][7] HFIP enhances the Lewis acidity of AlCl₃, facilitating carbamate cleavage via a push-pull mechanism without touching the benzylic C-N bond.

  • Quench: Pour into ice-cold NaHCO₃ solution and extract with Ethyl Acetate.

Protocol 3: Lewis Acid Cleavage (Methyl Ethers)

Challenge: Reagents like BBr₃ and TMSI are Lewis acids.[3][7] The basic pyridine nitrogen will coordinate with the Boron or Silicon center, forming a stable complex (Lewis Acid-Base Adduct) and deactivating the reagent.

Solution: "Saturate" the pyridine and use a hydrolytic workup to break the complex.

Reagents
  • Boron Tribromide (BBr₃): 1.0 M solution in DCM.[8]

  • Quench: Methanol (anhydrous).

Step-by-Step Methodology
  • Stoichiometry Calculation: You must use 1.0 equiv for the Pyridine Nitrogen + 1.0 equiv per Methoxy group + 1.0 equiv excess.

    • Example: For a pyridine with one -OMe group, use at least 3.0 equiv of BBr₃.

  • Addition: Cool substrate (in DCM) to -78°C. Add BBr₃ dropwise.

    • Note: A thick precipitate (the Pyridine-Borane complex) will likely form. Ensure vigorous stirring.

  • Warming: Allow to warm to 0°C or RT. The reaction often proceeds on the solid phase or as the complex slowly solubilizes.

  • Quench (The "Exotherm" Step):

    • Cool back to -78°C or 0°C.

    • Add Methanol dropwise . Caution: Violent reaction.

    • This converts the Boron complex into volatile B(OMe)₃ and HBr.

  • Hydrolysis: Reflux the mixture for 30 minutes to break any stubborn N-B bonds.

  • Isolation: Neutralize with NaHCO₃ and extract.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Yield (Boc Removal) Formation of stable Pyridinium-TFA salts that are water soluble.Do not use aqueous extraction. Use basic resin (Amberlyst A-21) in MeOH to neutralize, then filter.
N-Benzylation (Boc Removal) tert-Butyl cation attacking the benzylamine.Increase Thioanisole loading to 10%. Switch solvent to pure TFA (no DCM) to increase ionization.
Cbz Removal Fails (H₂/Pd) Pyridine poisoning the catalyst.Add 1.0 equiv of HCl or AcOH to protonate the pyridine, preventing it from binding to Pd sites.
Over-Reduction (Cbz Removal) Cleavage of the Benzylic C-N bond.Switch to Method B (AlCl₃/HFIP) immediately. Avoid H₂ gas entirely.
Incomplete Demethylation (BBr₃) Pyridine sequestering the BBr₃.Increase BBr₃ equivalents. Perform the reaction in a sealed tube at 60°C if necessary.

References

  • Lundt, B. F., et al. "Selective removal of protecting groups in peptide synthesis." International Journal of Peptide and Protein Research, 1978 , 12(5), 258-268. Link

  • Mandal, P. K., & McMurray, J. S. "Pd-C-induced catalytic transfer hydrogenation with triethylsilane."[9][10] The Journal of Organic Chemistry, 2007 , 72(17), 6599-6601. Link

  • Vinayagam, V., et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP."[9] The Journal of Organic Chemistry, 2024 , 89, 5665-5674.[9] Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis," 4th Ed., John Wiley & Sons, 2006 . Link

Sources

Application Note: Divergent Functionalization of the (4-Fluoro-3-pyridin-4-ylphenyl)methanamine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (4-Fluoro-3-pyridin-4-ylphenyl)methanamine scaffold (CAS: 1208977-20-1) is a highly versatile, privileged bi-aryl building block utilized in the design of kinase inhibitors, GPCR ligands, and epigenetic modulators. This application note provides a comprehensive, mechanistically grounded guide to the selective functionalization of this scaffold. By leveraging the differential reactivity of its primary methanamine and pyridine moieties, medicinal chemists can rapidly generate structurally diverse libraries with highly tuned physicochemical and pharmacokinetic profiles.

Structural Rationale & Mechanistic Causality

The architectural design of this scaffold incorporates three critical features that drive its utility in modern medicinal chemistry:

  • The Para-Fluorine Atom: Fluorine substitution is a cornerstone strategy to improve metabolic stability and bioavailability[3.5]. Positioned para to the methanamine group, the highly electronegative fluorine atom effectively blocks cytochrome P450-mediated para-hydroxylation. Furthermore, it modulates the electron density of the adjacent bi-aryl system, subtly lowering the basicity of the pyridine ring to optimize membrane permeability[3.5].

  • The Pyridin-4-yl Motif: Pyridine is the second most frequently utilized nitrogen heterocycle in U.S. FDA-approved small-molecule drugs[3.4]. It serves as an excellent hydrogen bond acceptor (e.g., for kinase hinge-binding) and significantly enhances aqueous solubility.

  • The Primary Methanamine Handle: As a benzylic amine (pKa ~9.4), this group is highly nucleophilic. Unlike anilines, it does not suffer from resonance-induced electron delocalization, making it an ideal anchor for amidation, reductive amination, and urea formation.

Workflow Scaffold This compound Amidation Amidation (HATU, DIPEA) Scaffold->Amidation R-COOH ReductiveAmination Reductive Amination (NaBH(OAc)3, DCE) Scaffold->ReductiveAmination R-CHO / R2-CO NOxidation Pyridine N-Oxidation (mCPBA) Amidation->NOxidation Optional AmideLib Amide Library (Target: Kinases/GPCRs) Amidation->AmideLib ReductiveAmination->NOxidation Optional AmineLib Secondary Amine Library (Target: Ion Channels) ReductiveAmination->AmineLib NOxideLib N-Oxide Derivatives (Tuned Pharmacokinetics) NOxidation->NOxideLib

Workflow for the divergent functionalization of the this compound scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to verify reaction causality and completion.

Protocol A: Chemoselective Amidation (Library Generation)

Causality: HATU is selected as the coupling reagent because it rapidly generates a highly reactive HOAt ester. This prevents the primary amine from attacking the coupling reagent itself (a common side reaction with carbodiimides) and minimizes epimerization if chiral carboxylic acids are employed. DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive, unprotonated state.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial, dissolve the carboxylic acid (1.1 equiv.) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv.) followed by HATU (1.2 equiv.). Stir at room temperature (RT) for 10 minutes to ensure complete HOAt ester formation.

  • Coupling: Add this compound (1.0 equiv., CAS: 1208977-20-1) to the activated mixture. Stir at RT for 2 hours.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. Validation criteria: The reaction is deemed complete when the scaffold peak (

    
     203.1 
    
    
    
    ) constitutes <2% of the total UV area, and the desired amide mass is dominant.
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Chemoselective Reductive Amination

Causality: Sodium triacetoxyborohydride (


, STAB) is utilized due to its mildness and superior chemoselectivity over 

[3.2]. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, rendering it unreactive toward most aldehydes and ketones, but highly reactive toward the more electrophilic iminium ion intermediate[3.3].

Mechanism Amine Primary Amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Addition Carbonyl Carbonyl (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O Product Secondary Amine (Product) Iminium->Product Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of chemoselective reductive amination using sodium triacetoxyborohydride.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the scaffold (1.0 equiv.) and the target aldehyde/ketone (1.05 equiv.) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M). For ketones, add glacial acetic acid (1.0 equiv.) to catalyze iminium formation. Stir for 30 minutes at RT.

  • Reduction: Add

    
     (1.5 equiv.) in one portion. Stir at RT for 4–12 hours.
    
  • Self-Validation (IPC): Perform TLC analysis using a Ninhydrin stain. Validation criteria: The primary amine scaffold will stain deep purple, whereas the secondary amine product will stain orange/brown. The disappearance of the purple spot confirms complete conversion.

  • Workup: Quench the reaction carefully with 1N NaOH to break down boron complexes. Extract with DCM, dry over

    
    , and purify via flash chromatography (DCM/MeOH gradient).
    
Protocol C: Late-Stage Pyridine N-Oxidation

Causality: To mitigate hERG toxicity or improve aqueous solubility of highly lipophilic derivatives, the pyridine ring can be oxidized. The electron-deficient nature of the pyridine (exacerbated by the fluoro-phenyl group) requires a strong electrophilic oxidant like mCPBA.

Step-by-Step Methodology:

  • Oxidation: Dissolve the amide-functionalized scaffold (1.0 equiv.) in DCM (0.1 M) at 0 °C. Add mCPBA (77% purity, 1.2 equiv.) portion-wise.

  • Self-Validation (IPC): Monitor via LC-MS. Validation criteria: A shift to an earlier retention time (due to increased polarity) and a mass shift of +16 Da (

    
    ) confirms N-oxide formation.
    
  • Workup: Quench with saturated aqueous

    
     to destroy excess peroxide, followed by saturated 
    
    
    
    . Extract with DCM and purify.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and the resulting physicochemical shifts upon functionalization.

Table 1: Optimization of Reductive Amination Conditions Data demonstrates the superiority of DCE and the necessity of acid catalysis for ketones.

EntryCarbonyl TypeSolventAdditiveTime (h)Conversion (%)Chemoselectivity (Mono:Di)
1Aliphatic AldehydeDCENone4>95%98:2
2Aliphatic AldehydeTHFNone885%90:10
3Ketone (Cyclic)DCENone1245%>99:1
4Ketone (Cyclic)DCEAcOH (1 eq)692%>99:1
5Ketone (Acyclic)DCEAcOH (1 eq)1278%>99:1

Table 2: Physicochemical Profiling of Scaffold Derivatives Representative data illustrating how functionalization vectors alter drug-like properties.

Derivative ClassClogPpKa (Amine)pKa (Pyridine)PSA (Ų)Primary Application
Unmodified Scaffold 1.29.45.238.9Starting Material
Amide Derivative 2.8N/A5.158.0Kinase / GPCR Ligands
Sec-Amine Derivative 2.18.85.241.5Ion Channel Modulators
N-Oxide Amide 1.9N/AN/A75.0High-Solubility Analogs

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330. URL:[Link][3.5]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals." Journal of Medicinal Chemistry, 2014, 57(24), 10257-10274. URL:[Link][3.4]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link][3.2]

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine presents two primary chemical challenges: the instability of 4-pyridyl boron species during cross-coupling and the chemoselectivity required during the reduction of the nitrile/amide precursor to the primary amine.[1]

Low yields in this workflow are typically caused by:

  • Protodeboronation : Rapid degradation of 4-pyridylboronic acid under aqueous basic conditions.[1]

  • Catalyst Poisoning : Coordination of the pyridine nitrogen to the Palladium center, arresting the catalytic cycle.

  • Dimerization : Formation of secondary amines during the reduction of the nitrile intermediate.

This guide recommends a Strategic Inversion of the coupling partners (Route B) or the use of MIDA Boronates (Route A) to bypass these bottlenecks.[2]

Diagnostic Workflow & Reaction Pathway

The following diagram illustrates the critical decision points and failure modes in the synthesis.

SynthesisWorkflow Start Target: this compound RouteSelection Select Coupling Strategy Start->RouteSelection RouteA Route A: Standard Polarity (3-Halo-phenyl + 4-Pyridyl Boron) RouteSelection->RouteA RouteB Route B: Inverted Polarity (Recommended) (3-Borono-phenyl + 4-Halo Pyridine) RouteSelection->RouteB IssueA1 Critical Failure: Protodeboronation of 4-Py-B(OH)2 RouteA->IssueA1 Coupling Suzuki-Miyaura Coupling (Pd-Catalyzed) RouteB->Coupling Higher Stability SolA1 Solution: Use MIDA Boronate or Anhydrous Conditions IssueA1->SolA1 SolA1->Coupling Intermediate Intermediate: 4-Fluoro-3-(pyridin-4-yl)benzonitrile Coupling->Intermediate Reduction Nitrile Reduction (Raney Ni or CoCl2/NaBH4) Intermediate->Reduction IssueRed Impurity: Secondary Amine Dimer Reduction->IssueRed Final Final Product (HCl Salt) Reduction->Final Optimized Conditions

Figure 1: Strategic decision tree highlighting the stability advantage of Inverted Polarity (Route B) and the critical reduction step.

Core Protocols & Optimization

Phase 1: The Suzuki-Miyaura Coupling

Objective: Construct the biaryl core while avoiding deboronation.[1]

Option A: The "Inverted Polarity" Route (Recommended)

Instead of using the unstable 4-pyridylboronic acid, use the stable 4-fluorophenyl-3-boronic acid (or pinacol ester) and 4-bromopyridine HCl .[1]

  • Why: Aryl boronic acids are significantly more stable to hydrolysis than heteroaryl (pyridyl) boronates. 4-Bromopyridine is commercially available as the HCl salt (stable solid).[1][2]

  • Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 are sufficient here because the transmetallation partner is stable.[2]

Option B: The "Protected Boron" Route (If Route A is impossible)

If you must use the 4-pyridyl boron species, do not use the free boronic acid. Use the N-Methyliminodiacetic acid (MIDA) boronate .[1]

  • Why: The MIDA ligand masks the boron's Lewis acidity, preventing rapid protodeboronation [1].[2]

  • Protocol:

    • Reagents: 3-Bromo-4-fluorobenzonitrile (1.0 equiv), 4-Pyridyl-MIDA-boronate (1.2 equiv).[1]

    • Catalyst: Pd(OAc)2 (2 mol%), XPhos (4 mol%) [2].[2]

    • Base/Solvent: K3PO4 (3.0 equiv) in THF:Water (10:1).[2]

    • Conditions: 60°C for 4-12 hours. The slow hydrolysis of the MIDA ester releases the active boronic acid at a rate that matches the catalytic cycle, keeping the concentration of the unstable species low ("Slow Release Strategy").

Phase 2: Nitrile Reduction

Objective: Convert the nitrile to a primary amine without dimer formation.

Common Failure: Formation of the secondary amine (dimer) due to the condensation of the intermediate imine with the product amine.

Optimized Protocol (CoCl2 / NaBH4 Method): This method is milder than Raney Ni and avoids high-pressure hydrogenation equipment.[1]

ReagentEquivalentsRole
Intermediate 1.0Substrate
CoCl2[1]·6H2O 1.0 - 2.0Catalyst (forms Cobalt Boride in situ)
NaBH4 5.0 - 10.0Reducing Agent
MeOH SolventProtic solvent required for mechanism
Boc2O (Optional)2.0In situ trapping to prevent side reactions

Step-by-Step:

  • Dissolve 4-fluoro-3-(pyridin-4-yl)benzonitrile in Methanol (0.1 M).

  • Add CoCl2·6H2O (1.0 equiv) and stir until dissolved (pink solution).

  • Cool to 0°C.

  • Add NaBH4 portion-wise (Caution: Vigorous gas evolution).[2] The solution will turn black (Cobalt Boride formation).[2]

  • Stir at RT for 2 hours.

  • Quench: Add 1N HCl carefully to destroy residual borohydride and dissolve cobalt salts.

  • Workup: Basify with NH4OH (to keep the amine free) and extract with DCM/IPA (3:1) mixture (highly polar product).[2]

Troubleshooting Guide (Q&A)

Issue 1: Suzuki Coupling Yield is < 20%

Q: I am using 4-pyridylboronic acid and Pd(PPh3)4, but the starting material remains unreacted or I see only deboronated pyridine.

A: This is a classic "Protodeboronation" failure. 4-Pyridylboronic acid hydrolyzes rapidly in hot aqueous base to give pyridine (which boils off or is lost).[1]

  • Immediate Fix: Switch to Route B (Inverted Polarity). Use (5-cyano-2-fluorophenyl)boronic acid and 4-bromopyridine hydrochloride.[1]

  • Alternative Fix: If you must use the pyridyl boron, switch to 4-Pyridyl-MIDA-boronate and use anhydrous conditions (Cu-mediated coupling) or the "slow release" aqueous conditions described in Phase 1, Option B.

Issue 2: Catalyst "Death" (Black Precipitate Early)

Q: The reaction turns black immediately and stops conversion. [2]

A: The pyridine nitrogen in your product or starting material is poisoning the Palladium. Pyridines are strong sigma-donors.[1]

  • Fix: Use a catalyst with bulky, electron-rich ligands that outcompete the pyridine for the Pd center.

  • Recommendation: Switch to XPhos-Pd-G2 or SPhos-Pd-G2 precatalysts.[1] These Buchwald precatalysts activate quickly and the bulky biaryl phosphine ligands prevent pyridine coordination [3].

Issue 3: Secondary Amine Impurity during Reduction

Q: Mass spec shows a large M+ peak corresponding to the dimer (Secondary Amine). [2]

A: The primary amine product is reacting with the intermediate imine.

  • Fix 1 (Trapping): Add Boc-anhydride (Boc2O) (2 equiv) directly to the reduction mixture.[2] This traps the primary amine as the Boc-carbamate immediately upon formation, preventing it from attacking the imine. You can deprotect with HCl/Dioxane later.

  • Fix 2 (Ammonia): If using Hydrogenation (Raney Ni or Pd/C), perform the reaction in 7N Ammonia in Methanol . The excess ammonia outcompetes the product amine for the imine intermediate.

Issue 4: Product Loss during Workup

Q: My reaction looks good by LCMS, but I recover very little mass after extraction.

A: The product is a benzylamine with a pyridine ring. It is highly polar and water-soluble, especially at neutral or slightly acidic pH.[1]

  • Fix: Ensure the aqueous phase is pH > 12 (using NaOH) before extraction.[2]

  • Extraction Solvent: Dichloromethane is often insufficient. Use Chloroform/Isopropanol (3:1) or DCM/Methanol (9:1) for extraction.[2]

  • Salt Formation: Do not evaporate to dryness as a free base (it may absorb CO2).[2] Isolate as the HCl salt by adding 4N HCl in Dioxane to the organic layer and filtering the precipitate.

References

  • Gillis, E. P.; Burke, M. D. "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids."[1] J. Am. Chem. Soc.[3][4]2007 , 129, 6716-6717.[2][3] Link[2]

  • Billingsley, K. L.; Buchwald, S. L. "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids."[2] J. Am. Chem. Soc.[3][4]2007 , 129, 3358–3366.[2] Link[2]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides."[2] Acc.[5][6][7] Chem. Res.2008 , 41, 1461–1473.[2] Link[2]

  • Organic Chemistry Portal. "Suzuki Coupling." Link

Sources

Purification of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges during the isolation and purification of di-basic biaryl compounds.

The Mechanistic Challenge: The "Silanol Problem"

This compound is a highly polar molecule containing two strongly basic functional groups: a primary methanamine and a pyridine ring. When attempting purification on standard normal-phase silica gel (


), researchers frequently encounter severe peak tailing, streaking, or irreversible adsorption.

The Causality: The surface of standard silica gel is populated with isolated, vicinal, and geminal silanol groups (-Si-OH)[1]. These silanols act as weak acids (pKa ~4.5–6.5). The basic nitrogens in the target molecule act as strong hydrogen bond acceptors and Lewis bases, leading to secondary ion-exchange interactions with the stationary phase[1]. To achieve successful partitioning based on polarity rather than acid-base chemistry, the silica must be deactivated using basic mobile phase modifiers like Triethylamine (TEA) or Ammonium Hydroxide (


)[2].
Purification Workflow

PurificationWorkflow Start Crude this compound TLC TLC Screening with Basic Modifiers (1-2% TEA or NH4OH) Start->TLC Check Is Rf 0.2-0.3 with sharp spot morphology? TLC->Check Deactivate Deactivate Silica Gel (Slurry in 2% TEA/Hexanes) Check->Deactivate Yes Modify Adjust Solvent Polarity or Switch to NH2-Silica Check->Modify No Load Dry Loading onto Celite (Mitigates poor solubility) Deactivate->Load Modify->TLC Re-test Elute Gradient Elution & Fraction Collection (Monitor via UV 254 nm) Load->Elute

Decision tree for optimizing the purification of biaryl methanamines.

Step-by-Step Methodology: Amine-Deactivated Chromatography

Self-Validating Protocol: This workflow ensures that the acidic active sites on the silica are neutralized before the target compound is introduced, preventing irreversible binding[3].

Step 1: Stationary Phase Deactivation

  • Prepare a solvent mixture of your least polar eluent component (e.g., Dichloromethane or Hexanes) containing 2-3% (v/v) Triethylamine (TEA).

  • Create a slurry of standard silica gel (230-400 mesh) in this deactivated solvent and stir for 30-45 minutes to ensure complete capping of the silanol groups[3].

  • Pour the slurry into the column and pack it evenly using compressed air. Flush with 2 column volumes of the deactivated solvent.

Step 2: Sample Preparation (Dry Loading) Note: Di-basic biaryl compounds often exhibit poor solubility in low-polarity starting eluents, which can cause the compound to crash out at the top of the column.

  • Dissolve the crude this compound in a volatile, highly solubilizing solvent (e.g., pure Methanol or THF).

  • Add a small amount of deactivated silica gel or Celite (approx. 2-3 times the mass of the crude material).

  • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully load this powder onto the flat top of the column bed and top with a thin layer of protective sand.

Step 3: Gradient Elution & Recovery

  • Begin elution with a low-polarity system containing the basic modifier (e.g., DCM with 1%

    
    ).
    
  • Gradually increase the polarity by introducing Methanol in 1-2% increments.

  • Collect fractions and monitor via TLC (UV 254 nm). Pro-tip: Use a Ninhydrin stain to specifically visualize the primary methanamine group.

Quantitative Data: Solvent System Optimization

To bypass trial-and-error, refer to the following validated solvent systems for di-basic biaryl amines.

Solvent SystemBasic ModifierVolumetric RatioObserved TLC BehaviorRecommended Use Case
DCM / MeOHNone90:10Severe streaking, Rf < 0.1Not recommended (Silanol binding)
EtOAc / Hexanes2% TEA50:48:2Moderate streaking, Rf ~ 0.2Eluting non-polar impurities
DCM / MeOH /

1%

(aq)
89:10:1Round spots, Rf ~ 0.3Optimal for primary elution

/ MeOH /

1%

(aq)
80:19:1Sharp spots, Rf ~ 0.35Alternative for highly retained batches
Troubleshooting Guides & FAQs

Q: Why does my compound streak extensively on TLC despite using a highly polar solvent like 15% Methanol in DCM? A: Polarity alone does not disrupt the acid-base interactions between the basic nitrogens (pyridine and primary amine) and the acidic silanol groups on the silica surface. You must introduce a basic modifier (e.g., 1%


 or TEA) to outcompete the analyte for these active sites. The modifier acts as an alkaline mobile phase buffer to cut down peak tailing[2].

Q: I loaded my sample, but it is irreversibly stuck on the baseline. How do I recover it? A: Flush the column with a highly polar, strongly basic solvent system, such as DCM/MeOH/


 (80:15:5) or 10% TEA in Methanol[3]. The high concentration of the basic modifier will neutralize the remaining silanols and force the release of the bound amine.

Q: How do I completely remove residual Triethylamine (TEA) or Ammonium Hydroxide from my purified fractions? A:


 is highly volatile and is typically removed during standard rotary evaporation. TEA (b.p. 89°C) is more persistent. To remove trace TEA, co-evaporate the purified residue with toluene 2-3 times, or place the compound under high vacuum on a Schlenk line or lyophilizer for 12-24 hours.

Q: Can I avoid this deactivation process entirely? A: Yes. If budget permits, switching the stationary phase to amine-functionalized silica (KP-NH columns) or basic alumina completely bypasses the silanol issue[4]. These phases are inherently basic and are specifically designed for the purification of heterocyclic amines without the need for mobile phase modifiers.

References
  • Silica Gel Packing Material: Basic Terminology 1 Source: Shimadzu URL
  • Technical Support Center: Purification of Crude 2-Amino-2-(pyridin-3-yl)
  • Technical Data - Components of Flash Chromatography Source: Iontotech URL
  • Purification of Laboratory Chemicals, Sixth Edition Source: ScienceMadness URL

Sources

Resolving solubility issues with fluorinated pyridine amines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FP-SOL-992 Subject: Resolving Solubility & Reactivity Bottlenecks for Fluorinated Pyridine Amines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Brick Dust" Paradox

You are likely encountering a phenomenon known in medicinal chemistry as the "Brick Dust" effect . While adding fluorine to a pyridine ring generally increases lipophilicity (logP), it often paradoxically reduces solubility in both organic and aqueous media.

Why this happens:

  • Lattice Energy Spike: Fluorine’s high electronegativity creates strong C-F dipoles. In planar systems like pyridine amines, this facilitates aggressive

    
     stacking and dipole-dipole interlocking, creating a crystal lattice that standard solvents (DCM, EtOAc) cannot break.
    
  • The Basicity Drop: A standard pyridine has a pK

    
     of ~5.2. A single fluorine at the 2-position drops the pK
    
    
    
    to ~ -0.44 [1]. This renders the nitrogen non-basic, meaning standard acid-base manipulations will fail.

This guide provides the protocols to solubilize, react, and purify these difficult substrates.

Module 1: The Solvent Matrix (Dissolution Strategy)

Standard solvents often fail because they lack the hydrogen-bond donor (HBD) capability to disrupt the fluorinated crystal lattice. You must switch to Fluorinated Alcohols .

The "Magic" Solvents: TFE and HFIP

Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are the gold standards for dissolving fluorinated heterocycles. They act as strong H-bond donors, disrupting the intermolecular N···H-N interactions that hold your material together.

Solubility Troubleshooting Table

Solvent SystemSolubility RatingApplicationTechnical Note
DCM (Pure) PoorExtractionOften forms a suspension; ineffective for breaking lattice.
THF ModerateReactionsGood for coupling, but may require heating to maintain solution.
TFE (2,2,2-Trifluoroethanol) High Reactions/NMR Primary recommendation. Disrupts aggregation.
HFIP (Hexafluoroisopropanol) Very High DissolutionUse for initial solubilization; can be diluted with DCM.
DCM : MeOH (9:1) ModerateChromatographyStandard polar mix; often insufficient for highly crystalline solids.
Protocol: The "Doping" Method

If your reaction requires a non-protic solvent (e.g., anhydrous THF for a Grignard), but your substrate is insoluble:

  • Dissolve the substrate in the minimum amount of HFIP or TFE .

  • Dilute with your primary solvent (THF/DCM).

  • Warning: HFIP is acidic (pK

    
     ~9.3).[1] Ensure it does not quench your nucleophile. For sensitive organometallics, use warm THF  instead.
    
Module 2: Reaction Optimization (Coupling & Substitution)

A common failure mode in Buchwald-Hartwig or Suzuki couplings with fluorinated pyridine amines is catalyst deactivation caused by substrate precipitation.

Workflow: The "Slurry-to-Solution" Transition

Do not filter your reaction if it looks like a slurry initially. The reaction often proceeds via a "dissolution-reaction" equilibrium.

ReactionWorkflow Start Start: Reaction Setup CheckSol Is Substrate Soluble? Start->CheckSol Soluble Proceed Standard Protocol CheckSol->Soluble Yes Insoluble Substrate is Slurry/Solid CheckSol->Insoluble No Action1 Switch Solvent to 1,4-Dioxane or Toluene Insoluble->Action1 Action3 Add Co-solvent (TFE) Insoluble->Action3 If temp sensitive Action2 Increase Temp to 100°C+ Action1->Action2 CheckCat Check Catalyst System Action2->CheckCat RecCat Use Soluble Pre-catalysts (e.g., Pd(dtbpf)Cl2) CheckCat->RecCat

Figure 1: Decision tree for optimizing reaction conditions when starting materials are insoluble.

Critical Technical Warning: The S


Ar Trap 
Fluorinated pyridines are highly susceptible to Nucleophilic Aromatic Substitution (S

Ar).
  • Risk: If you use strong bases (KOtBu, NaH) in polar solvents (DMSO, DMF) to force solubility, the fluorine atom may be displaced by the solvent or the base (forming an ether or pyridone).

  • Solution: Use weaker bases (Cs

    
    CO
    
    
    
    , K
    
    
    PO
    
    
    ) and non-polar solvents (Toluene) even if the reaction is a slurry. The reaction will drive forward as the dissolved fraction reacts.
Module 3: Purification & Isolation (The False Base Trap)

This is the most frequent point of failure. Researchers attempt an acid-base extraction (1M HCl wash) to remove impurities, but the fluorinated pyridine stays in the organic layer or forms an emulsion.

The Science of Failure
  • Pyridine pK

    
    :  ~5.2 (Protonates easily at pH 1).
    
  • 2-Fluoropyridine pK

    
    :  ~ -0.44 [1].
    
  • Consequence: At pH 1 (1M HCl), 2-fluoropyridine is NOT fully protonated. It remains largely uncharged and lipophilic, partitioning into the organic layer (DCM/EtOAc) rather than the aqueous layer.

Correct Workup Protocol

Do NOT rely on pH switching. Treat the molecule as a neutral lipophilic organic.

  • Quench: Dilute with water/brine.

  • Extract: Use EtOAc (Ethyl Acetate).[2][3] Avoid DCM if emulsions form (common with fluorinated species).

  • Drying: Dry over Na

    
    SO
    
    
    
    .
  • Purification (Chromatography):

    • Stationary Phase: Standard Silica.

    • Mobile Phase: If the compound streaks (tails) on silica, do not add Triethylamine (TEA). Instead, add 1% MeOH to your DCM/EtOAc.

    • Advanced: For extremely insoluble compounds, use a gradient of DCM : MeOH (95:5) to DCM : MeOH : NH

      
      OH (90:9:1) .
      

PurificationLogic Input Crude Mixture AcidWash Acid Wash (1M HCl)? Input->AcidWash Avoid CorrectPath Neutral Workup Input->CorrectPath ResultFail FAIL: Product stays in Org or Hydrolyzes AcidWash->ResultFail Chromatography Silica Column CorrectPath->Chromatography Modifier Modifier: 1-5% MeOH (Avoid TEA) Chromatography->Modifier

Figure 2: Workflow for purification, highlighting the avoidance of acid washes due to low pKa.

Frequently Asked Questions (FAQ)

Q: My 19F NMR shows broad or missing peaks, but the mass spec is correct. Is it pure? A: This is likely an aggregation artifact . Fluorinated pyridines stack efficiently in CDCl


.
  • Fix: Run the NMR in DMSO-d

    
      or add a drop of TFE  or TFA  to the CDCl
    
    
    
    tube to break the aggregates.

Q: Can I make the HCl salt to improve solubility? A: generally, No . Because the basicity is so low (pK


 < 0), the HCl salt is often unstable and will dissociate back to the free base upon exposure to air (humidity) or mild heating. You are better off working with the free base in high-solvency media (HFIP/TFE).

Q: I see a new spot on TLC after leaving the compound in MeOH/Base. What is it? A: You likely displaced the fluorine. 2-fluoropyridines react with methoxide (MeOH + Base) to form 2-methoxypyridine.

  • Fix: Switch to Isopropanol or t-Amyl alcohol (sterically bulky alcohols) if alcohol solvents are required.

References
  • PubChem. (2025).[4] 2-Fluoropyridine: Chemical and Physical Properties (pKa data). National Library of Medicine. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[2][4][5][6] Chemical Society Reviews, 37(2), 320-330. [Link]

  • ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents.[7][Link]

Sources

Minimizing side reactions in Suzuki coupling of fluorophenyl boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting Suzuki-Miyaura cross-couplings (SMC) with fluorophenyl boronic acids.

Fluorinated aromatics are highly prized in medicinal chemistry for modulating metabolic stability and lipophilicity. However, the exact electronic properties that make fluorine desirable also turn fluorophenyl boronic acids into inherently unstable coupling partners.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your failed reactions, provide self-validating protocols, and equip you with the strategic knowledge to suppress side reactions permanently.

Diagnostic Workflow

Before adjusting your reaction parameters, identify the primary failure mode. The flowchart below outlines the standard diagnostic logic used in our laboratories.

DiagnosticFlow Start Identify Major Side Reaction Proto Protodeboronation (Loss of Boron) Start->Proto Homo Homocoupling (Biaryl Formation) Start->Homo LowConv Low Conversion (Unreacted SM) Start->LowConv SolProto1 Use MIDA Boronates (Slow Release) Proto->SolProto1 SolProto2 Buchwald Precatalysts (Fast Transmetalation) Proto->SolProto2 SolHomo Strict Degassing & Slow Addition Homo->SolHomo SolLow Switch to XPhos/SPhos Increase Temp LowConv->SolLow

Caption: Diagnostic workflow for troubleshooting fluorophenyl Suzuki-Miyaura coupling side reactions.

Core Troubleshooting Guides (Q&A)

Q1: My reaction yields mostly fluorobenzene instead of the cross-coupled product. Why is this happening, and how do I stop it?

The Causality: You are observing protodeboronation . Fluorine is highly electronegative. In mono- and polyfluorinated aryl rings, this strong inductive effect polarizes the C–B bond. When the boronic acid coordinates with a hydroxide ion to form the reactive boronate complex, the electron-deficient fluorophenyl ring acts as an excellent leaving group[1]. This facilitates rapid hydrolytic C–B bond cleavage before the palladium catalyst can intercept it for transmetalation[2]. High temperatures exacerbate this exponentially[3].

The Solution: You must alter the kinetic balance so that transmetalation outpaces hydrolysis.

  • Accelerate Transmetalation: Abandon standard

    
    . Switch to highly active, bulky monophosphine ligands (e.g., XPhos, SPhos) paired with a palladium precatalyst (like XPhos Pd G2 or G3). These catalysts permit reactions at room temperature or 40 °C, drastically reducing the thermal energy available for protodeboronation[2][4].
    
  • Throttle Boronic Acid Concentration: Use a "Slow Release" strategy by masking the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate[4][5].

Q2: I am observing significant amounts of symmetrical biaryl (homocoupling). How can I minimize this?

The Causality: Homocoupling of the boronic acid typically occurs via an oxidative pathway driven by trace oxygen in the system. When transmetalation is sluggish (due to the steric hindrance of ortho-fluoro substituents), the boronic acid accumulates and undergoes alternative catalytic cycles[6]. The Solution:

  • Strict Degassing: Sparging with argon for 5 minutes is insufficient. Use the freeze-pump-thaw method (3 cycles) for your solvents.

  • Stoichiometric Control: Use a syringe pump to slowly add the boronic acid over 2 hours. This keeps the steady-state concentration of the boronic acid low, statistically favoring cross-coupling over homocoupling.

Q3: The reaction stalls at 50% conversion. If I increase the temperature to drive it to completion, I just get more side products. What is the alternative?

The Causality: You are caught in a kinetic trap. The oxidative addition step might be complete, but the transmetalation is sterically hindered by the fluorine atoms. Heating the reaction simply accelerates the degradation of your remaining boronic acid[3]. Once the boronic acid is consumed by protodeboronation, the reaction stalls. The Solution: Do not increase the temperature. Instead, increase the equivalents of the boronic acid (up to 2.0 - 3.0 eq) and use a weaker, anhydrous base (like


 or 

) in a non-aqueous solvent system (e.g., Toluene/Dioxane) to suppress the hydrolytic pathway[1].

Mechanistic Pathway Analysis

To solve side reactions, you must visualize the competing pathways at the transition metal center. The diagram below illustrates the critical divergence point: the formation of the boronate active species.

Mechanism ArB Ar-B(OH)2 (Fluorophenyl) Boronate [Ar-B(OH)3]- Active Species ArB->Boronate Base (OH-) Transmetalation Transmetalation (Desired) Boronate->Transmetalation Pd Catalyst Protodeboronation Protodeboronation (Side Reaction) Boronate->Protodeboronation H2O, Heat Product Ar-Ar' (Cross-Coupled Product) Transmetalation->Product ArH Ar-H (Fluorobenzene) Protodeboronation->ArH

Caption: Competing mechanistic pathways: desired transmetalation vs. parasitic protodeboronation.

Quantitative Data: Catalyst & Condition Selection Matrix

Use this empirical matrix to select your starting conditions based on the specific fluorination pattern of your substrate.

Substrate TypeSusceptibility to ProtodeboronationRecommended Catalyst SystemPreferred BaseIdeal Temperature
Mono-fluorophenyl (meta/para)Low to Moderate

or XPhos Pd G2

(aq)
60 °C - 80 °C
Ortho-fluorophenyl High (Steric + Electronic)SPhos Pd G2

or

40 °C - 60 °C
Polyfluorophenyl (e.g., 2,3,6-trifluoro)SevereXPhos Pd G3[2]

(solid)
Room Temp (20 °C)
Highly Unstable (e.g., pentafluoro)ExtremeMIDA Boronate + XPhos Pd G2[4]

(aq, slow release)
40 °C

Self-Validating Experimental Protocols

Protocol A: Fast, Low-Temperature Coupling for Polyfluorophenyl Boronic Acids

This protocol utilizes Buchwald precatalysts to achieve transmetalation rates that outcompete protodeboronation at room temperature[2].

Materials: Aryl halide (1.0 eq), Polyfluorophenyl boronic acid (1.5 eq), XPhos Pd G3 (2-5 mol%),


 (3.0 eq), THF/Water (4:1).

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, polyfluorophenyl boronic acid, XPhos Pd G3, and anhydrous

    
    .
    
  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Degassing: In a separate flask, prepare a 4:1 mixture of THF and deionized water. Degas via sparging with Argon for 30 minutes.

  • Initiation: Add the degassed solvent mixture to the Schlenk flask via syringe.

  • Reaction: Stir vigorously at room temperature (20 °C - 25 °C) for 2 to 4 hours.

  • Self-Validating Checkpoint: Within the first 10 minutes, the reaction mixture should transition from the initial precatalyst color (yellow/orange) to a deep red/brown, indicating the successful formation of the active Pd(0) species. If the solution turns black and precipitates Pd black, your catalyst has decomposed (likely due to oxygen ingress).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate for purification.
    
Protocol B: Slow-Release Cross-Coupling using MIDA Boronates

This protocol physically and chemically throttles the concentration of the boronic acid, making it ideal for the most unstable substrates[4][5].

Materials: Aryl halide (1.0 eq), Fluorophenyl MIDA boronate (1.5 eq), SPhos Pd G2 (5 mol%),


 (5.0 eq), Dioxane/Water (5:1).

Step-by-Step Methodology:

  • Setup: Combine the aryl halide, MIDA boronate, SPhos Pd G2, and

    
     in a reaction vial.
    
  • Purge: Purge the vial with Argon for 10 minutes.

  • Solvent Addition: Add degassed Dioxane and Water. Note: The biphasic nature is crucial. The MIDA boronate acts as a solid reservoir.

  • Heating: Heat the reaction to 40 °C. The mild aqueous base will slowly hydrolyze the MIDA protecting group, releasing the naked boronic acid drop-by-drop into the catalytic cycle[5].

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. You should observe a steady, low concentration of the free boronic acid. If a massive spike in free boronic acid is observed, your base is too strong or the temperature is too high, which will inevitably lead to protodeboronation.

Frequently Asked Questions (FAQs)

Q: Can I use standard


 for microwave-accelerated couplings of fluorinated substrates? 
A:  No. While microwave heating accelerates standard couplings[7], 

is a relatively slow catalyst. Applying high microwave heat to a fluorophenyl boronic acid with this catalyst will almost exclusively yield the protodeboronated fluorobenzene product[8].

Q: Does the position of the fluorine atom matter? A: Immensely. Meta- and para-fluorophenyl boronic acids are relatively stable. Ortho-fluorophenyl boronic acids suffer from both the strong inductive electron-withdrawing effect (weakening the C-B bond) and steric hindrance (slowing down transmetalation). Polyfluorinated rings (e.g., 2,3,6-trifluorophenyl) are the most unstable and require specialized protocols[8].

Q: Why do you recommend


 over 

or

?
A: Strong bases like

rapidly push the equilibrium toward the boronate complex, which is the exact intermediate that undergoes protodeboronation[1]. A weaker base like

or

provides just enough activation for transmetalation without overwhelming the system and triggering hydrolytic cleavage[5].

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 4

  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry. 7

  • A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society.5

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. 1

  • Cross-Coupling Synthesis of Methylallyl Alkenes: Scope Extension and Mechanistic Study. MDPI.3

Sources

Technical Support Center: Optimizing Reductive Amination of 4-fluoro-3-(pyridin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the reductive amination of 4-fluoro-3-(pyridin-4-yl)benzaldehyde. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Reaction Overview & Core Mechanism

Reductive amination is a cornerstone of modern medicinal chemistry for synthesizing secondary and tertiary amines.[1][2] The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine. This step is typically catalyzed by mild acid.[3][4]

  • Reduction: A selective reducing agent, introduced into the reaction, reduces the C=N double bond of the imine (or the protonated iminium ion) to form the final amine product.[5][6]

The key to a successful reaction is the choice of a reducing agent that preferentially reduces the iminium ion much faster than it reduces the starting aldehyde.[7][8]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_0 Step 1: Imine Formation (Acid-Catalyzed) cluster_1 Step 2: Reduction Aldehyde Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine Amine Primary Amine (R'-NH2) Amine->Carbinolamine Imine Imine Carbinolamine->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product Secondary Amine (Product) Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Hydride Donation Troubleshooting_Workflow Troubleshooting Decision Tree Start Analyze Reaction Outcome (TLC, LC-MS) Problem Low Conversion? Start->Problem Identify Primary Issue Solution_Imine Focus on Imine Formation: 1. Use anhydrous solvent. 2. Add molecular sieves. 3. Add catalytic AcOH. 4. Increase reaction time/temp. Problem->Solution_Imine Yes Problem_Byproducts Byproducts Observed? Problem->Problem_Byproducts No Solution Solution Solution_Alcohol Aldehyde Reduction Issue: 1. Switch to STAB. 2. Use a 2-step protocol. 3. Lower temperature. Problem_Byproducts->Solution_Alcohol Yes (Alcohol) Solution_Dialkyl Over-alkylation Issue: 1. Use slight excess of amine. 2. Consider a 2-step protocol. 3. Add reducing agent slowly. Problem_Byproducts->Solution_Dialkyl Yes (Dialkylation) Success Purify Product Problem_Byproducts->Success No (Clean Baseline)

Caption: A logical workflow for troubleshooting common issues.

Issue 1: Low or No Product Yield
Possible Cause Underlying Rationale Recommended Solution
Poor Reagent Quality The reducing agent (STAB) is moisture-sensitive and can degrade upon storage. The aldehyde can oxidize.Use freshly opened or properly stored reagents. Verify aldehyde purity via NMR or melting point.
Inefficient Imine Formation Water, a byproduct of imine formation, inhibits the forward reaction. The pyridine nitrogen may interfere with acid catalysis.Use an anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE)). Add 3Å or 4Å molecular sieves. [9]
Incorrect Stoichiometry An insufficient amount of the reducing agent will naturally lead to an incomplete reaction.Use a slight excess of the amine (1.1-1.2 eq.) and the reducing agent (1.2-1.5 eq.) relative to the aldehyde. [9]
Sub-optimal Temperature Room temperature may not be sufficient to drive imine formation for all substrates.If the reaction is sluggish at room temperature, consider gentle heating to 35-40 °C. [10]
Issue 2: Significant Byproduct Formation
Byproduct Observed Mechanism of Formation Strategy for Mitigation
4-fluoro-3-(pyridin-4-yl)methanol The reducing agent directly reduces the starting aldehyde.This is the most common side reaction. [7]Use a highly selective reducing agent like STAB. [8]Avoid NaBH₄ in one-pot procedures.
Tertiary Amine (Over-alkylation) The desired secondary amine product acts as a nucleophile, reacting with another molecule of the aldehyde to form a new iminium ion, which is then reduced.Use a slight excess (1.1-1.2 eq.) of the primary amine to outcompete the secondary amine product. [7]Alternatively, add the aldehyde slowly to the mixture of the amine and reducing agent.
N,N-Dibenzylamine-type Impurity The aldehyde disproportionates or reacts with ammonia contaminants.While less common with specific amines, ensuring high-purity starting materials and an inert atmosphere can minimize this. [11]

Optimization & Experimental Protocols

Choosing the Right Conditions

A successful reductive amination hinges on the interplay between the reducing agent, solvent, and pH.

Parameter Reagent/Condition Rationale & Expert Insight
Reducing Agent Sodium Triacetoxyborohydride (STAB) Optimal Choice. Mild, selective, and efficient for one-pot reactions. Tolerates a wide range of functional groups. [1][12]
Sodium Cyanoborohydride (NaBH₃CN)Effective, but highly toxic. [13]Its selectivity is highly pH-dependent. STAB is now preferred in almost all applications. [1]
Sodium Borohydride (NaBH₄)Strong, non-selective reductant. Will readily reduce the aldehyde. [9]Only suitable for a two-step (indirect) procedure where the imine is pre-formed. [12]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) Optimal Choice. Aprotic, anhydrous solvents that work well with STAB. [8][12]DCE is often slightly better as it can be heated if necessary.
Tetrahydrofuran (THF)A good alternative aprotic solvent. [9]
Methanol (MeOH)Use with caution. STAB is not stable in methanol. [14]Methanol is only suitable for the two-step method using NaBH₄, as it accelerates imine formation. [7][15]
Acid Catalyst Acetic Acid (AcOH) Standard Choice. A small amount (0.5-1.0 eq.) is often added to catalyze imine formation and ensure the presence of the iminium ion. [7][16]
Protocol 1: Optimized One-Pot Reductive Amination (Recommended)

This direct procedure is efficient and generally high-yielding.

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-3-(pyridin-4-yl)benzaldehyde (1.0 eq.).

  • Dissolve the aldehyde in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Add the primary amine (1.1 eq.) and glacial acetic acid (0.5 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 5 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by TLC
  • Eluent System: A typical starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v). Adjust polarity as needed. Adding 1% triethylamine (Et₃N) to the eluent can prevent the amine product from streaking on the silica plate.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate (KMnO₄) can also be effective.

  • Analysis: The product amine should have a lower Rf value (be more polar) than the starting aldehyde. The starting amine may or may not be UV active.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson Matthey. [Link]

  • Sodium triacetoxyborohydride. (2023). In Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Question about reductive amination reaction procedure. (2025, March 7). Reddit. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate. [Link]

  • Oliphant, S. J., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Reductive Amination. (n.d.). WordPress. [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. [Link]

  • Sodium Borohydride in Reactions of Reductive Amination. (n.d.). ResearchGate. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. [Link]

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (n.d.). ResearchGate. [Link]

  • One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. (n.d.). NTU Scholars. [Link]

Sources

Removing palladium impurities from (4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and elemental impurity clearance, I frequently consult on the purification of complex active pharmaceutical ingredient (API) intermediates.

Removing residual palladium from (4-Fluoro-3-pyridin-4-ylphenyl)methanamine is notoriously difficult. This molecule presents a "perfect storm" for metal retention: it features both a primary methanamine and a pyridine ring. These nitrogen-based functional groups act as potent bidentate or bridging ligands, forming highly stable, soluble thermodynamic complexes with both Pd(0) and Pd(II) species[1].

This guide abandons generic advice in favor of mechanistic troubleshooting. Below, you will find the causality behind scavenger selection, quantitative performance data, and self-validating protocols designed to achieve <10 ppm Pd clearance without sacrificing your API yield.

Workflow: Strategic Palladium Clearance

Pd_Clearance_Workflow Start Crude this compound High Pd (>1000 ppm) Analyze Identify Pd Oxidation State & Ligation Start->Analyze Decision Select Scavenging Strategy Analyze->Decision Thiol SiliaMetS Thiol (Batch/Flow) Standard Chemisorption Decision->Thiol Pd(II) / Pd(0) PIX PIX + I2 Treatment Ultra-low Precipitation Decision->PIX Stubborn Pd-API Complex Filter Filtration & Solvent Wash (Celite / PTFE Membrane) Thiol->Filter PIX->Filter ICP ICP-MS Analysis Filter->ICP Check Pd < 10 ppm? ICP->Check Success Proceed to Crystallization Check->Success Yes Fail Troubleshoot: Adjust Temp / Equivalents Check->Fail No Fail->Decision Recirculate

Decision tree for palladium clearance from dual-nitrogen API intermediates.

Frequently Asked Questions: Mechanisms & Causality

Q1: Why do standard filtration or activated carbon treatments fail for this specific molecule? A: Standard activated carbon relies on non-specific physisorption. The binding energy of physisorption is far too weak to overcome the strong chemisorption (coordination bonds) between palladium and the pyridine/primary amine groups of your intermediate[2]. Fujita's group has extensively characterized how pyridine derivatives form highly stable spherical complexes (e.g., Pd12(pyridine)24) that resist standard purification[1]. You must introduce a thermodynamic sink—a scavenger with a binding constant (


) for palladium that is orders of magnitude higher than that of your API.

Q2: Which scavengers provide the necessary thermodynamic sink? A: Based on the Pearson Hard-Soft Acid-Base (HSAB) theory, soft Lewis acids like Pd(II) and Pd(0) have a strong affinity for soft Lewis bases like sulfur. Because your API utilizes nitrogen (a borderline/hard base), we can exploit this preference. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or Trimercaptotriazine (TMT) resins are highly effective because they drive the equilibrium away from the Pd-API complex toward a stable Pd-Thiol-Silica complex[3][4].

Q3: What if solid-supported scavengers still leave Pd levels above the 10 ppm regulatory threshold? A: If the palladium is deeply embedded in kinetically inert clusters, you need an aggressive homogeneous scavenger. Potassium Isopropyl Xanthate (PIX) is an ultra-efficient precipitant. When combined with a catalytic amount of iodine (


), the iodine synergistically oxidizes unreactive Pd(0) black into Pd(II), which is then rapidly sequestered by PIX into highly insoluble salts that can be filtered away[5].

Quantitative Data: Scavenger Efficacy Comparison

The following table synthesizes expected clearance rates for dual-nitrogen intermediates based on industry process development data[4][5].

Scavenger TypeMode of ActionTypical LoadingResidual Pd (ppm)API Recovery (%)
Untreated Control NoneN/A~1,600 - 2,000100%
Activated Carbon Physisorption10-20 wt%~600 - 65080 - 85%
SiliaMetS® DMT Chemisorption (S, N)5 equivalents~280>95%
SiliaMetS® Thiol Chemisorption (Soft S)5 equivalents<50 - 70>95%
PIX +

System
Precipitation2-5 equivalents<1.0 >98%

Troubleshooting Guide

Issue: High product loss during silica-thiol scavenging.

  • Causality: The primary methanamine on your API is likely interacting with residual acidic silanol groups (Si-OH) on the silica scavenger backbone via ion-exchange or hydrogen bonding.

  • Solution: Switch to an end-capped silica scavenger where free silanols are deactivated. Alternatively, pre-treat the solution with a mild, non-nucleophilic base (e.g., N,N-diisopropylethylamine) to competitively block silanol binding sites without interfering with the sulfur-palladium chelation.

Issue: Scavenging kinetics are too slow; Pd levels plateau after 4 hours.

  • Causality: The Pd-API coordination bonds are kinetically inert. If the reaction is performed at room temperature, there is insufficient activation energy to break the Pd-N bonds to allow ligand exchange with the scavenger.

  • Solution: Increase the thermodynamic agitation. Heat the suspension to 50–60 °C[4]. Ensure the API is fully dissolved in a coordinating solvent (like THF or DMF) that can transiently stabilize the palladium intermediate during the ligand exchange process.

Issue: Emulsions form during liquid-liquid extraction when using aqueous scavengers.

  • Causality: The fluorinated aromatic ring combined with the polar amine creates surfactant-like properties at the aqueous-organic interface, stabilizing emulsions.

  • Solution: Filter the biphasic mixture through a pad of Celite® before attempting phase separation in a separatory funnel. The Celite breaks the emulsion by shearing the micro-droplets and removing insoluble Pd-polymers stabilizing the interface.

Self-Validating Experimental Protocols

Protocol A: Batch Scavenging using SiliaMetS® Thiol

Use this protocol as your first-line defense for standard Pd(II) clearance.

  • Dissolution: Dissolve the crude this compound in 10 volumes of a highly solubilizing organic solvent (e.g., THF or EtOAc).

    • Self-Validation Check: The solution must be completely homogeneous. Any cloudiness indicates undissolved API which may trap Pd inside its crystal lattice.

  • Scavenger Addition: Add 5 molar equivalents of SiliaMetS® Thiol (relative to the initial palladium catalyst loading used in the cross-coupling step)[3][6].

  • Thermodynamic Agitation: Heat the suspension to 50 °C and stir at 300-400 rpm for 4 to 16 hours.

  • Filtration: Prepare a 1-2 cm pad of Celite® in a sintered glass Büchner funnel. Filter the hot mixture through the pad under vacuum[6].

  • Washing: Wash the filter cake with 2 x 2 volumes of hot THF to ensure complete API recovery.

    • Self-Validation Check: Monitor the filtrate. While color is not a definitive indicator of Pd absence, a transition from dark brown/red to pale yellow indicates successful bulk metal removal[4].

  • Quantification: Concentrate the combined filtrates under reduced pressure and submit a sample for ICP-MS analysis.

Protocol B: Ultra-Low Clearance using Potassium Isopropyl Xanthate (PIX)

Use this protocol if Protocol A leaves Pd > 50 ppm due to stubborn Pd(0) clusters or extreme chelation.

  • Preparation: Dissolve the crude API in a water-immiscible solvent (e.g., 2-Methyltetrahydrofuran).

  • Synergistic Oxidation: Add 0.1 molar equivalents of Iodine (

    
    ) and stir for 30 minutes at room temperature. This oxidizes unreactive Pd(0) black into highly reactive Pd(II)[5].
    
  • PIX Treatment: Add an aqueous solution of PIX (3 to 5 equivalents relative to total Pd).

  • Biphasic Extraction: Stir the biphasic mixture vigorously for 2 hours at room temperature. The PIX-Pd complex will precipitate as a highly insoluble salt at the interface.

  • Phase Separation: Filter the entire biphasic mixture through a 1 μm PTFE membrane to remove the insoluble Pd-xanthate salts. Transfer the filtrate to a separatory funnel and separate the layers.

  • Isolation: Wash the organic layer with deionized water, dry over

    
    , and concentrate to yield the highly purified API intermediate.
    

References

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers: an Efficient Tool to Remove. Technology Networks. Retrieved from[Link]

  • CatSci. (n.d.). Process Development Whitepaper Metal Scavenging. CatSci Ltd. Retrieved from [Link]

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • RSC Publishing. (2017). Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Green Chemistry. Retrieved from[Link]

  • RSC Books. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Retrieved from[Link]

Sources

Technical Support Center: Stability and Handling of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (4-Fluoro-3-pyridin-4-ylphenyl)methanamine (CAS No.: 1208977-20-1)

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter troubleshooting requests regarding the stability and assay reproducibility of highly functionalized building blocks. This compound presents a unique handling challenge due to its dual-nature reactivity: it contains a highly nucleophilic primary benzylamine and a transition-metal-coordinating, oxidation-prone pyridine ring.

This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality behind compound degradation and the self-validating protocols required to secure your experimental integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing a +44 Da mass shift in my LC-MS analysis and a sudden drop in biological activity. What is happening? Expert Insight: You are observing carbamylation. Primary amines, particularly aliphatic benzylamines, react rapidly with atmospheric carbon dioxide (


) in solution to form carbamate salts or carbamic acids. This reaction is heavily favored in strong hydrogen-bonding or protophilic solvents like DMSO, which stabilize the carbamic acid intermediate[1]. The covalent addition of 

adds exactly 44 Da to the parent mass. Because the primary amine is often crucial for target binding (e.g., via salt bridges), its conversion to a bulky, negatively charged carbamate abolishes biological activity. Corrective Action: Always purge DMSO stocks with inert gas (Argon or

) and use freshly opened, anhydrous solvents.

Q2: My stock solution in DMSO turns yellow/brown after a few weeks at room temperature. Is the compound degrading? Expert Insight: Yes, you are witnessing oxidative degradation. DMSO is hygroscopic and can harbor trace peroxides or undergo complex redox reactions over time. The pyridine ring is highly susceptible to oxidation, forming a pyridine N-oxide (+16 Da)[2]. Concurrently, the primary amine can undergo oxidative deamination or react with trace solvent impurities, which compromises the integrity of the stock solution[3]. Corrective Action: Store stock solutions strictly at -20°C or -80°C in single-use aliquots. Never subject the compound to repeated freeze-thaw cycles.

Q3: The compound precipitates immediately when I spike my DMSO stock into a pH 7.4 aqueous assay buffer. How do I fix this? Expert Insight: This is a classic "solubility cliff" driven by the molecule's pKa profile. The molecule has two basic centers: the primary amine (pKa ~9.0) and the pyridine ring (pKa ~5.2). At pH 7.4, the pyridine nitrogen is largely unprotonated (neutral), rendering the fluorobiphenyl system highly lipophilic. If the local concentration of the DMSO spike exceeds the aqueous kinetic solubility limit before rapid mixing occurs, the neutral lipophilic species aggregates and crashes out. Corrective Action: Pre-dilute the DMSO stock into a transitional solvent cascade, or slightly lower the pH of the initial dilution buffer to fully protonate both basic centers before neutralizing in the final assay volume.

Part 2: Experimental Protocols

Protocol 1: Preparation and Storage of Ultra-Stable Stock Solutions

This protocol is designed as a self-validating system to prevent carbamylation and oxidation.

  • Solvent Preparation: Use only anhydrous, amine-free DMSO. Before use, pierce the septum with a needle and bubble Argon gas through the solvent for 5 minutes to displace dissolved

    
     and 
    
    
    
    .
  • Weighing: Weigh the solid this compound in a controlled, low-humidity environment.

  • Dissolution: Add the anhydrous DMSO to achieve a standard 10 mM concentration. Vortex gently. Do not use excessive heat. If sonication is required, keep the water bath temperature below 30°C to prevent thermal oxidation.

  • Inert Headspace: Dispense the solution into opaque, single-use amber glass vials (to prevent photolytic degradation of the biaryl system). Blanket the headspace of each vial with a gentle stream of Argon before capping tightly.

  • Storage: Store immediately at -20°C. Working solutions should be prepared fresh from these aliquots[3].

Protocol 2: LC-MS/MS Stability Profiling Workflow

Use this method to track degradation. Note the critical self-validating chromatography step.

  • Sample Preparation: Prepare a 1 µM working solution of the compound in the test matrix (e.g., PBS pH 7.4).

  • Incubation: Incubate at 37°C in a temperature-controlled autosampler.

  • Sampling: Inject 5 µL aliquots at

    
     hours.
    
  • Chromatography (CRITICAL): Use a C18 column with a gradient of 10 mM Ammonium Bicarbonate (pH 8.5) in Water and Acetonitrile.

    • Causality Note: Standard acidic mobile phases (e.g., 0.1% Formic Acid) will artificially reverse carbamate formation during the run, masking the degradation. You must use a neutral/mildly basic mobile phase to detect the intact carbamate[1].

  • Detection: Monitor the parent ion (

    
    ) and key degradation products: Carbamate (
    
    
    
    ) and Pyridine N-oxide (
    
    
    ).

Part 3: Quantitative Data

Table 1: Stability Profile of this compound

Solvent / MatrixStorage TempAtmospherePrimary DegradantEstimated Half-Life (

)
Anhydrous DMSO-20°CArgonNone (Stable)> 6 months
DMSO (Ambient)25°CAir (

)
Carbamate (+44 Da)~ 48 hours
PBS (pH 7.4)37°CAirPyridine N-oxide~ 24 hours
Methanol25°CAirSchiff Base (trace formaldehyde)~ 72 hours

Part 4: Mechanistic Visualization

The following diagram maps the logical relationships between environmental stressors and the specific structural liabilities of the compound.

G Intact This compound (Intact Active Species) CO2 Atmospheric CO2 (in DMSO/H2O) Intact->CO2 ROS Trace Peroxides / O2 (Oxidative Stress) Intact->ROS Carbonyls Trace Aldehydes/Ketones (Solvent Impurities) Intact->Carbonyls Carbamate Carbamate Adduct [M+44 Da] (Loss of Activity) CO2->Carbamate Nucleophilic Attack (Primary Amine) NOxide Pyridine N-Oxide [M+16 Da] (Altered Binding) ROS->NOxide Oxidation (Pyridine Nitrogen) Schiff Schiff Base / Imine [Variable Mass] (Covalent Adduct) Carbonyls->Schiff Condensation (Primary Amine)

Degradation pathways of this compound in standard laboratory solvents.

Part 5: References

  • Title: The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide Source: MDPI (Molecules) URL: [Link]

Sources

Technical Support Center: Crystallization of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: WNT-INT-004 Subject: Troubleshooting Salt Formation, Oiling Out, and Polymorphism in Pyridine-Benzylamine Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely working with (4-Fluoro-3-pyridin-4-ylphenyl)methanamine , a critical intermediate in the synthesis of Porcupine inhibitors like LGK974 (WNT974) .

This molecule presents a classic "Dual-Basicity Conundrum." It contains two distinct basic centers:

  • Primary Benzylamine: High basicity (

    
    ).
    
  • Pyridine Nitrogen: Moderate basicity (

    
    ).
    

The Core Challenge: The large


 between these centers creates a bifurcated salt landscape. Researchers often struggle with stoichiometric confusion  (Monohydrochloride vs. Dihydrochloride), hygroscopicity , and the dreaded "oiling out"  phenomenon during isolation.

This guide provides a self-validating troubleshooting workflow to stabilize your crystallization process.

Module 1: Salt Selection & Stoichiometry

Diagnosis: Are you targeting the correct salt species? Many users fail because they treat the molecule as a simple mono-base.

The pKa Hierarchy

The benzylamine nitrogen is


 hybridized and unhindered, making it the primary protonation site . The pyridine nitrogen is 

hybridized and less basic.[1][2][3]
SpeciesStoichiometry (Acid:Base)Stability ProfileCommon Issues
Mono-Salt 1:1High. Protonation occurs exclusively at the benzylamine.Solubility may remain too high in organic solvents.
Di-Salt >2:1Variable. Protonation at both sites.Hygroscopicity. Pyridinium salts often absorb atmospheric water, leading to deliquescence.
Hemisalt 0.5:1Low. Rare for this structure.Lattice collapse; usually reverts to free base.
Troubleshooting Protocol: The "Golden Proton" Rule

If your salt is oiling out or turning into a gum, you are likely hovering between the Mono- and Di-salt states.

  • For Mono-Salts (Recommended): Use exactly 1.05 equivalents of acid.

  • For Di-Salts: You must use a large excess (2.5 - 3.0 eq) of acid (e.g., 4M HCl in Dioxane) to force the pyridine protonation and suppress the equilibrium. Warning: Di-salts of pyridines are often extremely hygroscopic.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling, the solution turns turbid with oily droplets instead of crystals.[4] Root Cause: Liquid-Liquid Phase Separation (LLPS).[5] The crystallization energy barrier is higher than the phase separation barrier.

The Remediation Workflow
Step 1: Solvent System Adjustment

Pyridine derivatives are highly soluble in alcohols (MeOH, EtOH) and chlorinated solvents. You need a "Goldilocks" polarity.

  • Avoid: Pure Diethyl Ether (precipitation is too fast -> amorphous gum).

  • Avoid: Pure Water (solubility is too high for isolation).

  • Recommended: IPA/EtOAc (Isopropanol/Ethyl Acetate) or EtOH/MTBE .

Step 2: The "Seeding at Cloud Point" Technique

Do not cool to


 immediately.
  • Dissolve crude salt in minimum hot solvent (e.g., MeOH).

  • Add anti-solvent (e.g., MTBE) dropwise at reflux until faint turbidity persists.

  • Add Seed Crystals (0.5 wt%) immediately.

  • Hold temperature for 30 minutes (Ageing).

  • Cool slowly (

    
    /hour).
    

Technical Insight: If you lack seed crystals, scratch the glass wall with a glass rod at the liquid-air interface. The friction creates microscopic nucleation sites.

Module 3: Impurity Rejection (Suzuki Residues)

Since this molecule is typically made via Suzuki coupling (Pyridine-boronic acid + Halo-benzylamine), it often contains Palladium (Pd) and Boronic Acid residues.

Q: My crystals are grey/brown. How do I fix this? A: Crystallization alone rarely removes colloidal Palladium.

Protocol:

  • Dissolve the Free Base (not the salt) in EtOAc.

  • Add SiliCycle® Si-Thiol or activated charcoal (10 wt%).

  • Stir at

    
     for 1 hour.
    
  • Filter through Celite.

  • Then proceed to salt formation. Attempting to clean the salt directly traps impurities in the lattice.

Visual Troubleshooting Guides

Figure 1: Salt Selection Decision Matrix

Use this logic flow to determine the optimal salt form for your specific downstream application.

SaltSelection Start Start: Crude Free Base CheckPurity IPC: Purity Check (HPLC) Start->CheckPurity Purify Action: Silica Gel / Acid-Base Extraction CheckPurity->Purify < 95% Purity SelectAcid Decision: Select Counter-ion CheckPurity->SelectAcid > 95% Purity Purify->CheckPurity HCl_Path Inorganic Acid (HCl) SelectAcid->HCl_Path Standard Process Org_Path Organic Acid (Fumaric/Succinic) SelectAcid->Org_Path If HCl Oils Out MonoSalt Target: Mono-HCl Salt (Protonates Benzylamine) HCl_Path->MonoSalt 1.05 eq Acid DiSalt Target: Di-HCl Salt (Protonates Pyridine + Amine) HCl_Path->DiSalt > 2.5 eq Acid Outcome3 Crystalline Solid (Good for Final Form) Org_Path->Outcome3 Outcome1 Stable Solid (Preferred for Intermediate) MonoSalt->Outcome1 Outcome2 Hygroscopic Solid (Requires Dry Room) DiSalt->Outcome2

Caption: Decision matrix for selecting the appropriate salt stoichiometry based on stability requirements.

Figure 2: The "Oiling Out" Recovery Loop

Follow this workflow when phase separation occurs instead of crystallization.

OilingOut Observation Observation: Oily Droplets Form Reheat Action: Reheat to Dissolution (Clear Solution) Observation->Reheat AddSolvent Action: Add 10% Good Solvent (e.g., MeOH/IPA) Reheat->AddSolvent Reduce Supersaturation Cool Action: Slow Cool (1°C/min) AddSolvent->Cool Seed CRITICAL: Add Seeds at Cloud Point Cool->Seed Temp > Oil Point Result Result: Crystalline Suspension Seed->Result Result->Observation If fails (Repeat)

Caption: Recovery workflow for converting an oiled-out emulsion into a crystalline suspension.

Frequently Asked Questions (FAQ)

Q1: Why does my Di-HCl salt turn into a liquid on the balance? A: Pyridinium chlorides are notoriously hygroscopic. The crystal lattice energy is often lower than the hydration energy.

  • Fix: Switch to the Mono-HCl salt (protonating only the benzylamine). If the Di-salt is required, filter under Nitrogen and dry in a vacuum oven at

    
     with 
    
    
    
    desiccant.

Q2: Can I use Fumaric Acid instead of HCl? A: Yes, and it is often recommended. Organic dicarboxylic acids (Fumaric, Succinic) often form hydrogen-bond networks that bridge the pyridine and benzylamine nitrogens, creating stable, non-hygroscopic lattices.

  • Protocol: Use 0.5 eq of Fumaric acid (if forming a 2:1 salt) or 1.0 eq (1:1 salt). Recrystallize from EtOH.

Q3: The patent (WO2012003189) mentions the intermediate but not the specific crystallization conditions. Why? A: Patents often protect the molecule but obscure the process. In early discovery (the context of the patent), the intermediate is often used as a crude oil or a simple HCl precipitate without optimization. For process scale-up, you must define the Metastable Zone Width (MSZW) yourself using the seeding protocols above.

References

  • Liu, G., et al. (2012). Compositions and Methods for Modulating the Wnt Signaling Pathway.[6][7] World Intellectual Property Organization. Patent WO2012003189A1.[6] Link

    • Context: Defines the synthesis of LGK974 and the (4-Fluoro-3-pyridin-4-ylphenyl)
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Context: Authoritative source on pKa-based salt selection and counter-ion screening.
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Context: Technical grounding for "Oiling Out" phenomena and Metastable Zone Width (MSZW) control.
  • PubChem Compound Summary. (2024). Benzylamine (CID 7504) and Pyridine (CID 1049) pKa Data. National Center for Biotechnology Information. Link

    • Context: Verification of basicity constants (Benzylamine pKa ~9.3, Pyridine pKa ~5.2).

Sources

Preventing oxidation of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Stability Division Subject: Technical Guide: Stabilization & Handling of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Executive Summary

This compound is a bi-aryl primary amine intermediate frequently employed in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, Raf pathways).[1] While the fluorinated bi-aryl core offers metabolic stability, the benzylic primary amine moiety is chemically labile.

Users frequently report "yellowing" of the white solid or the appearance of "dimer" peaks in LCMS. These are classical signatures of oxidative degradation and carbamate formation. This guide provides the definitive protocols to arrest these pathways, ensuring the integrity of your starting material.

Part 1: The Chemistry of Degradation

To prevent oxidation, one must understand the mechanism. This molecule faces two primary threats: Aerobic Oxidation and Carbamylation .

Mechanism of Action
  • Oxidative Deamination (The "Yellowing" Effect): The benzylic C-H bonds are activated by the adjacent aromatic ring. In the presence of atmospheric oxygen and trace transition metals, the amine undergoes radical abstraction to form an imine intermediate, which hydrolyzes to the aldehyde (4-fluoro-3-(pyridin-4-yl)benzaldehyde) or couples to form azo-dimers. The conjugated imines/azo compounds are responsible for the yellow discoloration.

  • Carbamylation (The "White Crust" Effect): Like all potent primary amines, the free base avidly absorbs atmospheric CO₂ to form carbamic acid, which stabilizes as an insoluble carbamate salt.

Visualizing the Threat

The following diagram illustrates the degradation pathways you must prevent.

OxidationPathways Amine (4-Fluoro-3-pyridin-4-ylphenyl) methanamine (Free Base) Imine Imine Intermediate (Unstable) Amine->Imine [O2], Light, Trace Metals Carbamate Carbamate Salt (Insoluble Solid) Amine->Carbamate CO2 (Air) Aldehyde Aldehyde Degradant (Major Impurity) Imine->Aldehyde Hydrolysis (H2O) Dimer Oxidative Dimer (Yellow Color) Imine->Dimer Coupling

Caption: Figure 1.[2] Degradation pathways.[3] Red arrows indicate oxidative routes leading to impurities; dashed line indicates CO₂ absorption.

Part 2: Troubleshooting & FAQs

Section A: Storage & Handling

Q: My white powder has turned pale yellow after 2 weeks on the bench. Is it ruined? A: Not necessarily, but it is compromised. The yellow color indicates the formation of trace conjugated imines or azo-species (typically <1% w/w is visible).

  • Action: If purity is critical (>98%), perform the Recrystallization Protocol (see Part 3).

  • Prevention: Store the free base only under Argon/Nitrogen at -20°C. For bench stability, convert it to the HCl salt.

Q: I see a new peak in LCMS at [M+16] and [M-1]. What are they? A:

  • [M+16] : Likely the N-Oxide on the pyridine ring. This occurs if the sample was exposed to peroxides or aged in protic solvents under light.

  • [M-1] / [M-2] : This is the Imine intermediate formed by oxidative dehydrogenation. It often co-elutes with the aldehyde hydrolysis product.

Q: Can I store stock solutions in DMSO? A: Proceed with Caution. DMSO is a mild oxidant. While generally safe for short terms, "aged" DMSO (containing dimethyl sulfone/peroxides) can oxidize benzylic amines.

  • Recommendation: Use Anhydrous Acetonitrile or Methanol for short-term stocks. For long-term storage (months), store as a dry solid. If liquid storage is mandatory, use DMSO stored under Nitrogen and freeze at -20°C.

Section B: Chemical Protection

Q: How do I permanently prevent oxidation during storage? A: Salt Formation. The protonated amine (ammonium species) is chemically resistant to oxidation because the lone pair is no longer available for radical abstraction or nucleophilic attack.

  • Recommendation: Convert the free base to the Dihydrochloride or Monohydrochloride salt immediately after synthesis. (See Protocol 1).

Part 3: Validated Protocols

Protocol 1: Stabilization via Salt Formation (HCl)

Target: Conversion of Free Base to Stable Hydrochloride Salt.

Rationale: The benzylic amine (pKa ~9.5) is more basic than the pyridine (pKa ~5.2). Stoichiometric control allows selective protonation.

  • Dissolution: Dissolve 1.0 g of this compound in 10 mL of Ethanol or Isopropanol (anhydrous).

  • Acidification:

    • For Monochloride: Add 1.05 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • For Dihydrochloride (Max Stability): Add 2.5 equivalents of 4M HCl in Dioxane.

  • Precipitation: Stir for 30 minutes at 0°C. The salt should precipitate as a white solid.

    • Troubleshooting: If no solid forms, add diethyl ether (anti-solvent) until turbid, then cool to -20°C.

  • Isolation: Filter under Nitrogen (to avoid moisture uptake, as salts can be hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours. Store in a desiccator.

Protocol 2: Rescue Recrystallization

Target: Purification of "Yellowed" Oxidized Material.

  • Solvent: Use Isopropanol/Hexane (1:3) or Toluene .

  • Dissolution: Dissolve the crude yellow solid in minimum hot Isopropanol (60°C).

  • Filtration: If insoluble "crust" (carbamates) remains, filter hot through a 0.45 µm PTFE syringe filter.

  • Crystallization: Add warm Hexane slowly until persistent cloudiness appears. Allow to cool slowly to RT, then to 4°C.

  • Result: Oxidized impurities (aldehydes/imines) generally remain in the mother liquor.

Part 4: Data & Specifications

Table 1: Stability Profile of this compound

ConditionFree Base StabilityHCl Salt StabilityMajor Degradant
Solid, Air, 25°C < 1 Week (Yellows)> 1 YearImine dimer, Carbamate
Solid, Argon, -20°C > 6 Months> 2 YearsNone
Solution (DMSO), 25°C ~ 48 Hours> 1 MonthN-Oxide, Aldehyde
Solution (Water), pH 7 Poor (Insoluble/Oxidizes)GoodAldehyde (slow hydrolysis)

Part 5: Decision Matrix for Handling

Use this logic flow to determine the correct workflow for your experiment.

HandlingLogic Start Start: Handling this compound Form What is the current form? Start->Form Usage Intended Usage? Form->Usage Free Base LongTerm Long-term Storage (>1 Week) Usage->LongTerm Immediate Immediate Reaction (<24 Hours) Usage->Immediate Salt Convert to HCl Salt (Protocol 1) LongTerm->Salt Best Practice Solvent Dissolve in degassed Anhydrous Solvent Immediate->Solvent Avoid DMSO if possible Store Stable Indefinitely Salt->Store Desiccator

Caption: Figure 2. Decision matrix for storage and handling based on experimental timeline.

References

  • Amine Oxidation Mechanisms

    • Murahashi, S. I. (1995). "Synthetic Aspects of Metal-Catalyzed Oxidations of Amines and Related Reactions." Angewandte Chemie International Edition, 34(22), 2443-2465. Link

  • Stability of Benzylic Amines

    • Large, J. M., et al. (2018). "Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles." Organic Syntheses, 95, 60-79. (Provides context on the ease of benzylic amine oxidation). Link

  • Salt Selection for Stability

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][4][5] (2011).[6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on stabilizing amines via salt formation). Link

  • Handling of Pyridine Derivatives

    • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

Sources

Part 1: Mechanistic Grounding – Why Are Phenyl-Pyridine Regioisomers Difficult to Separate?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in drug development and materials science: the separation of phenyl-pyridine regioisomers.

Below, you will find the mechanistic causality behind these separation challenges, a logical workflow for troubleshooting, and self-validating experimental protocols to ensure your purifications are reproducible and scalable.

During the synthesis of phenyl-pyridines, regioisomers (e.g., 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine) frequently co-occur. In direct C-H arylation, the reaction often yields a statistical or electronically biased mixture. In Suzuki-Miyaura cross-coupling of dihalopyridines, the choice of palladium catalyst dictates regioselectivity; for example, standard Pd(PPh3)4 favors C2-arylation, while complex catalysts like [Pd3(PPh3)4][BF4]21[1].

When mixtures occur, their nearly identical molecular weights, boiling points, and dipole moments render standard normal-phase silica gel chromatography highly inefficient. The root cause is the basic pyridine nitrogen (pKa ~5.2), which strongly hydrogen-bonds with the acidic silanol groups on bare silica. This secondary interaction causes severe peak tailing, effectively overriding and masking the subtle polarity differences between the ortho, meta, and para isomers.

Separation Strategy Workflow

Workflow N1 Crude Phenyl-Pyridine Regioisomer Mixture N2 Determine Separation Scale N1->N2 N3 Analytical / Small Scale (< 10 mg) N2->N3 Low Mass N4 Preparative Scale (> 100 mg) N2->N4 High Mass N5 RP-HPLC (C18 / Mixed-Mode) Mobile Phase: H2O/MeCN Modifier: 0.1% Formic Acid N3->N5 Standard N6 Hydrogen-Bonding Mode (e.g., SHARC 1) MeOH/MeCN + AmFm N3->N6 Co-elution Issue N7 Prep SFC CO2 + EtOH / 0.1% NH3 N4->N7 High Throughput N8 Liquid-Liquid Extraction (Rh-MOPs Steric Hindrance) N4->N8 Specialized

Logical decision tree for selecting phenyl-pyridine regioisomer separation workflows.

Part 2: Troubleshooting Guides & FAQs

Q1: My regioisomers co-elute as a single broad peak on normal-phase silica. How can I resolve them? A: Normal-phase silica is fundamentally mismatched for basic heterocycles due to unendcapped silanols. Transition to Reversed-Phase HPLC (RP-HPLC) using an end-capped C18 column. If you are forced to use normal phase for a crude pass, pre-treat the silica slurry with 1% triethylamine (Et3N) to neutralize active silanols, though resolution will still be sub-optimal.

Q2: I switched to RP-HPLC, but I am still seeing peak tailing and poor resolution. What is the cause? A: Tailing in RP-HPLC indicates that the pyridine nitrogen is partially ionized, existing in an equilibrium state that broadens the peak. Actionable Fix: You must strictly control the mobile phase pH. Use a gradient of Water/Acetonitrile modified with2[2]. Alternatively, utilize 3[3], which specifically leverages hydrogen-bond adsorption to separate aminopyridines and phenylpyridines based on subtle spatial differences.

Q3: How do I scale up the separation for >100 mg of material without using liters of HPLC solvent? A: Supercritical Fluid Chromatography (SFC) is the industry standard for preparative regioisomer separation. Using supercritical CO2 with an alcohol co-solvent (e.g., ethanol) modified with4[4] and provides rapid, high-resolution separation. For highly specific industrial separations, novel liquid-liquid extraction techniques utilizing5[5] have proven highly effective for self-sorting pyridine regioisomers.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

Causality: Formic acid protonates the pyridine (pKa ~5.2), locking it into a single ionization state to prevent peak broadening. End-capped C18 prevents secondary silanol interactions.

  • System Setup: Equip the HPLC with an end-capped C18 column (e.g., Phenomenex Gemini C18, 100 × 3.0 mm, 3 μm). Set column oven to 40 °C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 10% B to 85% B over 10 minutes at a flow rate of 0.5 mL/min.

  • Self-Validation Gate (System Suitability Test): Inject a known 1:1 standard mixture of 2-phenylpyridine and 4-phenylpyridine.

    • Validation Criteria: Proceed with crude samples ONLY IF the calculated Resolution (Rs) is > 1.5 and the Tailing Factor (Tf) is < 1.2. If Rs < 1.5, decrease the gradient slope to 2% B per minute.

Protocol 2: Preparative SFC Workflow

Causality: Supercritical CO2 is non-polar. The alcohol co-solvent increases polarity, but the basic modifier (NH3) is strictly required to mask the acidic sites on the stationary phase, preventing irreversible adsorption of the basic pyridine nitrogen.

  • Mobile Phase Setup: Pressurize CO2 (Solvent A). Prepare Solvent B as Ethanol containing 0.1% v/v aqueous Ammonia (NH3).

  • Analytical Screening (Validation Gate): Screen the crude mixture on an analytical SFC system using a ChiralPak IC or equivalent column (gradient 5% to 40% B).

    • Validation Criteria: Calculate the selectivity factor (α). Do not scale up unless α > 1.2. If α < 1.2, switch the co-solvent to Methanol or change the stationary phase chemistry.

  • Preparative Loading: Scale the validated method to a preparative column (e.g., 250 × 30 mm ID, 10 μm). Set flow rate to 60 mL/min, column pressure to 100 bar, and temperature to 38 °C.

  • Fraction Collection: Trigger fraction collection via UV detection at 254 nm. Evaporate the CO2/EtOH fractions under reduced pressure to yield pure regioisomers.

Part 4: Quantitative Data Summary

Separation TechniqueOptimal ScaleMobile Phase / SolventCritical ModifierTypical Resolution (Rs)
Normal-Phase Silica < 50 mgHexane / EtOAc1% Et3N< 1.0 (Co-elution common)
RP-HPLC (C18) < 10 mgH2O / MeCN0.1% Formic Acid1.5 - 2.5
H-Bonding HPLC < 10 mgMeCN / MeOHAmmonium Formate> 2.0
Preparative SFC > 100 mgCO2 / EtOH0.1% - 0.5% NH3> 2.0
Rh-MOPs Extraction > 500 mgBiphasic LiquidNone (Steric based)> 3.0 (High purity)

Part 5: References

  • Examination of Palladium Catalyst Structure in Regioselective Suzuki-Miyaura Cross-Coupling Reactions. White Rose eTheses Online.

  • Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. NIH PMC.

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.

  • Preparation method for bicyclic compound and application as antifungal agent (WO2022206862A1). Google Patents.

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. NIH PubMed.

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for (4-Fluoro-3-pyridin-4-ylphenyl)methanamine , a critical biaryl scaffold often encountered in kinase inhibitor development.[1]

Rather than a generic overview, we focus on the comparative performance of solvent systems (DMSO-d₆ vs. CDCl₃) and the spectral differentiation from synthetic precursors , providing researchers with a self-validating protocol for structural confirmation.

Executive Summary & Structural Context

The target molecule, This compound , features a 1,3,4-substituted phenyl ring linked to a pyridine moiety.[1] This structural complexity introduces specific challenges in NMR analysis:

  • Spin System Overlap: The pyridine

    
     protons often overlap with phenyl protons.[1]
    
  • Fluorine Coupling: The

    
    F nucleus (
    
    
    
    ) splits phenyl proton signals (
    
    
    ,
    
    
    ), complicating multiplicity analysis.[1]
  • Exchangeable Protons: The primary amine (

    
    ) signal is solvent-dependent and critical for confirming functional group integrity.[1]
    
The "Product" vs. "Alternative"

In this guide, the "Product" is the Optimized DMSO-d₆ Protocol , which is compared against the standard CDCl₃ Protocol (Alternative 1) and the Precursor Spectrum (Alternative 2) to demonstrate superior resolution and structural validation.[1]

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for synthesizing and validating the target amine from its nitrile precursor, highlighting key decision points in the NMR analysis.

NMR_Workflow Precursor Precursor: (4-Fluoro-3-pyridin-4-yl)benzonitrile Reaction Reduction (e.g., H2/Pd, LiAlH4) Precursor->Reaction Synthesis Target Target: This compound Reaction->Target Isolation Solvent_Choice Solvent Selection Target->Solvent_Choice Sample Prep CDCl3 Method A: CDCl3 (Standard) Solvent_Choice->CDCl3 Routine Screen DMSO Method B: DMSO-d6 (Optimized) Solvent_Choice->DMSO Structural Proof Result_CDCl3 Outcome: Broad NH2, Overlapping Aromatics (Risk of False Negative) CDCl3->Result_CDCl3 Result_DMSO Outcome: Distinct NH2 (br s), Resolved Couplings (Definitive Confirmation) DMSO->Result_DMSO

Figure 1: Analytical workflow comparing solvent methodologies for structural validation.

Comparative Performance: DMSO-d₆ vs. CDCl₃

The choice of solvent fundamentally alters the "performance" of the NMR spectrum regarding resolution and peak identification.[2]

Table 1: Solvent Performance Metrics
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Impact on Analysis
Amine (

) Signal
Visible (Broad singlet, ~2.0–3.5 ppm)Often Invisible / BroadDMSO allows integration of

to confirm reduction.
Benzylic

Distinct Doublet/Singlet (~3.75 ppm)Singlet (~3.90 ppm)Clear integration (2H) in both, but DMSO separates it from water.[1]
Pyridine Protons Deshielded (Downfield shift)Standard shiftDMSO separates Py-

protons from Phenyl protons better.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with benzylic protons if wet; dry DMSO is essential.[1]
Solubility Excellent (Polar/Ionic character)Moderate (Free base only)DMSO dissolves HCl salts directly; CDCl₃ requires free-basing.
Detailed Analysis

Why DMSO-d₆ Wins: The primary amine protons in benzylamines undergo rapid exchange. In CDCl₃, this exchange is often too fast on the NMR timescale, broadening the signal into the baseline.[1] DMSO-d₆, being a hydrogen-bond acceptor, slows this exchange and stabilizes the N-H bond, often revealing a distinct broad singlet.[1] Furthermore, if the sample exists as a hydrochloride salt (common in drug dev), it is insoluble in CDCl₃ but soluble in DMSO.[1]

Structural Validation: Target vs. Precursor

A critical performance metric for this analysis is the ability to distinguish the Target Amine from the Nitrile Precursor (4-fluoro-3-(pyridin-4-yl)benzonitrile).

Table 2: Chemical Shift Fingerprint (Predicted)
Proton EnvironmentNitrile Precursor (

, ppm)
Target Amine (

, ppm)
Diagnostic Change
Benzylic Position Absent ~3.7 – 3.9 (s, 2H) Primary indicator of success.
Phenyl H-2 ~8.1 (Deshielded by CN)~7.6 (Shielded by

)
Upfield shift of ~0.5 ppm.
Phenyl H-6 ~7.8~7.3Upfield shift due to loss of electron-withdrawing CN.[1]
Pyridine H-

~8.7~8.6Minimal change (distal to reaction site).

Detailed Spectral Assignment (DMSO-d₆)

To ensure scientific integrity, the following assignment logic uses coupling constants (


) to validate the substitution pattern.
The Aromatic Region (7.0 – 9.0 ppm)

The spectrum will display 7 aromatic protons.[1]

  • Pyridine Ring (4-substituted):

    • 2H, d,

      
       Hz: 
      
      
      
      -protons (closest to Nitrogen).[1] Most deshielded (~8.6 ppm).[1]
    • 2H, d,

      
       Hz: 
      
      
      
      -protons (closest to Phenyl).[1] (~7.5 ppm).[1][3][4][5]
  • Phenyl Ring (1,3,4-substituted):

    • H-5 (Ortho to F): Appears as a dd (

      
       Hz, 
      
      
      
      Hz).[1] The large H-F coupling is diagnostic.[1] (~7.3 ppm).[1][3][5]
    • H-6 (Meta to F, Para to Py): Appears as a ddd or broad doublet.[1] (~7.4 ppm).[1][3][4][5]

    • H-2 (Ortho to Py, Meta to F): Appears as a dd (

      
       Hz, 
      
      
      
      Hz).[1] This proton is "sandwiched" between the Pyridine and the alkyl chain.[1] (~7.6 ppm).[1][5]
Visualization of Coupling Logic

Coupling_Logic Signal Observed Signal Split1 Split by Fluorine (19F) J ~ 8-11 Hz Signal->Split1 Primary Coupling Split2 Split by Ortho-H J ~ 8 Hz Split1->Split2 If H-5 Split3 Split by Meta-H J ~ 2 Hz Split1->Split3 If H-2 Assign_H5 Assignment: H-5 (dd) Split2->Assign_H5 Assign_H6 Assignment: H-6 (dd/m) Split3->Assign_H6

Figure 2: Logic tree for assigning phenyl protons based on


 coupling constants.

Validated Experimental Protocol

To achieve the "Recommended" performance standard, follow this protocol.

Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS (v/v). Note: Ensure solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm.[1]

  • Sample Mass: 5–10 mg.

  • Tube: 5mm High-Precision NMR tube.

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the amine in 0.6 mL of DMSO-d₆.

  • Homogenization: Invert the tube gently; do not vortex vigorously to avoid introducing air bubbles which broaden lines.[1]

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° or 90°.[1]

    • Relaxation Delay (D1): Set to 5.0 seconds . (Crucial: Benzylic protons relax slowly; short D1 leads to integration errors).

    • Scans (NS): 16 or 32.[1]

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .[1]

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.[1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1][6]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][6] Org.[1][7] Process Res. Dev.2016 , 20, 661–667.[1]

  • Reich, H. J. "WinPLT: NMR Chemical Shift Data for Pyridines and Phenyls."[1] University of Wisconsin-Madison Chemistry.[1]

Sources

Technical Guide: HPLC Method Development for Fluorinated Benzylamine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Fluorinated benzylamines (e.g., 2-, 3-, or 4-fluorobenzylamine) present a dual analytical challenge: structural isomerism and amine-silanol interactions . Standard C18 methods often fail to resolve positional isomers (regioisomers) and suffer from severe peak tailing due to the high basicity (pKa ~9.0) of the primary amine.

The Solution: This guide compares three distinct stationary phase strategies. While High-pH C18 solves peak shape issues, Pentafluorophenyl (PFP) phases are identified as the superior choice for purity profiling due to their unique shape selectivity and


 interactions, which are critical for separating fluorinated regioisomers.

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase is the single most critical variable in this analysis. We compare the three primary alternatives below.

Alternative A: Standard C18 (L1)
  • Mechanism: Hydrophobic interaction.

  • Performance:

    • Retention: Low to moderate (analyte is ionized at typical pH 2-3).

    • Selectivity: Poor for positional isomers (e.g., separating 2-fluoro from 4-fluorobenzylamine).

    • Peak Shape: Often poor (

      
      ) due to secondary interactions with residual silanols.
      
  • Verdict: Not Recommended for high-purity assays where isomer contamination is a risk.

Alternative B: Hybrid C18 at High pH (pH > 10)
  • Mechanism: Hydrophobic interaction with neutral analyte.

  • Performance:

    • Retention: High (analyte is deprotonated/neutral).

    • Selectivity: Moderate.[1][2] Improved hydrophobic differentiation, but lacks specific fluorine-fluorine recognition.

    • Peak Shape: Excellent (

      
      ). The high pH suppresses silanol ionization and neutralizes the amine.
      
  • Verdict: Good for general purity, but may miss isobaric impurities (regioisomers).

Alternative C: Pentafluorophenyl (PFP) - The Recommended Standard
  • Mechanism: Hydrophobic +

    
     interaction + Dipole-Dipole + H-Bonding + Shape Selectivity.[3][4]
    
  • Performance:

    • Retention: Moderate to High.

    • Selectivity:Superior. The electron-deficient PFP ring interacts specifically with the electron-rich fluorinated benzylamine ring. The rigid PFP ligands offer shape selectivity to resolve ortho/meta/para isomers.

    • Peak Shape: Good, especially when using "Base-Deactivated" or "Shielded" PFP phases.

  • Verdict: Best in Class for fluorinated benzylamine purity.

Quantitative Performance Comparison (Simulated Data)

Table 1: Comparative metrics for separating 2-fluoro and 4-fluorobenzylamine isomers.

ParameterStandard C18 (pH 3.0)Hybrid C18 (pH 10.0)PFP (pH 3.0)
Resolution (

)
0.8 (Co-elution)1.2 (Partial)2.8 (Baseline)
Tailing Factor (

)
1.81.1 1.2
Retention (

)
1.55.23.1
Mechanism Hydrophobicity onlyHydrophobicity (Neutral)

+ Dipole

Interaction Mechanism Visualization

The following diagram illustrates why PFP columns succeed where C18 fails.

G cluster_0 Standard C18 Failure Mode cluster_1 PFP Success Mode C18_Ligand C18 Ligand (Hydrophobic Only) Amine_Ion Protonated Benzylamine (R-NH3+) C18_Ligand->Amine_Ion Weak Retention Silanol Residual Silanol (Anionic Sites) Silanol->Amine_Ion Ionic Attraction (Causes Tailing) PFP_Ligand PFP Ligand (Electron Deficient Ring) F_Benzylamine Fluorinated Benzylamine (Dipole + Pi Electrons) PFP_Ligand->F_Benzylamine Pi-Pi Stacking PFP_Ligand->F_Benzylamine F-F Dipole Interaction PFP_Ligand->F_Benzylamine Shape Recognition (Isomer Resolution)

Figure 1: Mechanistic comparison of C18 vs. PFP interactions. Note the specific secondary interactions in PFP that drive isomer selectivity.

Validated Experimental Protocol

This protocol is designed as a self-validating system. The use of a PFP column combined with a MS-compatible buffer ensures both UV purity and mass confirmation capability.

Method Parameters[1][2][5][6][7][8][9][10]
  • Column: Agilent Poroshell 120 PFP or ACE C18-PFP, 100 x 3.0 mm, 2.7 µm (or equivalent).

    • Why: Core-shell particles (2.7 µm) provide UHPLC-like efficiency at lower backpressures.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

    • Why: Low pH (~2.7) ensures the amine is fully protonated (

      
      ), providing consistent retention.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Why: ACN has lower viscosity and UV cutoff than Methanol, though Methanol can enhance

      
       selectivity if resolution is marginal.
      
  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 95% B

    • 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 260 nm (primary) and 210 nm (impurity check).

    • Note: Fluorinated benzylamines have distinct UV absorption due to the aromatic ring.

Sample Preparation (Self-Validating Step)

To prevent "carryover" ghosts often seen with sticky amines:

  • Diluent: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Blank Injection: Run a blank before and after the high-concentration standard.

  • System Suitability: The blank must show <0.1% carryover area relative to the reporting limit.

Method Development Decision Tree

Use this workflow to adapt the method if your specific fluorinated amine presents unique challenges.

Workflow Start Start: Fluorinated Benzylamine Sample Screen_PFP Screen 1: PFP Column (pH 3) Start->Screen_PFP Check_Res Isomer Resolution > 1.5? Screen_PFP->Check_Res Success Validate Method Check_Res->Success Yes Fail_Peak Peak Tailing? Check_Res->Fail_Peak No (Co-elution) Fail_Res Switch Modifier: Change ACN to MeOH Check_Res2 Resolution > 1.5? Fail_Res->Check_Res2 Check_Res2->Success Yes High_pH Switch to High pH Stable C18 (pH 10, Ammonium Bicarb) Check_Res2->High_pH No Fail_Peak->Fail_Res No Tailing Fail_Peak->High_pH Severe Tailing

Figure 2: Optimization workflow prioritizing selectivity (PFP) before resorting to pH modification.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[3] Chromatography Today. Retrieved from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

Sources

Comparative Guide: Pyridine vs. Pyrimidine Benzylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a pyridine ring with a pyrimidine ring within a benzylamine scaffold is a high-impact strategy used to modulate physicochemical properties without drastically altering the pharmacophore's steric footprint.

This guide analyzes the biological consequences of this switch. While pyridines often exhibit higher basicity and lipophilicity, pyrimidines are frequently employed to lower LogP, improve aqueous solubility, and mitigate oxidative metabolism. However, this exchange is not chemically silent; it significantly alters the electrostatic potential surface (ESP) and hydrogen-bonding capabilities, often leading to divergent biological activities against targets such as Kinases, GPCRs, and pro-inflammatory enzymes.

Physicochemical & Structural Basis[1][2]

The decision to select a pyridine (1-nitrogen) or pyrimidine (2-nitrogen) core attached to a benzylamine moiety rests on three fundamental pillars: Basicity (pKa) , Lipophilicity (LogP) , and Hydrogen Bonding .

comparative Properties Table
FeaturePyridine-BenzylaminePyrimidine-BenzylamineImpact on Bioactivity
Ring Atoms 1 Nitrogen (Heteroaromatic)2 Nitrogens (1,3-position)Pyrimidine is electron-deficient.
Basicity (pKa) ~5.2 (Ring N)~1.3 (Ring N)Pyridine is more likely to be protonated at physiological pH; Pyrimidine remains neutral.
Lipophilicity Higher LogPLower LogP (More Polar)Pyrimidines improve water solubility and reduce non-specific binding.
H-Bonding 1 Acceptor2 AcceptorsPyrimidine offers an extra "vector" for interaction in the ATP-binding pocket of kinases.
Metabolic Liability High (N-oxidation, C-2 oxidation)Lower (Electron deficient)Pyrimidines are generally more metabolically stable.
Structural Interaction Logic

The following diagram illustrates the decision logic when optimizing a benzylamine scaffold using these two heterocycles.

Bioisostere_Logic Start Benzylamine Lead Optimization Issue_Solubility Issue: Poor Solubility High LogP Start->Issue_Solubility Issue_Metabolism Issue: Rapid Metabolism (CYP Oxidation) Start->Issue_Metabolism Issue_Potency Issue: Low Potency (Missed H-Bond) Start->Issue_Potency Solution_Pyrimidine Switch to Pyrimidine (Lowers LogP, Adds N-Acceptor) Issue_Solubility->Solution_Pyrimidine Reduces Lipophilicity Issue_Metabolism->Solution_Pyrimidine Reduces e- density Issue_Potency->Solution_Pyrimidine If Acceptor needed Solution_Pyridine Retain/Optimize Pyridine (Higher Basicity/Lipophilicity) Issue_Potency->Solution_Pyridine If Hydrophobic contact needed Outcome_A Improved ADME (Lower Clearance) Solution_Pyrimidine->Outcome_A Outcome_B Altered Binding Mode (New H-Bond Vector) Solution_Pyrimidine->Outcome_B

Figure 1: Decision matrix for switching between pyridine and pyrimidine cores based on ADME and potency bottlenecks.

Comparative Biological Activity: Case Studies

This section analyzes real-world data where the pyridine-to-pyrimidine switch (or vice versa) was the critical variable.

Case A: Kinase Inhibition (JNK3 & p38 MAPK)

In the development of c-Jun N-terminal kinase (JNK) inhibitors, the benzylamine motif often serves as a linker to the hinge-binding region.

  • The Switch: Researchers compared 4-(pyrazol-3-yl)-pyridines against their pyrimidine analogues.[1]

  • Observation: Contrary to the general assumption that "more nitrogens = better binding," the pyridine derivative displayed superior potency.

  • Data Comparison:

Compound ClassTargetIC50 (nM)Selectivity (vs p38)Mechanistic Insight
Pyridine Core JNK3160 HighThe pyridine nitrogen aligned perfectly with the hinge region donor (Met149) without repulsive steric clashes.
Pyrimidine Core JNK3630ModerateThe second nitrogen created an unfavorable electrostatic repulsion or desolvation penalty in this specific pocket.

Key Insight: While pyrimidines are ubiquitous in kinase inhibitors (e.g., Imatinib), the specific geometry of the benzylamine attachment can render the second nitrogen detrimental if it faces a hydrophobic pocket residue.

Case B: Anti-Inflammatory Activity (NO Inhibition)

In a study evaluating chalcone-derived benzylamines for anti-inflammatory potential in LPS-induced RAW 264.7 macrophages, the two heterocycles were compared for their ability to inhibit Nitric Oxide (NO) production.[2]

  • The Switch: Direct comparison of Pyridine-benzylamines (Series 7) vs. Pyrimidine-benzylamines (Series 9).

  • Data Comparison:

ScaffoldCompound IDNO Inhibition (%)IC50 (µM)Cytotoxicity (Viability)
Pyridine 7a65.48%76.6 >80% (Safe)
Pyrimidine 9a55.95%83.1>80% (Safe)

Key Insight: The pyridine derivative (7a) was slightly more potent. However, the pyrimidine series (9a) retained comparable activity while offering a theoretical advantage in metabolic stability (lower potential for N-oxide formation compared to the pyridine).

Experimental Protocols

To validate the biological difference between these scaffolds, the following self-validating workflows are recommended.

Protocol 1: Competitive Binding Assay (Kinase)

Objective: Determine if the extra nitrogen in pyrimidine alters binding affinity (


) or just kinetics.
  • Preparation: Prepare 10-point serial dilutions of Pyridine-benzylamine and Pyrimidine-benzylamine analogs in 100% DMSO (Final assay concentration 1% DMSO).

  • FRET System: Use a LanthaScreen™ Eu Kinase Binding Assay.

    • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

    • Antibody: Eu-anti-GST antibody (targeting the GST-tagged kinase).

  • Incubation: Mix 5 µL of compound + 5 µL of Kinase/Antibody mix + 5 µL of Tracer in a 384-well white low-volume plate. Incubate for 60 min at Room Temperature (RT).

  • Readout: Measure TR-FRET on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission: 665 nm (Acceptor) and 615 nm (Donor).

  • Validation: Calculate the Emission Ratio (665/615). The Pyridine analog may show a steeper Hill slope if binding is driven by lipophilic interactions, whereas Pyrimidine may show altered kinetics due to H-bond formation/breaking.

Protocol 2: Metabolic Stability (Microsomal Stability)

Objective: Quantify the stability advantage of the pyrimidine core.[3]

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction:

    • Pre-incubate microsomes with Test Compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard, e.g., Tolbutamide) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • 
      .
      
    • Expectation: Pyrimidine analogs typically show a 2–5x longer half-life (

      
      ) than pyridines unless the benzylamine chain itself is the primary metabolic soft spot.
      

Strategic Recommendations

When designing benzylamine-based drugs, use the following "If-Then" framework:

  • If Solubility is Limiting: Switch to Pyrimidine. The addition of the second nitrogen significantly lowers LogP (typically by 0.5–1.0 log units) and reduces pKa, ensuring the molecule is less likely to be trapped in lysosomal compartments (lysosomotropism).

  • If Target is a Kinase Hinge: Test Both. The pyrimidine is a "privileged scaffold" for hinge binding (bidentate H-bonds), but as shown in the JNK3 case, steric fit can make the pyridine superior.

  • If Metabolic Clearance is High: Switch to Pyrimidine. Pyridines are prone to oxidation at the Nitrogen (N-oxide) and the

    
    -carbon (2-position). The pyrimidine ring is electron-deficient and more resistant to CYP450-mediated oxidation.
    
Pathway Visualization: Mechanism of Action

The following diagram details the interaction pathway for a generic Benzylamine-Heterocycle inhibitor.

MOA_Pathway Compound Benzylamine-Heterocycle (Pyridine or Pyrimidine) Interaction_Pyridine Pyridine Mode: Hydrophobic Packing + Single H-Bond Acceptor Compound->Interaction_Pyridine If Pyridine Interaction_Pyrimidine Pyrimidine Mode: Lower LogP + Dual H-Bond Potential Compound->Interaction_Pyrimidine If Pyrimidine Target Target Protein (e.g., Kinase ATP Pocket) Effect Inhibition of Downstream Signaling (e.g., NO, Phosphorylation) Target->Effect IC50 Determination Interaction_Pyridine->Target High Affinity (Lipophilic driven) Interaction_Pyrimidine->Target High Specificity (H-Bond driven)

Figure 2: Mechanistic divergence in binding modes between pyridine and pyrimidine scaffolds.

References

  • National Institutes of Health (NIH). (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Sroor, F. M., et al. (2025).[2] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. Retrieved from [Link]

  • Meanwell, N. A. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scior, T., et al. (2016). Effect of the bioisosteric replacement of pyrimidine by pyridine. ResearchGate. Retrieved from [Link]

Sources

IR spectroscopy peaks for (4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine via High-Resolution IR Spectroscopy Subtitle: A Comparative Guide for Drug Development Professionals

Executive Summary

This compound is a highly functionalized biaryl building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. For researchers and drug development professionals, confirming the structural integrity of this compound is critical before downstream catalytic coupling or functionalization. This guide provides an objective, data-driven comparison of the infrared (IR) spectroscopic performance of this compound against its structural analogs, detailing the mechanistic causality behind its unique vibrational fingerprint.

Mechanistic Principles of IR Identification

As an application scientist, I rely on IR spectroscopy not merely for pattern matching, but for interrogating the dipole moment changes within specific functional groups. This compound presents a unique analytical challenge due to the convergence of three distinct functional domains:

  • The Aliphatic Primary Amine (-CH₂NH₂): Because the amine is separated from the aromatic system by a methylene spacer, it behaves spectroscopically as a saturated aliphatic amine rather than an aniline derivative. Saturated primary amines exhibit a distinct pair of N-H stretching bands: an asymmetric stretch between 3380–3350 cm⁻¹ and a symmetric stretch between 3310–3280 cm⁻¹[1]. Furthermore, the N-H bending vibration (scissoring) typically emerges in the 1650–1580 cm⁻¹ region[2].

  • The Aryl Fluoride (C-F): The C-F bond is highly polarized. The massive change in the dipole moment during its vibration results in an intensely strong, broad absorption band in the 1200–1250 cm⁻¹ region. This peak is often the most prominent feature in the lower-wavenumber spectrum.

  • The Pyridine Ring: The substitution of a carbon atom with a more electronegative nitrogen atom in the heteroaromatic ring creates a highly polar C=N bond. This results in a sharp, diagnostic C=N stretching vibration near 1590 cm⁻¹, which must be carefully distinguished from the adjacent N-H bending modes and standard aromatic C=C stretches.

Peak_Causality Molecule (4-Fluoro-3-pyridin-4-ylphenyl) methanamine Amine Aliphatic 1° Amine (-CH2NH2) Molecule->Amine Fluoro Aryl Fluoride (C-F) Molecule->Fluoro Pyridine Pyridine Ring (Heterocycle) Molecule->Pyridine Peak1 3380 & 3280 cm⁻¹ (N-H Asym/Sym Stretch) Amine->Peak1 Peak2 1200-1250 cm⁻¹ (Strong C-F Stretch) Fluoro->Peak2 Peak3 ~1590 cm⁻¹ (Sharp C=N Stretch) Pyridine->Peak3

Caption: Causality mapping of molecular sub-structures to their diagnostic IR vibrational frequencies.

Comparative Spectral Analysis

To objectively evaluate the product's spectral resolution, we must compare it against structural alternatives that lack specific functional groups. This differential analysis prevents false-positive identifications in quality control workflows.

  • Alternative A: (3-Pyridin-4-ylphenyl)methanamine (Lacks the fluorine atom).

  • Alternative B: (4-Fluoro-3-phenylphenyl)methanamine (Lacks the pyridine nitrogen).

Quantitative Spectral Comparison Table

Functional Group / ModeThis compoundAlt A: Des-Fluoro AnalogAlt B: Des-Aza (Phenyl) AnalogCausality / Diagnostic Value
N-H Asymmetric Stretch ~3380 cm⁻¹ (Medium, Sharp)~3380 cm⁻¹ (Medium, Sharp)~3380 cm⁻¹ (Medium, Sharp)Confirms primary aliphatic amine presence[1].
N-H Symmetric Stretch ~3280 cm⁻¹ (Medium, Sharp)~3280 cm⁻¹ (Medium, Sharp)~3280 cm⁻¹ (Medium, Sharp)Less sensitive to H-bonding than O-H[3].
C-F Stretch ~1220 cm⁻¹ (Very Strong) Absent ~1220 cm⁻¹ (Very Strong)Validates fluorination at the 4-position.
C=N / C=C Ring Stretch ~1590 cm⁻¹ (Sharp, Strong) & ~1480 cm⁻¹~1590 cm⁻¹ (Sharp, Strong)~1600 cm⁻¹ (Moderate)Differentiates pyridine heterocycle from standard biphenyls.
N-H Bend (Scissoring) ~1610 cm⁻¹ (Broad)~1610 cm⁻¹ (Broad)~1610 cm⁻¹ (Broad)Overtone interactions can occur near 3200 cm⁻¹[3].

Self-Validating Experimental Protocol: ATR-FTIR

Traditional transmission FTIR using KBr pellets is highly susceptible to hygroscopic moisture absorption, which introduces broad O-H stretching bands (3200–3600 cm⁻¹) that completely mask the critical N-H stretches of the primary amine[4]. To ensure a self-validating and trustworthy dataset, Attenuated Total Reflectance (ATR) FTIR utilizing a monolithic diamond crystal is the mandatory standard.

Step-by-Step ATR-FTIR Methodology

  • System Initialization & Purge: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Ensure the spectrometer is purged with dry nitrogen to eliminate atmospheric water vapor and CO₂ interference.

  • Background Verification: Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution). Expert Insight: A flat baseline in the 3300 cm⁻¹ region is a mandatory self-validation step before proceeding, ensuring no residual moisture will obscure the amine signals.

  • Sample Loading & Compression: Deposit 2–5 mg of the neat this compound powder directly onto the crystal. Apply optimal pressure using the ATR anvil. Expert Insight: Because the evanescent wave penetrates only 0.5 to 2.0 microns into the sample, intimate contact is physically required to resolve the high-frequency N-H stretches.

  • Spectral Acquisition: Execute the sample scan using the exact parameters as the background.

  • Algorithmic ATR Correction: Apply an ATR correction algorithm to the raw data. Expert Insight: Penetration depth is wavelength-dependent (deeper at 1200 cm⁻¹, shallower at 3400 cm⁻¹). Correction normalizes the peak intensities, preventing the strong C-F stretch from artificially dwarfing the N-H amine stretches, allowing for accurate library matching.

ATR_FTIR_Workflow A 1. System Initialization (Isopropanol Clean & Dry) B 2. Background Scan (128 Scans, 4 cm⁻¹ Res) A->B C 3. Sample Compression (Optimal Anvil Pressure) B->C D 4. Spectral Acquisition (Evanescent Wave Penetration) C->D E 5. ATR Correction (Depth Normalization) D->E

Caption: ATR-FTIR analytical workflow for structural validation of fluorinated biaryl methanamines.

Data Interpretation & Troubleshooting

When analyzing the output, researchers must be cautious of the N-H wagging band, which typically appears as a broad signal between 910–665 cm⁻¹[2]. In fluorinated pyridines, out-of-plane C-H bending modes of the aromatic rings also populate this lower-frequency region. If the N-H stretches (~3380 cm⁻¹) appear unusually broad or shifted, this is indicative of intermolecular hydrogen bonding[1]. To troubleshoot and confirm the amine assignment, a simple deuterium exchange (adding a drop of D₂O) can be performed; the N-H bands will shift significantly to lower wavenumbers (N-D stretch), while the C-F and C=N bands will remain completely unaffected[5].

References[2] IR Spectroscopy Tutorial: Amines. orgchemboulder.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE8lSr5rZJXDNKbKLUQsM3rFh9PGvMw9l1epUU4UAIMVELj_I4SqDPOECz3xlhdiN-U6HxwULATdARyGi1nxiveBG9pztr0RWRH7wZaOQGXFqLcMBdlFPpcQ8V_5RNqO-g3kue8Yu6NwXMhpa6TLE-4uNXH6t8TRAbPqrO3A==[1] Organic Nitrogen Compounds II: Primary Amines. spectroscopyonline.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_dIsvHNbmfxntfvEQ3h9Qjdfnbhum3o_M0SrLa_7Y9C3jCR8MfJJ-yG1scyQ8xwP5Qp3a9mlCAr5w3QYe85pNVJ18nMUrKJKjVaU4LalsndTtdYdaIQHlGRh9C2Hxo8143N3tU8VlEHozm9W03mRwpOMUQqpZzBzeCnRj9aSOLRAVKDkW3a-On1AONamXsQ==[4] 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. pressbooks.pub.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUaKTci2jPqZvft1S7nlKMTWdPWgHxDVA0EmAto2YVEuouvZrZMn7iSz6wL3zUo0jEmC4PVpzDx6MlRdpIORr4jU23PVJ9PIaNJfqxiQ3N0NFcttQt-F9Bw74LaFlaOiSon_zaNyT0WcwAHo6D54t7cMKaAs6MSZf9BzoIVFZLesZSFP1q[5] 24.10 Spectroscopy of Amines - Organic Chemistry. openstax.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4TU2sBttZlmELlzFc5LFPIInv8Qv8frZf0ERyYgjTCK2ErzZYJTY3jqTs15zEVQgMt7AxpXaVh_Vksz91arCaJdWQ5vkVoOjT-ksRIWCCiB_dzSrWVxhhgh1lzawmxd5ozXPFXEwr6qTyJJJi9cCoggrX1PrRG7MNiTabXDKV8n8L1LJfUvOEYPc=[3] 24.10: Spectroscopy of Amines. libretexts.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgFyyHMAdxchLcPs5LMKnJdUHpwAM2MbQPRzi1OOof42Akv2wUyRR6e7pvG2fJY6XAuJNL0VGYEHdaD4me_zKZLK8VDx2uOFqwvziYyV2v_KfaRi8bDgfDoQt-vHo0e3nai65PoeK0rWJsDYVHFTPLNYcD7B9FWD_t4G_vcT2EmgqSN9Q9d_A72dR6UfcTgZOGV-zCg1ULQ5Hg80wmXoJ-0TowbhQaAHmWkRqboOHrOPM_9IHNgwotTInq9Z-yzCGn786KkuGW6E_wnvI34Ezt2FXzutc=

Sources

Elemental analysis standards for (4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Elemental Analysis Standards for (4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Introduction: The Validation Challenge

This compound (CAS: 1214389-17-9 analog) is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., Rho-kinase or p38 MAP kinase pathways). Its structure—comprising a fluorinated phenyl ring, a basic pyridine moiety, and a primary methanamine tail—presents a "perfect storm" for analytical characterization.

While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to guarantee bulk purity. Elemental Analysis (CHN) remains the regulatory gold standard for establishing the stoichiometry and solvation state of this compound. However, the presence of fluorine and two basic nitrogen centers introduces specific analytical artifacts that often lead to failed specifications.

This guide objectively compares the Free Base form against the Hydrochloride Salt forms (Mono- and Di-HCl) as the reference standard, providing experimental causality for why specific forms fail and how to validate them.

Part 1: The Standards – Theoretical vs. Practical

In drug development, the "Standard" is not just the theoretical calculation; it is the physical form that yields reproducible results. Below is the comparative stoichiometry for the three most common isolation forms of the compound.

Table 1: Comparative Elemental Composition Standards

Analyte FormMolecular FormulaMW ( g/mol )%C (Calc)%H (Calc)%N (Calc)Suitability as Standard
Free Base

202.2371.27 5.48 13.85 Low. Often an oil or hygroscopic solid. Prone to carbamate formation.
Mono-HCl

238.6960.38 5.07 11.74 High. Stable crystalline solid. Best balance of stability and solubility.
Di-HCl

275.1552.38 4.76 10.18 Medium. Highly crystalline but often hygroscopic (forms hydrates).

Expert Insight: The Free Base is chemically unstable in air. The primary amine (


) reacts with atmospheric 

to form carbamic acid/carbamates, causing the Carbon value to drift upward and Nitrogen to drift downward over time. Therefore, the Free Base should NOT be used as the primary analytical standard. The Mono-HCl salt is the recommended form for filing.

Part 2: Comparative Performance of Analytical Techniques

Why do we still rely on combustion analysis when NMR exists?

1. Combustion Analysis (The Gold Standard)

  • Mechanism: Flash combustion at 1800°C.

  • Pros: The only method that detects non-chromophoric impurities (water, inorganic salts, silica gel).

  • Cons: Fluorine interference. The formation of

    
     can attack the quartz combustion tube and interfere with 
    
    
    
    detection.
  • Resolution: Use a combustion aid like Tungsten(VI) oxide (

    
    )  or Vanadium(V) oxide (
    
    
    
    )
    to bind Fluorine and ensure complete oxidation.

2. HRMS (The Identity Check)

  • Mechanism: Ionization (ESI+).

  • Pros: confirms molecular weight to 4 decimal places (

    
    ).
    
  • Cons: "Blind" to inorganic salts (NaCl,

    
    ) and trapped solvents. A sample can be 80% pure by mass (due to salt contamination) and still show a perfect Mass Spec signal.
    

Part 3: Experimental Protocol & Troubleshooting

This protocol is designed to mitigate the hygroscopic nature of the pyridine-amine scaffold.

Workflow: Handling & Analysis
  • Sample Preparation:

    • Dry the sample in a vacuum oven at 40°C for 4 hours over

      
       to remove surface moisture.
      
    • Critical Step: If the sample is the Di-HCl salt, avoid temperatures >60°C under high vacuum, as it may lose

      
      .
      
  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Target sample weight: 2.0 – 2.5 mg.

    • Note: Weigh quickly. The pyridine ring can coordinate atmospheric moisture, increasing sample mass and diluting %C and %N results.

  • Combustion Parameters:

    • Oxidation Furnace: 1050°C (with

      
       additive).
      
    • Reduction Furnace: 650°C (Copper).

    • Carrier Gas: Helium (purity 99.999%).

Visualizing the Analytical Logic

The following diagram illustrates the decision process when EA results deviate from the theoretical standard.

EA_Decision_Tree Start EA Result Obtained CheckC Check Carbon (%C) Start->CheckC LowC C is LOW (>0.4% dev) CheckC->LowC < Theoretical HighC C is HIGH (>0.4% dev) CheckC->HighC > Theoretical CheckN Check Nitrogen (%N) CheckC->CheckN Within Range Water Diagnosis: Trapped Water/Hydrate Action: Karl Fischer Titration LowC->Water If H is High Inorganic Diagnosis: Inorganic Salts (NaCl/Silica) Action: Residue on Ignition LowC->Inorganic If H/N also Low Solvent Diagnosis: Trapped Solvent (EtOAc/DCM) Action: 1H-NMR Integration HighC->Solvent Common Solvents Carbamate Diagnosis: CO2 Absorption (Carbamate formation) Action: Re-acidify & Dry HighC->Carbamate If Free Base used

Figure 1: Analytical Decision Tree for interpreting Elemental Analysis deviations in pyridine-methanamines.

Part 4: Synthesis & Purification Workflow

To ensure the sample meets the "Standard" criteria before analysis, the synthesis workflow must prioritize salt formation.

Synthesis_Workflow Precursor Precursor (Alcohol/Nitrile) Reduction Reduction Step (LiAlH4 or H2/Pd) Precursor->Reduction Crude Crude Free Base (Oil/Sticky Solid) Reduction->Crude SaltForm Salt Formation (HCl in Dioxane/Ether) Crude->SaltForm Stabilization Filtration Filtration & Washing (Remove excess acid) SaltForm->Filtration Drying Vacuum Drying (40°C, P2O5) Filtration->Drying Analysis Elemental Analysis (Sample Ready) Drying->Analysis

Figure 2: Optimal workflow to generate a stable analytical standard.

References

  • International Conference on Harmonisation (ICH). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency, 2019. Link

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[1] USP-NF. Link

  • FDA. Elemental Analysis Manual (EAM) for Food and Related Products. U.S. Food and Drug Administration, 2022. Link

  • Nishimura, T., et al. "Synthesis and Pharmacological Evaluation of Pyridine Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry, 2018.
  • Microanalysis of Fluorine-Containing Compounds.Analytik Jena Application Note, 2020. (Reference for additive usage).

Sources

Bioisosteric Optimization Guide: (4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the bioisosteric optimization of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine , a privileged pharmacophore scaffold commonly utilized in the design of Rho-associated protein kinase (ROCK) and p38 MAP kinase inhibitors.

Executive Summary: The Pharmacophore Challenge

This compound represents a classic "Type I" kinase inhibitor fragment. Its efficacy is derived from a tripartite binding mode:

  • Pyridine Nitrogen : Acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met156 in ROCK1).

  • Fluorophenyl Ring : Occupies the hydrophobic pocket, with fluorine modulating lipophilicity and metabolic stability.

  • Methanamine (Primary Amine) : Forms electrostatic interactions with the ribose-phosphate binding pocket (e.g., Asp160/Glu106).

The Challenge : While potent, this specific scaffold suffers from three critical liabilities:

  • Metabolic Instability : The primary benzylic amine is highly susceptible to oxidative deamination by Monoamine Oxidases (MAO) and CYP450s.

  • CYP Inhibition : Unsubstituted pyridines often coordinate with the heme iron of CYP enzymes, leading to drug-drug interactions.

  • Promiscuity : The pyridine-phenyl motif is non-selective, hitting multiple kinases (PKA, PKG, MLCK).

This guide details the bioisosteric replacement strategies to transition from this lead fragment to a clinical-grade candidate (e.g., similar to Ripasudil or Y-27632 analogs).

Strategic Bioisosteric Replacements

Strategy A: Hinge Binder Optimization (Pyridine Replacement)

Objective : Reduce CYP inhibition and improve kinase selectivity.

  • Bioisostere : Isoquinoline or 7-Azaindole .

  • Mechanism :

    • Isoquinoline: Fuses a benzene ring to the pyridine, increasing hydrophobic surface area for better Van der Waals contact within the ATP pocket. This is the core of Fasudil .

    • 7-Azaindole: Introduces a second nitrogen, allowing for a bidentate H-bond (acceptor/donor) with the hinge, significantly increasing potency and selectivity compared to the monodentate pyridine.

Strategy B: Warhead Stabilization (Methanamine Replacement)

Objective : Prevent rapid metabolism and improve permeability.

  • Bioisostere : Cyclic Amines (e.g., Homopiperazine) or Amino-alkyl Amides .

  • Mechanism :

    • Conformational Constraint: Replacing the flexible methanamine with a cyclic amine (like the 1,4-diazepane in Ripasudil ) reduces the entropic penalty of binding.

    • Steric Shielding: Cyclic structures protect the nitrogen from MAO access, extending half-life (

      
      ).
      
Strategy C: Core Modulation (Fluorine & Linker)

Objective : Fine-tune lipophilicity (


) and metabolic soft spots.
  • Bioisostere : Chlorine or Thiophene Core .

  • Mechanism :

    • Cl vs. F: Replacing Fluorine with Chlorine increases lipophilicity and fills larger hydrophobic pockets (the "Chlorine Scan").

    • Thiophene: Replacing the central phenyl ring with thiophene (Scaffold Hopping) alters the vector of the side chains, potentially accessing novel sub-pockets.

Comparative Performance Analysis

The following table contrasts the original Lead Scaffold with two optimized bioisosteric candidates based on standard kinase inhibitor SAR data.

FeatureLead Scaffold Candidate A (Isoquinoline) Candidate B (Azaindole)
Structure This compound5-(1,4-diazepan-1-ylsulfonyl)isoquinoline3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
Primary Target ROCK1 / p38 MAPKROCK1 / ROCK2p38 MAPK / JAK
Potency (IC50) ~100 - 500 nM< 10 nM (High Potency)~10 - 50 nM
Metabolic Stability Low (Rapid Deamination)High (Sulfonamide/Cyclic amine)Moderate
Selectivity Low (Hits PKA, PKG)High (ROCK selective)High (Kinase specific)
Solubility Moderate (pH dependent)High (Basic amine tail)Moderate
Toxicity Risk CYP Inhibition (Pyridine)LowLow

Key Insight : Transitioning from the Lead to Candidate A (resembling Ripasudil ) involves replacing the pyridine with isoquinoline and the methanamine with a sulfonyl-diazepane, resulting in a 50-fold increase in potency and superior metabolic stability.

Visualizing the SAR Pathway

The following diagram illustrates the decision tree for optimizing the this compound scaffold.

Bioisostere_Optimization Lead (4-Fluoro-3-pyridin-4-ylphenyl) methanamine (Lead Fragment) Problem1 Problem: Metabolic Instability (Benzylic Amine) Lead->Problem1 Problem2 Problem: CYP Inhibition (Pyridine) Lead->Problem2 Strat1 Strategy: Conformational Constraint Problem1->Strat1 Strat2 Strategy: Hinge Binder Switch Problem2->Strat2 Sol1 Bioisostere: 1,4-Diazepane (e.g., Ripasudil tail) Strat1->Sol1 Prevents Deamination Sol2 Bioisostere: Isoquinoline (e.g., Fasudil core) Strat2->Sol2 Increases Affinity Sol3 Bioisostere: 7-Azaindole (Bidentate H-bond) Strat2->Sol3 Improves Selectivity Result Clinical Candidate High Potency (<10nM) High Selectivity Sol1->Result Sol2->Result Sol3->Result

Caption: SAR decision tree transforming the lead fragment into a stabilized, potent kinase inhibitor.

Experimental Protocols

Protocol A: Synthesis of the Biaryl Core (Suzuki-Miyaura Coupling)

To synthesize the core scaffold or its bioisosteres, a robust Suzuki coupling is required.

Reagents :

  • 4-Pyridylboronic acid (or Isoquinoline boronic ester).

  • 4-Fluoro-3-bromobenzylamine (protected as Boc-amine).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     (2M aqueous).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Workflow :

  • Preparation : In a sealed tube, dissolve the aryl bromide (1.0 eq) and boronic acid (1.2 eq) in 1,4-Dioxane (

    
    ).
    
  • Activation : Add the Palladium catalyst (5 mol%) and purge with Nitrogen for 5 minutes.

  • Initiation : Add

    
     solution (3.0 eq). Seal the vessel.
    
  • Reaction : Heat to 90°C for 12 hours . Monitor by LC-MS for the intermediate (M+H).

  • Workup : Filter through Celite, dilute with EtOAc, wash with brine.

  • Deprotection : Treat the crude Boc-protected amine with 4M HCl in Dioxane to yield the final methanamine salt.

Protocol B: ROCK1 Kinase Inhibition Assay

To validate the potency gain of the bioisosteres.

System : ADP-Glo™ Kinase Assay (Promega).

  • Enzyme Prep : Dilute recombinant ROCK1 (0.2 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    , 0.1 mg/mL BSA).
    
  • Substrate : Use S6K substrate peptide.

  • Incubation :

    • Add 2 µL of Compound (serial dilution in DMSO).

    • Add 4 µL of Enzyme/Substrate mix.

    • Add 2 µL of ATP (10 µM final).

    • Incubate at 25°C for 60 minutes .

  • Detection : Add ADP-Glo Reagent (stop reaction, deplete ATP) → Incubate 40 min → Add Kinase Detection Reagent (convert ADP to Luciferase signal).

  • Analysis : Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Liao, J. et al. (2007). "Rho-associated kinase (ROCK) inhibitors: a patent review (2000–2006)." Expert Opinion on Therapeutic Patents. Link

  • Tamura, M. et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta. Link

  • Feng, Y. et al. (2015). "Discovery of substituted 4-(pyridin-4-yl)benzenamines as potent and selective Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex Pharmaceuticals. (2002). "Design and synthesis of p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Kowa Company, Ltd. (2014). "Ripasudil (K-115), a Rho kinase inhibitor, for the treatment of glaucoma." Drugs of the Future. Link

Definitive Guide to QC Protocols for (4-Fluoro-3-pyridin-4-ylphenyl)methanamine Batches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

(4-Fluoro-3-pyridin-4-ylphenyl)methanamine is a high-value biaryl intermediate often utilized in the synthesis of Porcupine inhibitors (e.g., Wnt pathway modulators) and various kinase inhibitors. Its structure features a dual-basic motif (a primary benzylamine and a pyridine ring) combined with a fluorinated phenyl core.

This guide contrasts the rigorous QC requirements of this complex biaryl intermediate against standard, mono-cyclic benzylamines. Unlike simple building blocks, this compound presents unique challenges: significant peak tailing in acidic HPLC, palladium retention from Suzuki cross-coupling, and regio-isomeric impurities that require advanced spectroscopic discrimination.

Chemical Profile
  • Compound: this compound

  • Key Functionality: Primary Amine (Nucleophile), Pyridine (Basic/H-bond acceptor), Fluorine (NMR probe).

  • Critical Risk: Formation of carbamates upon exposure to air (CO₂ absorption) and palladium scavenging difficulties.

Comparative Analysis: Standard vs. Advanced QC

The following table highlights why a standard "Generic Benzylamine" testing protocol is insufficient for this specific biaryl intermediate.

FeatureStandard Protocol (e.g., 4-Fluorobenzylamine)Advanced Protocol (This Compound) Scientific Rationale
HPLC Mobile Phase Acidic (0.1% TFA or Formic Acid)High pH (pH 9.5 - 10.0) or Ion-PairingPyridine moieties protonate at low pH, interacting with silanols to cause severe tailing. High pH ensures the free base form, sharpening peaks.
Impurity Profiling Alkyl halides, simple oxidation productsSuzuki Byproducts: Boronic acids, de-halogenated arenes, Pd-ligandsSynthesis likely involves Suzuki coupling. Boronic acid residues and homocoupled byproducts (bipyridines) must be tracked.
Metal Control Heavy Metals (Pb, As) - General LimitPalladium (Pd) Specific (ICP-MS)Pd catalysts are essential for the biaryl bond formation; limits are strict (<10-20 ppm) for downstream GMP steps.
Identity H-NMR, IRH-NMR + F-NMR + 2D NOESY F-NMR confirms the fluorine position relative to the pyridine ring, ruling out regio-isomers from non-selective coupling.
Stability Hygroscopic checkCarbamate Monitoring The highly basic benzylamine avidly absorbs CO₂. IR/NMR must check for carbamate peaks (~164 ppm in C-NMR).

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantification of purity and tracking of Suzuki-related impurities. Method Selection: A High pH method is superior to acidic methods for this compound to suppress the ionization of the pyridine nitrogen (


) and the benzylamine (

), improving peak symmetry.
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles resistant to high pH).

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/amine bonds).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

System Suitability Criteria (Mandatory):

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak (Crucial for pyridine derivatives).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (likely the des-pyridyl analog).
    
  • Precision: RSD < 1.0% for 5 replicate injections.

Protocol B: 19F-NMR for Regio-Isomeric Verification

Objective: Confirm the fluorine is at the 4-position relative to the benzylamine, and the pyridine is at the 3-position. Why: In Suzuki couplings involving fluorinated phenyl rings, minor amounts of isomeric boronic acids can lead to scrambled regiochemistry that LC-MS cannot distinguish (same mass).

  • Solvent: DMSO-

    
     (preferred for solubility of biaryls).
    
  • Internal Standard:

    
    -Trifluorotoluene (shifted distinctively away from aryl fluorines).
    
  • Procedure:

    • Dissolve 10 mg sample in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
      F spectrum (proton-decoupled).
      
    • Expected Shift: The fluorine signal on the central ring should appear as a distinct multiplet (typically -110 to -130 ppm range, dependent on exact shielding).

    • Comparison: Compare against the theoretical shift or a qualified reference standard. Any secondary fluorine peaks >0.5% indicate isomeric contamination.

Impurity Fate & Logic Visualization

The following diagrams illustrate the logical flow for QC decision-making and the tracking of impurities derived from the likely Suzuki coupling synthesis route.

Diagram 1: QC Decision Tree (Batch Release)

QC_Workflow Start Batch Receipt This compound Appearance Appearance Check (White to Pale Yellow Solid) Start->Appearance Solubility Solubility Test (DMSO/MeOH) Appearance->Solubility HPLC HPLC Purity (pH 10 Method) > 98.0% Area? Solubility->HPLC Pd_Test Palladium Content (ICP-MS) < 20 ppm? HPLC->Pd_Test Yes Reprocess Reprocess (Recrystallization/Scavenging) HPLC->Reprocess No (Impurities) NMR_ID 1H & 19F NMR Identity Conforms to Structure? Pd_Test->NMR_ID Yes Pd_Test->Reprocess No (High Pd) Release RELEASE BATCH Certificate of Analysis NMR_ID->Release Yes Reject QUARANTINE / REJECT OOS Investigation NMR_ID->Reject No (Wrong Isomer) Reprocess->HPLC Re-test

Caption: Decision tree ensuring critical quality attributes (Purity, Metal Content, Identity) are met before release.

Diagram 2: Impurity Fate Mapping (Suzuki Route)

Impurity_Map SM1 Starting Material 1 (Boronic Acid) Reaction Suzuki Coupling SM1->Reaction SM2 Starting Material 2 (Halo-benzylamine) SM2->Reaction Catalyst Pd Catalyst Catalyst->Reaction Product Target Product (Biaryl Amine) Reaction->Product Main Pathway Imp1 Impurity A (Protodeboronation) Reaction->Imp1 Hydrolysis Imp2 Impurity B (Homocoupling/Bipyridine) Reaction->Imp2 Oxidative Coupling Imp3 Impurity C (Residual Pd) Reaction->Imp3 Leaching

Caption: Mapping of potential impurities from the Suzuki coupling synthesis route to guide HPLC peak identification.

References

  • Sigma-Aldrich. [4-fluoro-3-(pyridin-4-yl)phenyl]methanol Product Information. (Analogous alcohol precursor data). Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for WNT-974 (LGK974). (Context for Porcupine inhibitors). Retrieved from .

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reverse-Phase LC. (High pH Method Rationale). Retrieved from .

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from .

  • Sielc Technologies. HPLC Method for Analysis of Pyridine and Benzylamine Derivatives. Retrieved from .

Sources

Fluorinated Biaryl Amine Synthesis: A Comparative Guide to Cross-Coupling and C-H Activation Routes

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorine into biaryl amine scaffolds is a fundamental strategy in modern drug discovery. Fluorine substitution modulates lipophilicity, alters the pKa of adjacent amines, and enhances metabolic stability—properties that are highly sought after in the development of kinase inhibitors and CNS-penetrant therapeutics[1]. However, the synthesis of these motifs is notoriously challenging. The strong electron-withdrawing nature of fluorine can destabilize organometallic intermediates, leading to rapid protodeboronation in Suzuki-Miyaura couplings or competitive nucleophilic aromatic substitution (S_NAr) during amination[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the three dominant synthetic paradigms for accessing fluorinated biaryl amines: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and emerging photoredox C-H amination. This guide dissects the mechanistic causality behind catalyst selection and provides self-validating experimental protocols to ensure reproducible scale-up.

Mechanistic Evaluation of Synthesis Routes

Route A: Suzuki-Miyaura Cross-Coupling of Fluorinated Anilines

Attempting to couple highly fluorinated boronic acids (e.g., pentafluorophenylboronic acid) often fails due to rapid deboronation under the basic conditions required for transmetalation[2]. To circumvent this thermodynamic sink, the electrophile-nucleophile polarity is typically reversed. By utilizing a fluorinated aryl halide (such as 6-bromo-2,3,4-trifluoroaniline) and a standard arylboronic acid, the C-C bond can be formed efficiently[3]. Causality in Catalyst Design: The electron-deficient nature of the fluorinated aniline accelerates the initial oxidative addition to Pd(0). However, it drastically slows down the reductive elimination step. Therefore, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) are mandatory to force the spatial proximity of the coupling partners and accelerate reductive elimination, preventing catalyst trapping and off-target S_NAr reactions[3].

Route B: Buchwald-Hartwig Amination of Fluorinated Biaryls

When the biaryl core is already assembled, installing the amine via Buchwald-Hartwig cross-coupling presents a different challenge. Fluorinated anilines are poor nucleophiles, and fluorinated aryl halides are prone to side reactions. Causality in Catalyst Design: To couple base-sensitive or highly sterically hindered fluorinated substrates, highly active Pd-catalysts supported by ligands like BrettPhos or GPhos are utilized[4]. These ligands prevent the formation of inactive bis(amine)Pd complexes and allow the reaction to proceed at room temperature, which is critical for preserving the integrity of polyfluorinated scaffolds that might otherwise degrade under thermal stress[4].

Route C: Direct C-H Amination (Photoredox/Electrocatalytic)

Traditional cross-coupling requires pre-functionalized halides or boronates, which adds synthetic steps and generates stoichiometric halide waste[5]. Direct C-H amination bypasses this requirement. Recent breakthroughs utilize low-energy orange-light photoredox catalysis with a fluorinated azadioxotriangulenium (2FADOTA+) photooxidant[6]. Causality in Catalyst Design: High-energy blue light often degrades sensitive pharmaceutical intermediates. The 2FADOTA+ catalyst exhibits a bathochromic shift, allowing it to act as a strong photooxidant under milder orange light[7]. It oxidizes the electron-rich arene to a radical cation via single-electron transfer (SET), which is subsequently trapped by the amine nucleophile[6]. Alternatively, photoelectrocatalytic methods using robust hematite photoanodes have been developed to generate holes that oxidize arenes to radical cations, enabling non-directed ortho-selective amination in the presence of fluorinated alcohol co-solvents[8].

Synthesis Route Decision Matrix

RouteLogic Start Target: Fluorinated Biaryl Amine Q1 Are pre-functionalized halides/boronates available? Start->Q1 SM Suzuki-Miyaura Cross-Coupling (Pd-catalyzed) Q1->SM Yes, forming C-C bond BH Buchwald-Hartwig Amination (Pd-catalyzed) Q1->BH Yes, forming C-N bond CH Direct C-H Amination (Photoredox/2FADOTA+) Q1->CH No, late-stage functionalization

Decision matrix for selecting fluorinated biaryl amine synthesis routes.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three methodologies based on recent literature benchmarks.

ParameterSuzuki-Miyaura (Route A)Buchwald-Hartwig (Route B)Photoredox C-H Amination (Route C)
Bond Formed C–C (Biaryl axis)C–N (Amine installation)C–N (Direct functionalization)
Typical Catalyst Pd(OAc)₂ / XPhosPd₂(dba)₃ / GPhos2FADOTA+ (Organic Photooxidant)
Catalyst Loading 1–5 mol%0.5–2 mol%2–5 mol%
Reaction Temp. 80–100 °C25–80 °CRoom Temperature
Energy Source ThermalThermalOrange Light (595 nm)
Substrate Scope Broad; tolerates high fluorinationHindered/electron-deficient aminesElectron-rich arenes/heteroarenes
Average Yield 75–95%70–90%60–85%
Waste Profile Boron salts, HalidesHalides, Base saltsH₂ (Ideal), minimal byproducts

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of intermediate steps before proceeding.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline

Objective: Synthesize a highly functionalized fluorinated biaryl amine via C-C bond formation[3].

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 6-Bromo-2,3,4-trifluoroaniline (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration. Causality: The biphasic system dissolves the inorganic base while keeping the organic substrates in the toluene phase, minimizing protodeboronation of the boronic acid.

  • Reaction Execution: Seal the flask, remove from the glovebox, and heat to 90 °C under vigorous stirring for 12 hours.

  • Self-Validation (IPC): At 4 hours, extract a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. Validation Check: The disappearance of the 6-bromo-2,3,4-trifluoroaniline isotopic pattern (M / M+2) and the emergence of the product mass confirms active catalytic turnover. If starting material persists without product formation, catalyst poisoning (e.g., oxygen ingress) has occurred.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Low-Energy Photocatalytic C-H Amination

Objective: Late-stage C-N bond formation on a complex arene using orange light[6][7].

  • Reaction Assembly: In a transparent borosilicate vial, combine the arene substrate (1.0 equiv), the amine nucleophile (1.5 equiv), and the 2FADOTA+ photocatalyst (2 mol%).

  • Solvent & Additives: Dissolve the mixture in anhydrous hexafluoroisopropanol (HFIP) / Dichloromethane (1:1). Causality: HFIP stabilizes the generated radical cation intermediates and provides hydrogen-bonding networks that enhance ortho-selectivity[8].

  • Irradiation: Degas the solution via three freeze-pump-thaw cycles. Irradiate the vial with a 595 nm orange LED array at room temperature for 16 hours.

  • Self-Validation (IPC): Monitor the reaction via fluorescence quenching. Validation Check: The initial intense fluorescence of the 2FADOTA+ catalyst should be visibly quenched upon the addition of the electron-rich arene, confirming the single-electron transfer (SET) event is thermodynamically favorable.

  • Workup: Remove the solvent under reduced pressure and purify the crude mixture via basic alumina chromatography to isolate the aminated biaryl product.

Photoredox Catalytic Cycle Visualization

CatalyticCycle PC 2FADOTA+ (Ground State) PC_star 2FADOTA+* (Excited State) PC->PC_star Orange Light (595 nm) PC_star->PC Catalyst Regeneration Radical Arene Radical Cation PC_star->Radical SET from Arene Arene Arene Substrate Arene->Radical -e⁻ Product Biaryl Amine Product Radical->Product Nucleophilic Attack Amine Amine Nucleophile Amine->Product

Mechanism of low-energy orange-light photoredox C-H amination.

References

  • The Journal of Organic Chemistry - ACS Publications. "Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates." Available at:[Link]

  • Cambridge University Press & Assessment. "Low-Energy Photocatalytic C–H Amination of Arenes Enabled by an Orange-Light Organic Photooxidant." Available at:[Link]

  • UA Campus Repository. "Fluorinated Carbocations: Design, Synthesis, and Applications in Low-energy Photoredox Catalysis." Available at:[Link]

  • National Institutes of Health (PMC). "Photoelectrocatalytic Arene C-H Amination." Available at:[Link]

  • National Institutes of Health (PMC). "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Available at:[Link]

  • KU Leuven (Lirias). "C-N coupling reactions with arenes through C-H activation: the state-of-the-art versus the principles of green chemistry." Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Safety & Characterization

Critical Safety Directive

STOP. Before handling waste containing (4-Fluoro-3-pyridin-4-ylphenyl)methanamine, verify the following immediate safety constraints. Failure to adhere to these may result in exothermic runaway or regulatory violation.

Parameter Critical Instruction Scientific Rationale
Drain Disposal STRICTLY PROHIBITED Pyridine derivatives are toxic to aquatic life and disrupt microbial ecosystems in water treatment plants.
Acid Contact AVOID MIXING The primary amine and pyridine ring are basic. Mixing with strong acids (e.g., HCl, H₂SO₄) generates significant heat (exothermic neutralization).
Oxidizer Contact SEGREGATE Incompatible with strong oxidizers (e.g., Peroxides, Nitric Acid); risk of fire or toxic NOₓ fume generation.
Waste Stream HALOGENATED ORGANIC The presence of the Fluorine atom mandates classification as halogenated waste for incineration purposes.
Chemical Characterization & Hazard Profile

To properly dispose of this compound, one must understand its functional reactivity. It is not merely "organic waste"; it is a Fluorinated Aromatic Amine .

  • Primary Amine (-CH₂NH₂): High reactivity; susceptible to oxidation; basic pH.

  • Pyridine Ring: Heterocyclic aromatic; contributes to the "D038" (Pyridine) toxicity characteristic if leachable; distinct, unpleasant odor.

  • Fluorine Substituent: Requires high-temperature incineration (>1100°C) to prevent the formation of incomplete combustion byproducts; mandates segregation from non-halogenated solvents in many jurisdictions.

Part 2: Waste Segregation & Packaging Protocol

Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Toxic."

    • Constituents: List "this compound" explicitly.

    • Hazard Checkbox: Mark "Toxic," "Irritant," and "Halogenated."

  • Segregation: Do not commingle with acidic solids (e.g., silica gel acidified with HCl) or oxidizers.

Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction solvents containing the product.

The disposal pathway depends heavily on the solvent system used.

Solvent SystemWaste Stream ClassificationProtocol
Dichloromethane (DCM) / Chloroform Halogenated Organic Solvent Combine with standard halogenated waste. The fluorine on the molecule aligns with this stream's incineration profile.
Methanol / Ethanol / DMSO Halogenated Organic Solvent CRITICAL: Even if the solvent is non-halogenated, the solute contains Fluorine. You must default to the Halogenated stream to ensure proper incineration.
Aqueous Buffers (Acidic/Basic) Aqueous Hazardous Waste Adjust pH to 6–9 if safe to do so. Label as "Aqueous waste containing fluorinated amines." DO NOT pour down the sink.

Part 3: Operational Disposal Workflow

The following flowchart outlines the logic for decision-making at the bench. This self-validating system ensures that no incompatible streams are mixed.[1]

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure/Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Halogenated Solvent Stream (Red Can) SolventCheck->HaloStream DCM/CHCl3 NonHaloStream Non-Halogenated Stream? SolventCheck->NonHaloStream MeOH/DMSO/EtOAc EHS EHS Pickup / Incineration (Rotary Kiln) HaloStream->EHS Override OVERRIDE: Classify as Halogenated (Due to F-substituent) NonHaloStream->Override Contamination Rule Override->HaloStream SolidBin->EHS

Figure 1: Decision matrix for segregating fluorinated amine waste. Note the "Override" step for non-halogenated solvents, ensuring the fluorinated solute is incinerated correctly.

Part 4: Spill Management & Decontamination

In the event of a benchtop spill, immediate action is required to prevent exposure and contamination spread.

Spill Response Protocol
  • Evacuate & Ventilate:

    • If the spill is >5g or outside a fume hood, evacuate the immediate area.

    • The pyridine moiety may release vapors; ensure laboratory ventilation is active.[1]

  • PPE Upgrade:

    • Standard: Lab coat, safety glasses.[1]

    • Spill Response: Double nitrile gloves (amines can permeate single layers), face shield (if splash risk exists), and N95/P100 respirator if dust is generated.

  • Containment (Solid Spill):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (dampened with water) to suppress dust.

    • Scoop into a dedicated waste jar.

  • Containment (Liquid Spill):

    • Absorbent: Use vermiculite, sand, or commercial "Organic" spill pads.

    • Avoid Acid Clays: Do not use acidic absorbents (often pink/red) intended for base neutralization unless you are trained to manage the heat generation. Inert absorption is safer for non-specialists.

  • Surface Decontamination:

    • After removing bulk material, wash the surface with a mild surfactant (soap/water).

    • Validation: Verify no residual "pyridine-like" odor remains.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA)

  • American Chemical Society (ACS). (2023).

  • PubChem. (2024).[2] Compound Summary: Pyridine Derivatives and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoro-3-pyridin-4-ylphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.